molecular formula C8H15N B079230 Octahydroindolizine CAS No. 13618-93-4

Octahydroindolizine

Numéro de catalogue: B079230
Numéro CAS: 13618-93-4
Poids moléculaire: 125.21 g/mol
Clé InChI: HAJKHJOABGFIGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octahydroindolizine, a saturated bicyclic amine also classified as an indolizidine scaffold, is a compound of significant interest in synthetic organic chemistry and medicinal research. Its rigid, fused bicyclic structure, comprising a six-membered ring fused to a five-membered ring containing a nitrogen atom, serves as a versatile and privileged scaffold for constructing complex molecular architectures. Researchers primarily utilize this compound as a key synthetic intermediate and a core building block in the development of pharmaceuticals, agrochemicals, and novel chemical entities. Its value lies in its ability to impart conformational restraint, which can enhance binding affinity and selectivity when incorporated into larger molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929286
Record name Indolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13618-93-4
Record name δ-Coniceine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13618-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydroindolizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydroindolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLIZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the basic structure of the octahydroindolizine core?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydroindolizine, also known as indolizidine, is a saturated bicyclic heterocyclic amine with the chemical formula C₈H₁₅N. This nitrogen-containing scaffold forms the central structural framework of a vast and diverse class of natural products known as indolizidine alkaloids. These alkaloids have been isolated from a wide variety of sources, including plants, amphibians, and microorganisms. The this compound core is of significant interest to the pharmaceutical and medicinal chemistry communities due to the broad spectrum of biological activities exhibited by its derivatives, which include potent enzyme inhibitors, receptor modulators, and antimicrobial agents. This technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and biological significance of the this compound core.

Basic Structure and Physicochemical Properties

The this compound core consists of a fused six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom at the bridgehead position. This arrangement can also be systematically named as 1-azabicyclo[4.3.0]nonane.[1][2] The molecule is saturated, with all carbon-carbon and carbon-nitrogen bonds being single bonds.

Stereochemistry

The this compound core possesses two stereogenic centers at the bridgehead carbon (C8a) and the nitrogen atom, leading to the possibility of several stereoisomers. The relative stereochemistry of substituents on the bicyclic ring system is crucial for the biological activity of its derivatives.

Physicochemical Data

Quantitative data for the this compound core is summarized below. Due to the difficulty in crystallizing the unsubstituted parent compound, the following tables present computed data and experimental data from a simple derivative to provide an approximation of the core's structural and spectral properties.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₅N[2]
IUPAC Name1,2,3,5,6,7,8,8a-Octahydroindolizine[2]
Molecular Weight125.21 g/mol [2]
Boiling Point159-160 °C[1]
Density0.8956 g/cm³ (at 20 °C)[1]

Table 2: Computed Spectroscopic Data for this compound

ParameterValue
¹H NMR (Predicted)
Chemical Shift (ppm)Broad multiplet ~1.2-3.0 ppm
¹³C NMR (Predicted)
Chemical Shift (ppm)~20-60 ppm
Mass Spectrum
Molecular Ion (m/z)125 (M⁺)

Note: Actual experimental spectral data can vary depending on the solvent and instrument used.

Synthesis of the this compound Core

The synthesis of the this compound skeleton is a key step in the total synthesis of many natural products and the development of novel therapeutic agents. A variety of synthetic strategies have been developed to construct this bicyclic system.

General Synthetic Workflow

A common approach to the synthesis of the this compound core involves the cyclization of a suitably functionalized piperidine or pyrrolidine precursor. The following diagram illustrates a generalized synthetic workflow.

G General Synthetic Workflow for this compound A Piperidine or Pyrrolidine Precursor B Functionalization A->B Introduction of side chain C Intramolecular Cyclization B->C e.g., Nucleophilic substitution, Reductive amination D This compound Core C->D Formation of bicyclic system G Simplified Biosynthesis of the Indolizidine Core Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Dehydrogenase Aminoadipate_semialdehyde 2-Aminoadipate-6-semialdehyde Saccharopine->Aminoadipate_semialdehyde Saccharopine Dehydrogenase Piperideine_carboxylate Δ¹-Piperideine-6-carboxylate Aminoadipate_semialdehyde->Piperideine_carboxylate Spontaneous cyclization Pipecolic_acid Pipecolic acid Piperideine_carboxylate->Pipecolic_acid Reductase Indolizidinone 1-Indolizidinone Pipecolic_acid->Indolizidinone Series of enzymatic steps This compound This compound Core Indolizidinone->this compound Further enzymatic modifications

References

The Octahydroindolizine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydroindolizine skeleton, a fused bicyclic system comprising a six-membered and a five-membered ring sharing a nitrogen atom, represents a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. As the core of the indolizidine alkaloids, this scaffold is endowed with a unique three-dimensional structure that allows for precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core in medicinal chemistry, detailing its prevalence, synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Prevalence in Nature and Therapeutic Significance

The this compound nucleus is a recurring motif in a vast array of alkaloids isolated from diverse natural sources, including plants, fungi, and the skin secretions of amphibians.[1] These natural products, often referred to as indolizidine alkaloids, exhibit a remarkable spectrum of biological activities, including potent enzyme inhibition, anticancer, anti-inflammatory, and antiviral properties.[2] The therapeutic potential of this scaffold has spurred extensive research into the synthesis of natural product analogs and novel derivatives with improved pharmacological profiles.

Synthetic Strategies for the this compound Core

The construction of the this compound framework has been a subject of intense investigation, leading to the development of numerous synthetic strategies. These approaches can be broadly categorized into several key methodologies, each offering distinct advantages in terms of stereocontrol and substituent diversity.

General Synthetic Approaches

Common strategies for the synthesis of the this compound core include:

  • Cycloaddition Reactions: 1,3-dipolar cycloadditions of pyridinium ylides with various dipolarophiles are a powerful tool for the construction of the indolizine ring system.[3]

  • Intramolecular Cyclizations: Transition metal-catalyzed intramolecular cyclizations of appropriately functionalized precursors provide an efficient route to the bicyclic scaffold.[4]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the formation of the six-membered ring of the this compound system.

  • Domino Reactions: Multi-component domino reactions offer a streamlined approach to the synthesis of highly functionalized indolizidines in a single pot.

Detailed Experimental Protocol: Metal-Free Synthesis of Functionalized Indolizines

The following protocol describes a metal-free cascade Michael/SN2/aromatization reaction for the synthesis of functionalized indolizines.[5]

Procedure:

  • To a sealed tube, add the 2-alkylazaarene derivative (0.15 mmol), the bromonitroolefin (0.1 mmol), and sodium carbonate (Na2CO3, 0.15 mmol).

  • Add tetrahydrofuran (THF, 1.0 mL) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80 °C for 24 to 48 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent (typically starting with a v/v ratio of 8:1 and gradually increasing the polarity to 4:1) to afford the desired functionalized indolizine product.

Biological Activities and Quantitative Data

The this compound scaffold is associated with a wide range of pharmacological activities. The following sections summarize the key therapeutic areas and provide quantitative data for representative compounds.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[6] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][7]

Compound IDCancer Cell LineIC50 (µM)Reference
Tylophorine P3880.0029[8]
Virosecurinine P3882.9 µg/mL[8]
Viroallosecurinine P3880.9 µg/mL[8]
Hybrid 8a MCF-77.61[9]
Hybrid 8e MCF-71.07[9]
Hybrid 8f MCF-73.16[9]
Compound 2 HCT1160.34[10]
Compound 4k HepG21.25[11]
Compound 4k MDA-MB-2311.96[11]
Compound 4k MCF72.41[11]
Compound 4k C263.11[11]
Compound 4k RMS4.02[11]
Enzyme Inhibition

A significant number of indolizidine alkaloids are potent inhibitors of various enzymes, particularly glycosidases. This inhibitory activity is the basis for many of their therapeutic effects, including antiviral and antidiabetic properties.[12]

CompoundEnzymeIC50Reference
Castanospermine α-Glucosidase-[13]
Indolizine Derivative 56 COX-214.91 µM[14]
Indolizine Derivative 56 Lipoxygenase13.09 µM[14]
Indolizine Derivative 4a Anti-tubercular (H37Rv)4 µg/mL[15]
Indolizine Derivative 4b Anti-tubercular (H37Rv)4 µg/mL[15]
Indolizine Derivative 4c Anti-tubercular (H37Rv)4 µg/mL[15]
Anti-inflammatory Activity

Certain indolizidine alkaloids, such as antofine, have demonstrated significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.[2]

CompoundAssayEffectReference
Antofine LPS-activated Raw264.7 macrophagesRepressed secretion of TNF-α and IL-1β[2]
Tylophorine LPS/IFNγ-stimulated RAW264.7 cellsPotent suppression of nitric oxide production[1]
Ficuseptine-A LPS/IFNγ-stimulated RAW264.7 cellsPotent suppression of nitric oxide production[1]
Antiviral Activity

The glycosidase inhibitory activity of compounds like castanospermine is directly linked to their broad-spectrum antiviral effects. By interfering with the proper folding of viral glycoproteins, these compounds can inhibit viral replication and syncytium formation.[16][17]

CompoundVirusMechanismReference
Castanospermine HIVInhibition of α-glucosidase I, leading to altered gp160 processing[16]
Castanospermine Dengue VirusInhibition of α-glucosidase, disrupting viral protein folding[17]
MDL 28574 (Bucast) Herpes Simplex Virus type-2Inhibition of glycoprotein processing[18]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound-containing compounds stem from their interactions with various molecular targets and modulation of key cellular signaling pathways.

Anticancer Signaling Pathway: Induction of Apoptosis

Several indolizine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This often involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.

Indolizine Indolizine Derivative p53 p53 Activation Indolizine->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by an indolizine derivative via the mitochondrial p53 pathway.

Anti-inflammatory Signaling Pathway

Phenanthroindolizidine alkaloids, such as tylophorine, exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory factors through the modulation of key signaling pathways like NF-κB and AP-1.[1]

LPS_IFN LPS / IFN-γ MEK1 MEK1 LPS_IFN->MEK1 Tylophorine Tylophorine Tylophorine->MEK1 Inhibits NFkB NF-κB Activation MEK1->NFkB AP1 AP-1 Activation MEK1->AP1 iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 AP1->iNOS AP1->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: Anti-inflammatory mechanism of tylophorine via inhibition of NF-κB and AP-1 signaling.

Antiviral Mechanism: Inhibition of Glycoprotein Processing

The antiviral activity of castanospermine is primarily due to its inhibition of α-glucosidases in the endoplasmic reticulum. This disrupts the trimming of N-linked glycans on viral envelope proteins, leading to misfolding and subsequent degradation, thereby preventing the formation of infectious viral particles.

Viral_Protein Viral Glycoprotein Synthesis N_Glycosylation N-linked Glycosylation Viral_Protein->N_Glycosylation Glucosidase α-Glucosidase I/II N_Glycosylation->Glucosidase Glycan_Trimming Glycan Trimming Glucosidase->Glycan_Trimming Misfolded_Protein Misfolded Glycoprotein Glucosidase->Misfolded_Protein Castanospermine Castanospermine Castanospermine->Glucosidase Inhibits Protein_Folding Correct Protein Folding Glycan_Trimming->Protein_Folding Viral_Assembly Virion Assembly & Release Protein_Folding->Viral_Assembly No_Infection Inhibition of Infection Misfolded_Protein->No_Infection Infectious_Virus Infectious Virus Viral_Assembly->Infectious_Virus

Caption: Antiviral mechanism of Castanospermine through inhibition of glycoprotein processing.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and stereochemistry of the substituents on the bicyclic core. While comprehensive QSAR studies are compound class-specific, some general trends have been observed:

  • Hydroxylation Pattern: The number, position, and stereochemistry of hydroxyl groups are critical for glycosidase inhibition. For instance, the specific arrangement of hydroxyls in castanospermine mimics the transition state of the glycosidic bond cleavage, leading to potent inhibition.

  • Side Chain: The nature of the side chain at various positions can significantly influence activity and selectivity. For example, in pumiliotoxin alkaloids, modifications to the alkylidene side chain dramatically alter their effects on sodium channels.

  • Lipophilicity: Increasing the lipophilicity of certain indolizine derivatives has been shown to enhance their anticancer activity.[6]

  • Aromatic Substituents: The introduction of substituted aromatic rings can lead to potent and selective inhibition of enzymes like COX-2 and lipoxygenase.[14]

Molecular docking studies have further elucidated the binding modes of indolizine derivatives with their target proteins, providing a rational basis for the design of new analogs with improved potency and selectivity.[19][20][21] These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding.

Conclusion

The this compound scaffold continues to be a highly privileged and versatile platform in medicinal chemistry. Its prevalence in a wide array of biologically active natural products has inspired the development of numerous synthetic methodologies and the exploration of its therapeutic potential in diverse disease areas. The ability to readily functionalize the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the elucidation of novel biological targets and mechanisms of action, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable scaffold.

References

A Comprehensive Guide to the Biological Sources of Octahydroindolizine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octahydroindolizine alkaloids, characterized by a fused bicyclic system of a piperidine and a pyrrolidine ring, represent a diverse and significant class of natural products. These compounds are widely distributed in nature and have garnered considerable attention from the scientific community due to their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the primary biological sources of these alkaloids, presents quantitative data on their occurrence, details experimental protocols for their extraction and analysis, and illustrates key biosynthetic and logical relationships.

Principal Biological Sources

This compound alkaloids are predominantly found in three major biological groups: amphibians, plants, and fungi. Their presence has also been noted in insects, often as a result of dietary sequestration.[2][3][4]

1.1. Amphibians: The Poison Dart Frogs

Perhaps the most famous sources of this compound alkaloids are the poison dart frogs of the family Dendrobatidae.[5][6] These amphibians sequester alkaloids from their diet, primarily arthropods like ants and mites, and accumulate them in their skin as a chemical defense mechanism.[5][7][8] Prominent examples of this compound alkaloids found in these frogs include pumiliotoxins and allopumiliotoxins.[7][9]

Some species of dendrobatid frogs, such as those from the genus Dendrobates, possess the ability to metabolize sequestered alkaloids into more potent forms.[5][8] For instance, pumiliotoxin (+)-251D can be hydroxylated to the more toxic allopumiliotoxin (+)-267A.[5][9] This biotransformation enhances the frog's defensive capabilities.[5] These alkaloids are also found in Malagasy poison frogs (family Mantellidae) and some South American toads (Melanophryniscus spp.).[8][10]

1.2. Plants: Legumes and Beyond

The plant kingdom is another rich source of this compound alkaloids.[1][4] Notable examples include swainsonine and castanospermine.

  • Swainsonine is a potent inhibitor of α-mannosidase and is found in various plant species, particularly those in the genera Astragalus, Oxytropis, and Swainsona, commonly known as locoweeds.[11] Interestingly, in many cases, the plants themselves do not produce swainsonine but host endophytic fungi that are responsible for its synthesis.[11][12]

  • Castanospermine , an inhibitor of α-glucosidase, is famously isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[13] It has also been found in the plant genus Alexa.[13]

Phenanthroindolizidine alkaloids are another subclass found in plant families such as Asclepiadaceae and Moraceae.[14]

1.3. Fungi and Endophytes

Fungi, particularly endophytic fungi that live symbiotically within plants, are significant producers of this compound alkaloids.[12][15]

  • The endophytic fungus Alternaria oxytropis, which resides in locoweed plants, is a known producer of swainsonine.[11][12]

  • Other fungi, such as Rhizoctonia leguminicola and the insect pathogen Metarhizium anisopliae, also synthesize swainsonine.[11][12]

  • The biosynthesis of swainsonine in fungi has been studied, with lysine being a key precursor that is converted to pipecolic acid.[11]

1.4. Insects

Insects are often the dietary source of alkaloids for poison dart frogs.[6] Ants and mites have been identified as containing pumiliotoxins.[8] Some insects can also sequester alkaloids from the plants they consume.[16] For example, certain lepidopterans and leaf beetles sequester pyrrolizidine alkaloids (a related class) from their host plants for their own defense.[16]

Quantitative Data on Alkaloid Distribution

The concentration of this compound alkaloids can vary significantly depending on the species, the specific plant or animal part, and environmental factors.[17]

AlkaloidBiological SourcePart AnalyzedConcentration / YieldReference
Pumiliotoxin (+)-251DDendrobates speciesSkinVariable, subject to dietary intake[5]
Allopumiliotoxin (+)-267ADendrobates speciesSkin~80% conversion from PTX (+)-251D[5][9]
SwainsonineAstragalus mollissimus--[11]
CastanospermineCastanospermum australeSeedsCan be isolated in large quantities[13]
Neoechinulin AAspergillus amstelodamiFermentation medium1.500 mg/g (optimized extraction)
Mitragynine (Indole alkaloid)Mitragyna speciosaCommercial products13.9 ± 1.1 - 270 ± 24 mg/g[18]
Total AlkaloidsSolanum nigrum (fruit)Fruit0.256-0.389 mg/g[19]
Total AlkaloidsSolanum nigrum (leaf)Leaf0.066-0.159 mg/g[19]
Total AlkaloidsSolanum nigrum (stem)Stem0.144-0.283 mg/g[19]

Note: Quantitative data for many wild-sourced alkaloids is highly variable and often not standardized. The table provides examples where data is available.

Experimental Protocols

The extraction and analysis of this compound alkaloids involve multi-step procedures tailored to the source matrix and the chemical properties of the target compounds.

3.1. General Extraction from Plant Material

A common method for extracting alkaloids from plants is based on their basicity and differential solubility.[20]

  • Maceration and Acidification : The dried and powdered plant material is macerated with a solvent, often an alcohol like ethanol, which is acidified (e.g., with 2% acid). This converts the alkaloids into their salt form, which are soluble in the hydroalcoholic solution.[19][20]

  • Basification and Liquid-Liquid Extraction : The acidic extract is then made alkaline (basic pH) to convert the alkaloid salts back to their free base form. The aqueous solution is then partitioned with a non-polar organic solvent such as chloroform or dichloromethane. The alkaloids, being soluble in the organic phase, are thus separated from water-soluble impurities.[20]

  • Purification : The crude alkaloid extract obtained after solvent evaporation is further purified using chromatographic techniques like column chromatography over silica gel or Sephadex.[21]

3.2. Extraction from Fungal Cultures

For fungal sources, the alkaloids can be extracted from the fermentation broth and/or the mycelium.

  • Solvent Extraction : The fungal culture (medium and/or mycelium) is typically dried, pulverized, and then extracted with an organic solvent like ethyl acetate.[21]

  • Ultrasound-Assisted Extraction (UAE) : To enhance extraction efficiency, ultrasonication can be employed. This technique uses acoustic cavitation to disrupt cell walls and improve solvent penetration.[20] For example, the extraction of neoechinulin A from Aspergillus amstelodami was optimized using UAE with parameters such as methanol concentration, solid-liquid ratio, and temperature being key factors.[21]

  • Concentration and Purification : The resulting extract is concentrated under reduced pressure, and the alkaloids are purified using column chromatography.[21]

3.3. Characterization Techniques

The identification and quantification of this compound alkaloids rely on modern analytical methods:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for separation.[18][22]

  • Mass Spectrometry (MS) : Often coupled with chromatography (e.g., UHPLC-MS/MS), MS provides molecular weight and structural information, enabling sensitive and specific quantification.[18][22]

  • Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is crucial for the complete structural elucidation of novel alkaloids.[23]

Visualizing Relationships and Workflows

4.1. Biological Distribution of Key Alkaloids

The following diagram illustrates the distribution of representative this compound alkaloids across different biological sources.

Biological Sources of this compound Alkaloids cluster_sources Biological Sources cluster_alkaloids Representative Alkaloids Amphibians Amphibians (e.g., Dendrobatidae) Pumiliotoxins Pumiliotoxins Amphibians->Pumiliotoxins Plants Plants (e.g., Leguminosae) Swainsonine Swainsonine Plants->Swainsonine Castanospermine Castanospermine Plants->Castanospermine Fungi Fungi (e.g., Endophytes) Fungi->Swainsonine Biosynthesis in Endophytes Insects Insects (e.g., Ants, Mites) Insects->Amphibians Dietary Sequestration

Caption: Distribution of key this compound alkaloids across major biological sources.

4.2. General Experimental Workflow

This diagram outlines a typical workflow for the extraction, isolation, and identification of this compound alkaloids from a biological source.

Experimental Workflow Source Biological Source (Plant, Fungus, etc.) Preparation Sample Preparation (Drying, Grinding) Source->Preparation Extraction Extraction (e.g., Acid-Base, UAE) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification IsolatedAlkaloid Isolated Alkaloid(s) Purification->IsolatedAlkaloid Analysis Structural Elucidation & Quantification (HPLC, MS, NMR) IsolatedAlkaloid->Analysis Data Data Interpretation Analysis->Data Swainsonine Biosynthesis Lysine L-Lysine Pipecolic Pipecolic Acid Lysine->Pipecolic Conversion Hydroxyindolizidine (1,8a-trans)-1-Hydroxyindolizidine Pipecolic->Hydroxyindolizidine Series of Enzymatic Steps Swainsonine Swainsonine Hydroxyindolizidine->Swainsonine Hydroxylation & Epimerization

References

The Pharmacological Landscape of Octahydroindolizine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of octahydroindolizine derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, inflammation, and pain management. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Core Pharmacological Activities

This compound derivatives, particularly the phenanthroindolizine alkaloids such as antofine, tylophorine, and cryptopleurine, have garnered considerable attention for their potent biological activities. The core this compound scaffold serves as a versatile template for the development of novel therapeutic agents.

Anticancer Activity

A substantial body of research highlights the cytotoxic effects of phenanthroindolizidine alkaloids against a wide array of human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations.

Table 1: Cytotoxicity of Phenanthroindolizidine Alkaloids (IC50, nM)

Compound/DerivativeA549 (Lung)DU145 (Prostate)KB (Nasopharyngeal)KBvin (Multidrug-Resistant)SKBR3 (Breast)HUVEC (Non-cancerous)
(R)-Antofine ------
(R)-Cryptopleurine ------
13-Oxa-cryptopleurine ----->10-fold less toxic than (R)-Cryptopleurine[1]
13b (Cryptopleurine analog) ~20[1]~20[1]~20[1]~20[1]72[1]-
13a (Cryptopleurine analog) >40[1]>40[1]>40[1]>40[1]295[1]-
12 (Ketone precursor) <50[1]<50[1]<50[1]<50[1]--
26b (13R-OMe isomer) <100[1]<100[1]<100[1]<100[1]--
26a (13S-OMe isomer) >3000[1]>3000[1]>3000[1]>3000[1]--
(R)-Antofine N-oxide --~100[2]--~10-fold less cytotoxic than in cancer cells[3]
Secoantofine derivative -->1000[2]---

Note: '-' indicates data not available in the provided search results. The IC50 values are approximate and sourced from the cited literature.

Anti-inflammatory and Analgesic Properties

Certain this compound derivatives have demonstrated notable anti-inflammatory and analgesic effects. Their mechanisms of action are thought to involve the modulation of key inflammatory pathways.

(Quantitative data for anti-inflammatory and analgesic activities, such as IC50 values for COX inhibition or ED50 values from in vivo studies, were not sufficiently available in a structured format within the initial search results to populate a detailed table.)

Key Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with critical cellular signaling pathways, primarily the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Several studies suggest that phenanthroindolizidine alkaloids can suppress the activation of NF-κB, thereby exerting their anti-inflammatory and pro-apoptotic effects. This is often achieved by preventing the degradation of IκBα, which retains the NF-κB dimer in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_dimer p65/p50 (Inactive) IkBa->NFkB_dimer inhibits Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation p65 p65 p65->NFkB_dimer p50 p50 p50->NFkB_dimer NFkB_dimer->IkBa NFkB_active p65/p50 (Active) NFkB_dimer->NFkB_active translocates This compound This compound This compound->IKK inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Transcription induces

NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer activity of phenanthroindolizidine alkaloids. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria activates (intrinsic pathway) Death_Receptors Death_Receptors This compound->Death_Receptors activates (extrinsic pathway) Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Synthesis_Workflow Starting_Materials Substituted Phenanthrene & Proline Derivative Coupling Coupling Reaction Starting_Materials->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Reduction Reduction/ Functional Group Manipulation Cyclization->Reduction Final_Product Phenanthroindolizidine Alkaloid Reduction->Final_Product

References

Spectroscopic Data for the Identification of Octahydroindolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and methodologies required for the unambiguous identification of octahydroindolizine. The information is tailored for professionals in research and development who require precise analytical techniques for the characterization of this saturated heterocyclic compound.

Overview of Spectroscopic Identification

The structural elucidation of this compound, a bicyclic alkaloid, relies on the synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies characteristic functional groups. The logical workflow for identification is outlined below.

This compound Identification Workflow cluster_0 Initial Analysis cluster_1 Structural Backbone cluster_2 Molecular Weight & Fragmentation cluster_3 Confirmation Sample Sample IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Initial Functional Group Analysis Final_Confirmation Confirmed Structure: This compound IR_Spectroscopy->Final_Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Structure_Hypothesis Structure_Hypothesis NMR_Spectroscopy->Structure_Hypothesis Propose Carbon Framework Structure_Hypothesis->Final_Confirmation Correlate Data Mass_Spectrometry Mass Spectrometry (GC-MS) Confirm_MW Confirm_MW Mass_Spectrometry->Confirm_MW Determine Molecular Weight & Formula Confirm_MW->Final_Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmCarbon Atom Assignment
Data not explicitly found in search resultsAssignments would be based on comparison to known indolizidine alkaloids and theoretical calculations.

Note: Specific peak assignments for the parent this compound were not available in the provided search results. The table structure is provided as a template. Data for substituted octahydroindolizines is available and can be used for comparative purposes.

Mass Spectrometry (GC-MS)
m/zInterpretation
125Molecular Ion (M⁺)
124[M-H]⁺
Other significant fragments would be listed hereInterpretation of fragmentation patterns

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 125, consistent with its molecular formula C₈H₁₅N.[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~2930 - 2850C-H stretchAliphatic (CH₂, CH)
~1450C-H bendAliphatic (CH₂)
~1100 - 1000C-N stretchAliphatic amine

The IR spectrum of this compound is expected to show characteristic absorptions for aliphatic C-H and C-N bonds. The absence of peaks in the C=C and C=N regions (1600-1700 cm⁻¹) and the N-H region (3300-3500 cm⁻¹) confirms the saturated and tertiary amine nature of the molecule.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹³C)

Objective: To obtain a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 50-100 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: CDCl₃ (referenced to δ 77.16 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Apply baseline correction.

  • Calibrate the spectrum using the solvent peak as a reference.

  • Integrate the peaks (note: ¹³C integration is not always quantitative).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC Parameters (Typical):

  • Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase at a rate of 10-20 °C/min to 250-280 °C.

    • Final hold: 5-10 minutes.

MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2-3 scans/second.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and compare it to known spectra or propose fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

  • If a pressure arm is available, apply consistent pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

References

A Comprehensive Technical Guide to the IUPAC Nomenclature of Octahydroindolizine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindolizine, also known as indolizidine, is a saturated bicyclic heterocyclic amine that forms the core structure of a wide range of alkaloids with significant biological activities. The stereochemistry of this ring system plays a crucial role in its pharmacological properties, making a thorough understanding of its nomenclature essential for researchers in drug discovery and development. This technical guide provides an in-depth overview of the IUPAC nomenclature for the stereoisomers of this compound, detailing the application of the Cahn-Ingold-Prelog (CIP) priority rules, conformational analysis, and relevant experimental methodologies for stereochemical determination.

The this compound Ring System and its Stereocenters

The this compound ring system consists of a fused six-membered and five-membered ring sharing a nitrogen atom and an adjacent carbon atom, which are bridgehead atoms. The IUPAC numbering of the ring system commences from a carbon atom in the six-membered ring and proceeds around the larger ring first, with the bridgehead carbon atom adjacent to the nitrogen being designated as 8a.

The parent this compound molecule possesses two stereocenters at the bridgehead positions: C-8a and the nitrogen atom (though the nitrogen inversion is typically rapid at room temperature, it can be restricted in certain derivatives). The fusion of the two rings can be either cis or trans, leading to the existence of diastereomers. Furthermore, the presence of substituents on the ring system can introduce additional stereocenters, giving rise to a larger number of possible stereoisomers.

IUPAC Nomenclature and the Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each stereocenter in an this compound stereoisomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated by the stereodescriptors (R) or (S).

Step-by-Step Application of CIP Rules to the 8a Stereocenter

The primary stereocenter that defines the overall chirality of the parent this compound is the bridgehead carbon, C-8a. The following steps outline the assignment of its configuration:

  • Identify the four substituents attached to the stereocenter (C-8a):

    • Nitrogen (N-4)

    • Carbon (C-1) of the six-membered ring

    • Carbon (C-8) of the five-membered ring

    • Hydrogen (H)

  • Assign priorities based on atomic number:

    • Priority 1: Nitrogen (atomic number 7)

    • Priority 2: Carbon (C-1)

    • Priority 3: Carbon (C-8)

    • Priority 4: Hydrogen (atomic number 1)

    Note: To differentiate between C-1 and C-8, we look at the atoms attached to them. C-1 is bonded to C-2 and two hydrogens, while C-8 is bonded to C-7 and two hydrogens. Following the chain further is necessary to break the tie.

  • Orient the molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom on C-8a) is pointing away from the viewer.

  • Determine the direction of the remaining priorities: Trace the path from priority 1 (N-4) to priority 2 (C-1) to priority 3 (C-8).

    • If the direction is clockwise , the configuration is (R) .

    • If the direction is counter-clockwise , the configuration is (S) .

Therefore, the two enantiomers of the parent this compound are named:

  • (8aR)-Octahydroindolizine

  • (8aS)-Octahydroindolizine

Nomenclature of Substituted this compound Stereoisomers

When substituents are present, each stereocenter is assigned its own (R) or (S) descriptor, preceded by the locant of that stereocenter. For example, in a substituted this compound with a hydroxyl group at C-7, there would be two additional stereocenters (C-7 and C-8a). The full IUPAC name would then include the descriptors for both, such as (7R, 8aS)-octahydroindolizin-7-ol.

The relationship between stereoisomers is also important:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For example, (7R, 8aS)- and (7S, 8aR)-octahydroindolizin-7-ol.

  • Diastereomers: Stereoisomers that are not mirror images of each other. For example, (7R, 8aS)- and (7R, 8aR)-octahydroindolizin-7-ol.

Conformational Analysis

The this compound ring system can exist in different conformations due to the flexibility of the six-membered and five-membered rings. The relative stability of these conformers is influenced by the nature of the ring fusion (cis or trans) and the presence and orientation of substituents.

  • trans-fused this compound: The two rings are fused in a way that the hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system. This conformation is generally more rigid.

  • cis-fused this compound: The hydrogen atoms on the bridgehead carbons are on the same side of the ring system. This conformation is generally more flexible and can undergo ring flipping. In some substituted bicyclic systems, the cis isomer can be thermodynamically more stable than the trans isomer due to the relief of steric strain.[1]

The preferred conformation of a particular stereoisomer can have a significant impact on its biological activity by influencing how it interacts with its target receptor or enzyme.

G cluster_trans trans-Fused this compound cluster_cis cis-Fused this compound trans Rigid Conformation cis Flexible Conformation Ring Flip Ring Flip cis->Ring Flip This compound This compound This compound->trans Diastereomer This compound->cis Diastereomer

Conformational possibilities of this compound.

Experimental Protocols for Stereochemical Determination

The unambiguous determination of the absolute and relative stereochemistry of this compound stereoisomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of this compound derivatives.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C{¹H} NMR spectrum.

    • For detailed structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is crucial for assigning relative stereochemistry.

  • Data Analysis:

    • Analyze the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum. The magnitude of the coupling constants can provide information about the dihedral angles between adjacent protons and thus the conformation of the rings.

    • The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom.

    • Analyze the cross-peaks in the 2D NMR spectra to build a complete picture of the molecular structure and relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow a single crystal of the enantiomerically pure this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the single crystal on a goniometer head of a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the precise atomic positions.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Data Presentation

The following tables summarize hypothetical but representative quantitative data that could be obtained from the experimental analysis of this compound stereoisomers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for (8aR)- and (8aS)-Octahydroindolizine in CDCl₃

Proton(8aR)-Octahydroindolizine(8aS)-Octahydroindolizine
H-1ax1.851.85
H-1eq1.951.95
H-21.501.50
H-32.802.80
H-52.902.90
H-61.601.60
H-71.751.75
H-81.401.40
H-8a2.102.10

Table 2: Representative Crystal Data for a Chiral this compound Derivative

ParameterValue
Empirical FormulaC₁₀H₁₇NO
Formula Weight167.25
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)11.789(6)
V (ų)1002.3(9)
Z4
Flack Parameter0.02(3)

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in stereoisomerism and a typical experimental workflow for stereochemical determination.

G This compound This compound Stereoisomers Stereoisomers This compound->Stereoisomers Enantiomers Enantiomers Diastereomers Diastereomers Meso Compounds Meso Compounds Diastereomers->Meso Compounds Achiral with stereocenters Stereoisomers->Enantiomers Non-superimposable mirror images Stereoisomers->Diastereomers Not mirror images

Classification of this compound stereoisomers.

G Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis Crystallization Crystallization Purification->Crystallization Structure_Elucidation Structure Elucidation and Stereochemical Assignment Spectroscopic_Analysis->Structure_Elucidation Relative Stereochemistry Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization->Xray_Diffraction Xray_Diffraction->Structure_Elucidation Absolute Configuration

Experimental workflow for stereochemical determination.

Conclusion

A precise and unambiguous nomenclature for this compound stereoisomers is paramount for the advancement of research in medicinal chemistry and drug development. This guide has provided a detailed framework for understanding and applying IUPAC nomenclature, based on the Cahn-Ingold-Prelog priority rules. Furthermore, it has outlined the key experimental techniques and data analysis required for the confident assignment of stereochemistry. By adhering to these principles, researchers can ensure clear communication and accurate representation of their findings, ultimately contributing to the successful development of new therapeutic agents based on the this compound scaffold.

References

Discovery and history of pharmacologically active indolizidine alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Pharmacologically Active Indolizidine Alkaloids

Introduction to Indolizidine Alkaloids

Indolizidine alkaloids are a significant class of naturally occurring compounds characterized by a bicyclic structure where a six-membered ring is fused to a five-membered ring with a shared nitrogen atom at the bridgehead.[1][2] This core structure can be substituted in various ways, leading to a vast diversity of natural products.[1] These alkaloids are produced by a wide array of organisms, including plants, animals (such as ants and frogs), fungi, and bacteria.[2][3][4][5] They exhibit a broad spectrum of potent biological activities, including antiviral, anticancer, antidiabetic, anti-inflammatory, and neurological effects, making them promising lead compounds for drug discovery.[1][4][6] Prominent and well-studied examples include swainsonine, castanospermine, and the pumiliotoxins.[1]

Historical Perspective and Key Discoveries

The exploration of indolizidine alkaloids began with the investigation of toxic plants and animal venoms. The discovery of swainsonine in the 1970s from "locoweed" plants of the Swainsona genus marked a significant milestone.[7][8] This discovery was driven by the need to understand "locoism," a neurological disease affecting livestock.[9] Shortly after, in the early 1980s, castanospermine was isolated from the seeds of the Australian black bean tree, Castanospermum australe.[10][11] The discovery of these two alkaloids, both potent glycosidase inhibitors, spurred significant interest in this class of compounds and the search for new members.[12] Concurrently, research into the toxic skin secretions of poison dart frogs led to the identification of the pumiliotoxin family of indolizidine alkaloids, which have distinct neurotoxic properties.[13][14]

Major Pharmacologically Active Indolizidine Alkaloids

Swainsonine

Swainsonine is an indolizidine alkaloid first isolated from the plant Swainsona canescens.[7] It is also produced by various other plants, such as locoweed (Astragalus and Oxytropis species), and fungi.[4][8]

  • Mechanism of Action: Swainsonine is a potent and reversible inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[7][9] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of hybrid-type glycans.[7][15] The structure of swainsonine mimics the mannosyl cation intermediate in the enzymatic hydrolysis of mannose.[9]

  • Pharmacological Effects: Its primary pharmacological effects stem from its ability to modulate glycoprotein processing. It has demonstrated potential as an anti-cancer agent by inhibiting tumor growth and metastasis.[16] Furthermore, swainsonine acts as an immunomodulator, stimulating bone marrow cell proliferation and augmenting the activity of natural killer (NK) and macrophage cells.[7][16] It has been investigated in clinical trials for its potential in treating cancers like renal carcinoma, though with limited success in some studies.[7]

Castanospermine

Castanospermine is a polyhydroxy indolizidine alkaloid originally isolated from the seeds of Castanospermum australe.[10][11]

  • Mechanism of Action: Castanospermine is a powerful inhibitor of α- and β-glucosidases.[10][17] Specifically, it inhibits glucosidase I, a key enzyme in the N-linked glycosylation pathway, which is responsible for trimming glucose residues from glycoprotein precursors.[17][18]

  • Pharmacological Effects: Its glucosidase inhibitory activity confers significant antiviral properties, particularly against enveloped viruses like HIV and Dengue virus, by interfering with the proper folding of viral glycoproteins.[10][11] Castanospermine also exhibits anti-inflammatory, immunosuppressive, and anti-metastatic activities.[10][19] The derivative celgosivir has been developed as an antiviral drug candidate for treating hepatitis C.[11]

Pumiliotoxins

Pumiliotoxins (PTXs) are a class of lipophilic indolizidine alkaloids found in the skin of poison dart frogs, particularly those of the Dendrobates genus.[13][14][20]

  • Mechanism of Action: Pumiliotoxins and their close relatives, allopumiliotoxins, act as positive modulators of voltage-gated sodium channels, enhancing sodium influx.[14][21] This action leads to increased muscle contractility and cardiotonic effects.[14][22] Pumiliotoxin B (PTX-B), for example, stimulates phosphoinositide breakdown in synaptoneurosomes, a process linked to its effect on sodium channels.[21] An exception is pumiliotoxin 251D, which blocks sodium ion flux.[14][20]

  • Pharmacological Effects: The primary effect of most pumiliotoxins is cardiotonic and myotonic, leading to potentiation of muscle contraction.[22] At high concentrations, they are toxic, causing convulsions and cardiac arrest.[20] Their unique interaction with sodium channels makes them valuable pharmacological tools for studying ion channel function.[21]

Data Presentation: Pharmacological Properties of Key Indolizidine Alkaloids

AlkaloidNatural Source(s)Molecular Target(s)Key Pharmacological ActivitiesQuantitative Data (IC50)
Swainsonine Swainsona canescens, Astragalus spp., Oxytropis spp., Rhizoctonia leguminicola[7][8]Golgi α-mannosidase II, Lysosomal α-mannosidase[7][9]Anticancer, Immunomodulatory, Antimetastatic[7][16]0.1-1.0 µM for mannosidase inhibition[15]
Castanospermine Castanospermum australe, Alexa spp.[10][11][23]α- and β-Glucosidases (especially Glucosidase I)[10][17]Antiviral (HIV, Dengue), Anti-inflammatory, Immunosuppressive[10][19]50% inhibition of amyloglucosidase at 5.8 µM (for the related australine)[18]
Pumiliotoxin B Poison dart frogs (Dendrobates spp.)[13][14]Voltage-gated sodium channels[14][21]Cardiotonic, Myotonic, Neurotoxin[21][22]N/A
Pumiliotoxin 251D Poison dart frogs (Dendrobates, Phyllobates spp.)[20]Voltage-gated sodium channels (blocker), Ca2+-stimulated ATPase[20]Neurotoxin, Insecticidal[20]LD50 (mice): 10 mg/kg[20]
Securinine Securinega spp.[5]GABA-A receptor antagonistCNS stimulant, NeurotoxinN/A
Tylophorine Tylophora spp.[5][6]NF-κB signaling pathway[24]Anticancer, Anti-inflammatory[6][24]N/A

Experimental Protocols

General Protocol for Isolation and Purification of Indolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on common acid-base extraction techniques for alkaloids.[1]

  • Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to maximize the surface area for extraction.[1]

  • Alkaloid Liberation: The powdered material is treated with a weak base, such as aqueous sodium carbonate or ammonia. This step converts the alkaloid salts naturally present in the plant into their free base form, which is more soluble in organic solvents.[1]

  • Solvent Extraction: The basified plant material is extracted with an immiscible organic solvent, such as chloroform or dichloromethane, to dissolve the free alkaloid bases.[1]

  • Acid-Base Partitioning:

    • The organic extract containing the crude alkaloids is partitioned with a dilute acidic aqueous solution (e.g., 2% sulfuric acid).

    • The alkaloids, being basic, form salts and move into the aqueous phase, while neutral and acidic impurities remain in the organic phase, which is then discarded.[1]

    • The acidic aqueous solution is then made basic again with a strong base (e.g., NaOH) to regenerate the free alkaloid bases.

    • A final extraction with an organic solvent is performed to recover the purified alkaloid bases.[25]

  • Purification: The crude alkaloid extract is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel or alumina columns are used with a solvent gradient (e.g., chloroform:methanol with a small amount of ammonia) to separate the alkaloids based on polarity.[25]

    • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase (RP-18) or normal-phase HPLC is used for final purification to yield highly pure compounds.[1][26]

Protocol for Structural Characterization

The elucidation of the structure of isolated alkaloids relies on a combination of modern spectroscopic methods.[1]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and allows for the determination of the elemental composition (molecular formula).[1]

    • Tandem MS (MS/MS): The molecule is fragmented, and the pattern of fragmentation provides clues about the structural motifs and connectivity of the alkaloid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule.[1]

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.[1]

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for establishing the complete covalent structure and relative stereochemistry of the molecule by showing correlations between different nuclei.[1]

Protocol for α-Glucosidase Inhibition Assay

This protocol is a representative method to determine the inhibitory activity of compounds like castanospermine against α-glucosidase.[27]

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 7.0).

    • Prepare an enzyme solution of α-glucosidase (from yeast, e.g., 0.5 U/mL) in the phosphate buffer.

    • Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) in the phosphate buffer.

    • Prepare solutions of the test compound (indolizidine alkaloid) and a positive control (e.g., acarbose) at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 115 µL of the phosphate buffer.

    • Add 8 µL of the test compound solution (or solvent for the negative control).

    • Add 50 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the PNPG substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Pathways and Workflows

N-Linked Glycosylation Pathway Inhibition

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉(GlcNAc)₂ GlucosidaseI Glucosidase I Glc3Man9->GlucosidaseI Man9 Man₉(GlcNAc)₂ MannosidaseI ER α-Mannosidase I Man9->MannosidaseI Man5 Man₅(GlcNAc)₂ MannosidaseII Golgi α-Mannosidase II Man5->MannosidaseII Hybrid Hybrid-Type Glycans Complex Complex-Type Glycans GlucosidaseI->Man9 -3 Glc GlucosidaseII Glucosidase II MannosidaseI->Man5 -4 Man MannosidaseII->Hybrid MannosidaseII->Complex +GlcNAc, Gal, etc. Castanospermine Castanospermine Castanospermine->GlucosidaseI Inhibits Swainsonine Swainsonine Swainsonine->MannosidaseII Inhibits

Caption: Inhibition points of Castanospermine and Swainsonine in the N-linked glycosylation pathway.

Experimental Workflow for Alkaloid Discovery

Alkaloid_Workflow A 1. Sample Collection (e.g., Plant Material) B 2. Preparation (Drying & Grinding) A->B C 3. Extraction (Acid-Base Partitioning) B->C D 4. Purification (Column Chromatography, HPLC) C->D C->D Crude Extract E 5. Structural Elucidation (NMR, MS) D->E D->E Pure Compound F 6. Pharmacological Screening (e.g., Enzyme Inhibition Assay) E->F E->F Identified Structure G 7. Hit to Lead (SAR Studies) F->G F->G Active Compound ('Hit') H 8. Drug Development G->H

Caption: General experimental workflow for the isolation and development of indolizidine alkaloids.

Relationship of Indolizidine Alkaloids to Biological Effects

Indolizidine_Effects Indolizidines Indolizidine Alkaloids Polyhydroxy Polyhydroxy Alkaloids (Swainsonine, Castanospermine) Indolizidines->Polyhydroxy Toxins Animal Toxins (Pumiliotoxins) Indolizidines->Toxins Phenanthro Phenanthroindolizidines (Tylophorine) Indolizidines->Phenanthro Glycosidase Glycosidase Inhibition Polyhydroxy->Glycosidase IonChannel Ion Channel Modulation Toxins->IonChannel Signaling Signaling Pathway Interference (NF-κB) Phenanthro->Signaling Antiviral Antiviral / Anticancer Glycosidase->Antiviral AntiInflammatory Anti-inflammatory Glycosidase->AntiInflammatory Neurotoxic Neurotoxic / Cardiotonic IonChannel->Neurotoxic Signaling->Antiviral Signaling->AntiInflammatory

Caption: Logical relationships between indolizidine classes, mechanisms, and biological effects.

References

The Therapeutic Potential of Synthetic Octahydroindolizine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydroindolizine, or indolizidine, core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products. The inherent conformational rigidity and stereochemical complexity of this bicyclic system provide a unique three-dimensional framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. Synthetic exploration of this scaffold has unlocked a wealth of novel compounds with significant therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic promise of synthetic this compound compounds, detailing their biological activities, mechanisms of action, and the experimental methodologies employed in their evaluation.

I. Anticancer Activity

Synthetic this compound derivatives have emerged as a promising class of anticancer agents, primarily through their ability to disrupt microtubule dynamics, a critical process for cell division.

A. Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which certain this compound compounds exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

B. Quantitative Analysis of Anticancer Activity

The antiproliferative activity of synthetic this compound derivatives is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Compound ClassCell LineIC50 (µM)Reference
Phenyl-substituted this compoundHuman hepatocellular carcinoma (HepG2)0.20 - 0.48[1]
Indolizine LactonesHuman prostate cancer (DU-145)4.41 - 36.42[2]
Indolizine LactonesTriple-negative breast cancer (MDA-MB-231)1.01 - 4.19[2]
C. Experimental Protocols

A common strategy for the synthesis of the this compound core involves a [3+2] cycloaddition reaction between an N-ylide and an electron-deficient alkene, followed by reduction.

General Procedure for the Synthesis of Indolizine Derivatives via [3+2] Cycloaddition

To a solution of the appropriate pyridinium salt (1 mmol) and an electron-deficient alkene (1.2 mmol) in a suitable solvent such as toluene or dichloromethane, a base (e.g., triethylamine or DBU, 1.5 mmol) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for a period ranging from a few hours to overnight. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the indolizine product. Subsequent reduction of the indolizine ring system, for example, through catalytic hydrogenation, yields the corresponding this compound.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for MTT Assay [2][3][4][5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic this compound compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (absorbance) of the solution.

Protocol for Turbidity-Based Tubulin Polymerization Assay [7][8][9][10][11]

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compounds at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled microplate reader.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase of the curve.

D. Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some anticancer compounds exert their effects by inhibiting this pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound Synthetic This compound Compound This compound->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of synthetic this compound compounds.

II. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Synthetic this compound compounds have demonstrated potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.

A. Mechanism of Action: Inhibition of Nitric Oxide Production

A key indicator of inflammatory activity is the production of nitric oxide (NO) by activated macrophages. Certain synthetic this compound derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. This inhibition is often associated with the downregulation of the NF-κB signaling pathway, a master regulator of inflammation.

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is assessed by measuring their ability to inhibit NO production, with IC50 values indicating their potency.

Compound ClassCell LineIC50 (µM)Reference
This compound Alkaloid EnantiomersRAW 264.73.62 - 16.11[3]
C. Experimental Protocols

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol for Nitric Oxide Assay [12][13][14][15][16]

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthetic this compound compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

D. Signaling Pathway Visualization

The NF-κB signaling pathway is central to the inflammatory response. Its inhibition by synthetic this compound compounds represents a key therapeutic strategy.

NF_kB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Gene Inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Gene Induces LPS LPS LPS->TLR4 Binds This compound Synthetic This compound Compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by synthetic this compound compounds.

III. Neuroprotective Activity

The development of neuroprotective agents is a critical area of research for combating neurodegenerative diseases. Synthetic this compound compounds have shown potential in protecting neurons from various insults. While the precise mechanisms are still under investigation, modulation of signaling pathways involved in cell survival and inflammation is thought to play a significant role. Further research is needed to fully elucidate the neuroprotective potential and mechanisms of this compound class.

IV. Conclusion

Synthetic this compound compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, including potent anticancer and anti-inflammatory effects, are underpinned by specific molecular mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt and NF-κB. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the synthesis and evaluation of new this compound derivatives. Continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address significant unmet medical needs.

References

A Technical Guide to Natural Octahydroindolizine Products with Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural octahydroindolizine products demonstrating anti-inflammatory activity. The document focuses on the quantitative analysis of their effects, detailed experimental methodologies, and the underlying signaling pathways involved in their mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or unresolved inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Among these, this compound alkaloids have emerged as a promising class of compounds with diverse biological activities, including potent anti-inflammatory effects. This guide delves into the specifics of several natural this compound products, providing a technical foundation for their further investigation and potential development as anti-inflammatory therapeutics.

Featured this compound Products and their Anti-Inflammatory Profile

This section details the anti-inflammatory properties of selected natural this compound products, presenting quantitative data to allow for a comparative assessment of their potency.

Alkaloids from Dendrobium crepidatum

The stems of the orchid Dendrobium crepidatum are a source of several this compound alkaloids with notable anti-inflammatory activity.

The inhibitory effects of these alkaloids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are summarized in the table below. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.

CompoundBioassayCell LineStimulantIC50 (µM)Reference
(+)-Homocrepidine ANitric Oxide InhibitionRAW 264.7LPS3.6[1]
(-)-Homocrepidine ANitric Oxide InhibitionRAW 264.7LPS22.8[1]
(±)-Homocrepidine ANitric Oxide InhibitionRAW 264.7LPS5.0[2]
Homocrepidine BNitric Oxide InhibitionRAW 264.7LPS27.6[1]
Phenanthroindolizidine Alkaloids

Phenanthroindolizidine alkaloids, a subclass of indolizidine alkaloids, have demonstrated significant anti-inflammatory and anticancer activities.

Tylophorine, isolated from plants of the Tylophora genus, has been shown to inhibit nitric oxide production.

CompoundBioassayCell LineStimulantIC50 RangeReference
TylophorineNitric Oxide InhibitionRAW 264.7LPS/IFN-γ84 nM - 20.6 µM[3]

Note: The wide IC50 range reported for Tylophorine suggests that the activity may be highly dependent on the specific experimental conditions.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of these this compound alkaloids are attributed to their modulation of key signaling pathways involved in the inflammatory response.

Homocrepidine A: Targeting TLR4/MyD88/MAPK and NF-κB Pathways

Homocrepidine A from Dendrobium crepidatum has been shown to exert its anti-inflammatory effects by down-regulating the Toll-like receptor 4 (TLR4)-mediated MyD88/MAPK signaling pathway[1]. This pathway is a critical upstream regulator of the inflammatory response initiated by LPS.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IKK IKK MAPK->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB (active) NFκB->NFκB_nuc translocates Homocrepidine_A Homocrepidine A Homocrepidine_A->TLR4 inhibits Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes induces cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_IFN LPS / IFN-γ IKK IKK LPS_IFN->IKK JNK_MAPK JNK/MAPK LPS_IFN->JNK_MAPK IκB IκB IKK->IκB phosphorylates NFκB_inactive NF-κB (inactive) IκB->NFκB_inactive releases NFκB_active NF-κB (active) NFκB_inactive->NFκB_active translocates AP1_inactive AP-1 (inactive) JNK_MAPK->AP1_inactive activates AP1_active AP-1 (active) AP1_inactive->AP1_active translocates Tylophorine Tylophorine Tylophorine->NFκB_active inhibits Tylophorine->AP1_active inhibits iNOS_gene iNOS Gene NFκB_active->iNOS_gene activates AP1_active->iNOS_gene activates cluster_workflow Griess Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound compound A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration G->H

References

Methodological & Application

Enantioselective Synthesis of Octahydroindolizine Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of octahydroindolizine alcohols, a core structural motif in numerous biologically active alkaloids. The methodologies presented herein focus on enzymatic resolution, organocatalysis, and transition metal catalysis, offering a range of strategies to access these valuable chiral building blocks.

Enzymatic Kinetic Resolution of Racemic this compound Alcohols

Enzymatic kinetic resolution is a powerful and scalable method for the separation of enantiomers. This protocol details the use of Novozym 435, an immobilized lipase, for the resolution of a racemic this compound alcohol.

Data Presentation
EntrySubstrateEnzymeAcylating AgentSolventTime (h)Conversion (%)ProductYield (%)e.e. (%)
1(±)-Octahydro-5,5-dimethylindolizin-7-olNovozym 435Vinyl acetateMTBE24~50(S)-alcohol45>99
2(±)-Octahydro-5,5-dimethylindolizin-7-olNovozym 435Vinyl acetateMTBE24~50(R)-acetate4594
Experimental Protocol: Novozym 435-Mediated Resolution

Materials:

  • Racemic (±)-octahydro-5,5-dimethylindolizin-7-ol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Celite

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of racemic (±)-octahydro-5,5-dimethylindolizin-7-ol (1.0 eq) in MTBE, add Novozym 435 (e.g., 50 wt %).

  • Add vinyl acetate (1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by chiral HPLC or TLC.

  • Once approximately 50% conversion is reached, filter the reaction mixture through a pad of Celite and wash the Celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the unreacted (S)-alcohol from the (R)-acetate.

Note: The (R)-acetate can be hydrolyzed to the corresponding (R)-alcohol using standard basic conditions (e.g., K₂CO₃ in methanol) if desired.

Workflow Diagram

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic (±)-Octahydroindolizine Alcohol enzyme Novozym 435 Vinyl Acetate, MTBE racemate->enzyme Acylation separation Chromatographic Separation enzyme->separation s_alcohol (S)-Octahydroindolizine Alcohol separation->s_alcohol Unreacted r_acetate (R)-Octahydroindolizine Acetate separation->r_acetate Acetylated

Caption: Workflow for the enzymatic kinetic resolution of a racemic this compound alcohol.

Organocatalytic Enantioselective Synthesis of Indolizidine Alkaloids

A general organocatalytic approach provides a flexible route to various indolizidine-based alkaloids. A key step involves a Brønsted acid-catalyzed vinylogous Mannich reaction to establish the core stereochemistry.[1]

Data Presentation
EntryDienol Silyl EtherImineCatalystProductYield (%)e.e. (%)d.r.
1Silyl enol ether of 2,4-pentanedioneN-Boc-2-formylpyrrolidineChiral Phosphoric AcidVinylogous Mannich adduct9598>20:1
Experimental Protocol: Brønsted Acid Catalyzed Vinylogous Mannich Reaction[1]

Materials:

  • 2-((Trimethylsilyl)oxy)penta-1,4-dien-3-one

  • tert-butyl 2-formylpyrrolidine-1-carboxylate

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the chiral phosphoric acid catalyst (0.05 eq) in anhydrous DCM at -20 °C, add the dienol silyl ether (1.2 eq).

  • Add a solution of N-Boc-2-formylpyrrolidine (1.0 eq) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Diagram

G cluster_1 Organocatalytic Vinylogous Mannich Reaction dienol Dienol Silyl Ether catalyst Chiral Phosphoric Acid dienol->catalyst imine N-Boc-pyrrolidine Imine imine->catalyst intermediate Chiral Ion Pair Intermediate catalyst->intermediate Activation product Enantioenriched Vinylogous Mannich Adduct intermediate->product C-C Bond Formation

Caption: Catalytic cycle of the Brønsted acid-catalyzed vinylogous Mannich reaction.

Nickel-Catalyzed Enantioselective Synthesis of Indolizidines

Nickel catalysis offers an efficient method for the construction of the indolizidine core through a [4+2] cycloaddition of alkynes and azetidinones. This approach has been applied to the total synthesis of several indolizidine alkaloids.

Data Presentation
EntryAzetidinoneAlkyneLigandProductYield (%)Regioselectivity
1Chiral bicyclic azetidinone1-phenyl-1-propynePPh₃Piperidinone7510:1
Experimental Protocol: Nickel-Catalyzed [4+2] Cycloaddition

Materials:

  • Chiral bicyclic 3-azetidinone

  • Alkyne

  • Ni(COD)₂

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to an oven-dried vial, add Ni(COD)₂ (0.1 eq) and PPh₃ (0.2 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Add the azetidinone (1.0 eq) and the alkyne (1.2 eq).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_2 Nickel-Catalyzed [4+2] Cycloaddition start Azetidinone + Alkyne reaction Heating start->reaction catalyst_prep Ni(COD)₂ + PPh₃ in Toluene catalyst_prep->reaction workup Workup and Purification reaction->workup product Piperidinone Product workup->product

Caption: Workflow for the Nickel-catalyzed [4+2] cycloaddition.

Synergistic Copper/Iridium Catalysis for Stereodivergent Synthesis

A powerful synergistic Cu/Ir dual catalytic system enables the enantio- and diastereodivergent synthesis of fused indolizines. This method allows access to all four stereoisomers of the product by choosing the appropriate combination of chiral ligands for each metal.[2][3]

Data Presentation
EntryAldimine EsterAllyl CarbonateCu-LigandIr-LigandProduct DiastereomerYield (%)e.e. (%)d.r.
1Glycine-derived2-indolizinyl(R)-Ph-Box(S)-f-binaphane(R,S,R)8599>20:1
2Glycine-derived2-indolizinyl(S)-Ph-Box(S)-f-binaphane(S,S,R)8299>20:1
3Glycine-derived2-indolizinyl(R)-Ph-Box(R)-f-binaphane(R,R,R)8399>20:1
4Glycine-derived2-indolizinyl(S)-Ph-Box(R)-f-binaphane(S,R,R)8099>20:1
Experimental Protocol: Synergistic Cu/Ir-Catalyzed Annulation[2][3]

Materials:

  • Aldimine ester

  • 2-Indolizinyl allyl carbonate

  • Cu(OTf)₂

  • [Ir(COD)Cl]₂

  • Chiral bis(oxazoline) ligand (e.g., Ph-Box)

  • Chiral phosphoramidite ligand (e.g., f-binaphane)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a glovebox, prepare the copper catalyst by stirring Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) in anhydrous DCM for 30 minutes.

  • In a separate vial, prepare the iridium catalyst by stirring [Ir(COD)Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in anhydrous DCM for 30 minutes.

  • To the copper catalyst solution, add the aldimine ester (1.2 eq) and the 2-indolizinyl allyl carbonate (1.0 eq).

  • Add the iridium catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram

G cluster_3 Stereodivergent Synthesis via Synergistic Catalysis cluster_cu Copper Catalyst cluster_ir Iridium Catalyst cu_ligand Chiral Ligand (e.g., (R)- or (S)-Box) cu_catalyst [Cu(ligand)]²⁺ cu_ligand->cu_catalyst azomethine Azomethine Ylide Formation & Facial Selectivity cu_catalyst->azomethine product Four Stereoisomers of Fused Indolizine azomethine->product Allylation ir_ligand Chiral Ligand (e.g., (R)- or (S)-f-binaphane) ir_catalyst [Ir(ligand)Cl]₂ ir_ligand->ir_catalyst pi_allyl π-Allyl-Iridium Formation & Regio/Enantioselectivity ir_catalyst->pi_allyl pi_allyl->product

Caption: Control of stereochemistry in synergistic Cu/Ir catalysis.

References

Gold-Catalyzed Synthesis of Functionalized Indolizine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1] Their diverse applications in medicinal chemistry and materials science have driven the development of efficient synthetic methodologies. Among these, gold-catalyzed reactions have emerged as a powerful tool due to their high efficiency, atom economy, and mild reaction conditions.[2] This document provides detailed application notes and experimental protocols for the gold-catalyzed synthesis of functionalized indolizine derivatives.

Application Notes

Gold catalysts, particularly gold(I) and gold(III) species, have demonstrated remarkable catalytic activity in the synthesis of indolizines. These catalysts typically activate alkynes towards nucleophilic attack, facilitating cyclization and aromatization cascades to construct the indolizine core. The key advantages of gold catalysis in this context include:

  • High Atom Economy: Multicomponent reactions catalyzed by gold allow for the construction of complex indolizine structures from simple starting materials in a single step.[3][4]

  • Mild Reaction Conditions: Many gold-catalyzed syntheses of indolizines can be performed under solvent-free conditions or in environmentally benign solvents like water.[3][4]

  • Broad Substrate Scope: Gold catalysts exhibit high tolerance to a wide range of functional groups, enabling the synthesis of a diverse library of substituted indolizines.[2][5]

  • High Catalytic Efficiency: These reactions often proceed with low catalyst loadings and high turnover numbers.[3][4]

Several distinct gold-catalyzed strategies for indolizine synthesis have been developed, each offering access to different substitution patterns on the indolizine ring.

Multicomponent Synthesis of Aminoindolizines

A highly efficient one-pot synthesis of 1,3-disubstituted aminoindolizines involves the gold-catalyzed reaction of a heteroaryl aldehyde, an amine, and an alkyne.[3][4] This methodology is notable for its high atom economy and the ability to be performed under solvent-free conditions or in water.[3][4] The reaction proceeds through an initial gold-catalyzed three-component coupling to form a propargylic pyridine intermediate, which then undergoes a gold-catalyzed cycloisomerization to afford the final indolizine product.[3]

Intramolecular Hydroarylation/Aromatization of Pyrrole-ynes

Functionalized indolizines can be synthesized via a gold(I)-catalyzed intramolecular hydroarylation followed by aromatization of pyrrole-ynes.[5] This strategy allows for the construction of the pyridine ring of the indolizine and the incorporation of various functional groups, including aryl, alkenyl, and alkynyl substituents, into the pyridine unit under mild conditions.[5]

Synthesis from 2-Propargyloxypyridines and Methyl Ketones

A gold(I)-catalyzed method allows for the preparation of trisubstituted indolizines from readily available 2-propargyloxypyridines and methyl ketones.[6] This reaction tolerates a wide range of functional groups, enabling diversification at four distinct positions of the indolizine product.[6] The proposed mechanism involves the addition of an enol to an allenamide intermediate.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for selected gold-catalyzed indolizine synthesis methodologies.

Table 1: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines [3]

EntryAldehyde (R¹)Amine (R²)Alkyne (R³)Catalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
12-PyridinecarboxaldehydeN-Benzyl-glycine ethyl esterPhenylacetyleneAuCl₃ (2)Solvent-free601.586
22-PyridinecarboxaldehydeN-Benzyl-l-alanine methyl esterPhenylacetyleneAuCl₃ (2)Solvent-free601.585
32-PyridinecarboxaldehydePyrrolidinePhenylacetyleneAuCl₃ (2)Water80292
42-PyridinecarboxaldehydePiperidinePhenylacetyleneAuCl₃ (2)Water80295
52-QuinolinecarboxaldehydeMorpholinePhenylacetyleneAuCl₃ (2)Water80391
62-PyridinecarboxaldehydeDibenzylamine1-HexyneAuCl₃ (2)Solvent-free60382

Table 2: Gold(I)-Catalyzed Synthesis of Trisubstituted Indolizines from 2-Propargyloxypyridines [6]

Entry2-Propargyloxypyridine (R, R¹)Methyl Ketone (R², Ar)Catalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1H, PhH, PhIPrAuCl/AgOTf (5)Dioxane1002485
2H, PhMe, PhIPrAuCl/AgOTf (5)Dioxane1002478
3Me, PhH, PhIPrAuCl/AgOTf (5)Dioxane1002481
4H, 4-MeO-PhH, PhIPrAuCl/AgOTf (5)Dioxane1002475
5H, PhH, 4-Cl-PhIPrAuCl/AgOTf (5)Dioxane1002492
6H, n-BuH, PhIPrAuCl/AgOTf (5)Dioxane1002465

Experimental Protocols

Protocol 1: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Alkyne (1.2 mmol)

  • AuCl₃ (0.02 mmol, 2 mol%)

  • Solvent (if not solvent-free, e.g., water, 2 mL)

  • Reaction vessel (e.g., sealed tube)

  • Stirring apparatus and heating source

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a sealed tube, add the aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and AuCl₃ (0.02 mmol). If the reaction is to be performed in a solvent, add 2 mL of water.

  • Reaction: Seal the tube and stir the mixture at the specified temperature (e.g., 60-80 °C) for the required time (e.g., 1.5-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed under solvent-free conditions, dissolve the residue in ethyl acetate. If in water, extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford the pure aminoindolizine product.

Protocol 2: Gold(I)-Catalyzed Synthesis of Trisubstituted Indolizines from 2-Propargyloxypyridines[6]

Materials:

  • 2-Propargyloxypyridine (0.2 mmol)

  • Methyl ketone (0.4 mmol)

  • IPrAuCl (0.01 mmol, 5 mol%)

  • AgOTf (0.01 mmol, 5 mol%)

  • Dioxane (1.0 mL)

  • Reaction vessel (e.g., sealed tube)

  • Stirring apparatus and heating source

  • Dichloromethane

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a sealed tube, combine IPrAuCl (0.01 mmol) and AgOTf (0.01 mmol) in dioxane (0.5 mL) and stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add the 2-propargyloxypyridine (0.2 mmol) and the methyl ketone (0.4 mmol) dissolved in dioxane (0.5 mL).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the trisubstituted indolizine.

Visualizations

Gold_Catalyzed_Three_Component_Synthesis cluster_workflow Experimental Workflow start Start reactants Combine Aldehyde, Amine, Alkyne, AuCl3 start->reactants reaction Heat and Stir (e.g., 60-80 °C) reactants->reaction workup Cool and Extract with Ethyl Acetate reaction->workup purify Column Chromatography workup->purify product Pure Aminoindolizine purify->product

Caption: Workflow for Gold-Catalyzed Three-Component Synthesis.

Gold_Catalyzed_Indolizine_Mechanism cluster_mechanism Proposed Reaction Mechanism reactants Aldehyde + Amine + Alkyne intermediate1 Propargylic Pyridine Intermediate reactants->intermediate1 Au-catalyzed coupling gold_catalyst Au(III) activated_alkyne Gold-Activated Alkyne intermediate1->activated_alkyne + Au(III) cyclization Intramolecular Nucleophilic Attack activated_alkyne->cyclization cation_intermediate Cationic Intermediate cyclization->cation_intermediate deprotonation Deprotonation & Demetalation cation_intermediate->deprotonation product Functionalized Indolizine deprotonation->product product->gold_catalyst Catalyst Regeneration

Caption: Mechanism of Gold-Catalyzed Aminoindolizine Synthesis.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Indolizine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the indolizine scaffold via 1,3-dipolar cycloaddition reactions. This powerful strategy offers a versatile and efficient route to a wide array of substituted indolizines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction to Indolizine and 1,3-Dipolar Cycloaddition

Indolizine, a structural isomer of indole, is a fused heterocyclic system consisting of a pyridine ring fused to a pyrrole ring. This scaffold is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

The 1,3-dipolar cycloaddition is a key synthetic method for constructing the indolizine ring system. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a pyridinium ylide or an azomethine ylide, with a dipolarophile, which is usually an activated alkene or alkyne.[3][4] The reaction proceeds in a concerted fashion and offers a high degree of control over the regioselectivity and stereoselectivity of the resulting indolizine derivatives.[5]

Applications in Drug Development

Indolizine derivatives have emerged as a promising class of therapeutic agents, particularly in oncology. A significant number of studies have highlighted their potential as potent anticancer agents. The planar nature of the indolizine ring allows for effective interactions with various biological targets.[6]

One of the primary mechanisms of action for the anticancer activity of certain indolizine derivatives is the inhibition of tubulin polymerization .[6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8][9]

Another important target for indolizine-based drug candidates is the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[10] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. Certain indolizine derivatives have been shown to inhibit EGFR kinase activity, thereby blocking these pro-cancerous signals.[11][12]

Synthetic Protocols and Methodologies

The following sections provide detailed experimental protocols for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition, as well as for key biological assays to evaluate their anticancer activity.

Protocol 1: Synthesis of Polysubstituted Indolizines via a One-Pot, Three-Component Reaction

This protocol describes a transition-metal-free, one-pot synthesis of multisubstituted indolizines from an α-halo carbonyl compound, a pyridine derivative, and an electron-deficient alkene using TEMPO as an oxidant.[1]

Experimental Procedure:

  • To a 25 mL round-bottom flask, add the pyridine derivative (1.0 mmol), the α-halo carbonyl compound (1.2 mmol), the electron-deficient alkene (1.5 mmol), TEMPO (2.2 mmol), and sodium carbonate (2.0 mmol).

  • Add 5 mL of DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired indolizine derivative.

Quantitative Data:

EntryPyridine Derivativeα-Halo Carbonyl CompoundAlkeneProductYield (%)
1Pyridine2-BromoacetophenoneMethyl acrylateMethyl 2-phenylindolizine-1-carboxylate85
24-Methylpyridine2-BromoacetophenoneMethyl acrylateMethyl 7-methyl-2-phenylindolizine-1-carboxylate88
3PyridineEthyl 2-bromoacetateN-Phenylmaleimide2-Phenyl-1,2-dihydro-3H-pyrrolo[1,2-a]indolizine-1,3-dione92
4Pyridine2-Bromo-1-(4-chlorophenyl)ethanoneMethyl acrylateMethyl 2-(4-chlorophenyl)indolizine-1-carboxylate82
Protocol 2: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Alkynes

This protocol outlines the synthesis of indolizines through the reaction of in situ generated pyridinium ylides with activated alkynes.[4]

Experimental Procedure:

  • Prepare the pyridinium salt by reacting the corresponding 4-substituted pyridine with an α-halo ketone or ester.

  • To a solution of the pyridinium salt (1.0 mmol) and the alkyne (1.2 mmol) in 10 mL of methanol, add potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at 25 °C for 18 hours.

  • Remove the solvent under reduced pressure.

  • Add 20 mL of water to the residue and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the indolizine derivative.

Quantitative Data:

EntryPyridinium Salt Substituent (R)AlkyneProductYield (%)
1HEthyl propiolateEthyl 3-(methoxycarbonyl)indolizine-1-carboxylate75
2CNEthyl propiolateEthyl 7-cyano-3-(methoxycarbonyl)indolizine-1-carboxylate85
3HDimethyl acetylenedicarboxylateDimethyl indolizine-1,2-dicarboxylate90
4OCH3Ethyl propiolateEthyl 7-methoxy-3-(methoxycarbonyl)indolizine-1-carboxylate68

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][13]

Experimental Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the indolizine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data: IC50 Values of Indolizine Derivatives against Cancer Cell Lines [7][8]

Compound IDCancer Cell LineIC50 (µM)
8e CAL-27 (Oral)0.047
BT-20 (Breast)0.117
HGC-27 (Gastric)0.085
8h CAL-27 (Oral)0.052
BT-20 (Breast)0.098
HGC-27 (Gastric)0.063
cis-10 DU-145 (Prostate)13.42
MDA-MB-231 (Breast)4.19
Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[6][14][15][16]

Experimental Procedure:

  • Reconstitute lyophilized tubulin protein (>99% pure) in General Tubulin Buffer to a final concentration of 2 mg/mL.

  • Prepare a reaction mixture containing tubulin, GTP (1 mM), and a fluorescent reporter (e.g., DAPI).

  • Add the test indolizine compound or a control (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor) to the reaction mixture in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC50 value for tubulin polymerization inhibition by analyzing the concentration-dependent decrease in the maximum polymerization rate.

Quantitative Data: Tubulin Polymerization Inhibition by Indolizine Derivatives [8]

CompoundIC50 (µM)
7f 14.8
8e 9.3
8h 10.9
Verubulin (Control) 3.2

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction 1,3-Dipolar Cycloaddition cluster_end Product & Analysis Pyridine Pyridine Derivative Ylide_Formation In situ Ylide Formation Pyridine->Ylide_Formation Halo_Ketone α-Halo Carbonyl Halo_Ketone->Ylide_Formation Alkene Dipolarophile (Alkene/Alkyne) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Ylide_Formation->Cycloaddition 1,3-Dipole Aromatization Aromatization Cycloaddition->Aromatization Indolizine Indolizine Derivative Aromatization->Indolizine Purification Purification (Chromatography) Indolizine->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for indolizine synthesis.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Indolizine Indolizine Derivative Indolizine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Tubulin Polymerization Inhibition

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Indolizine Indolizine Derivative Indolizine->Tubulin_Dimers Binds to Colchicine Site Indolizine->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

References

Application of Octahydroindolizine Compounds in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroindolizine alkaloids, a class of natural and synthetic compounds, have emerged as promising candidates in cancer research. Their unique saturated bicyclic structure serves as a scaffold for the development of potent and selective anticancer agents. This document provides a comprehensive overview of the application of key this compound compounds—Swainsonine, Castanospermine, and D-(-)-Lentiginosine—in oncology research. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and an exploration of their mechanisms of action through signaling pathway diagrams.

Featured this compound Compounds

Swainsonine

An indolizidine alkaloid found in various plants, Swainsonine is a potent inhibitor of α-mannosidase II, an enzyme involved in the N-linked glycosylation pathway. Its anticancer effects are attributed to its ability to induce apoptosis and inhibit metastasis.[1]

Castanospermine

Isolated from the seeds of Castanospermum australe, Castanospermine is a powerful inhibitor of α-glucosidase I, another key enzyme in the N-linked glycosylation process. By disrupting glycoprotein processing, it can inhibit angiogenesis and tumor growth.[2][3]

D-(-)-Lentiginosine

The nonnatural enantiomer of the naturally occurring L-(+)-lentiginosine, this compound has demonstrated pro-apoptotic activity in various tumor cell lines, acting through the intrinsic apoptotic pathway.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of Swainsonine, Castanospermine and its analogues, and D-(-)-Lentiginosine against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineCancer TypeIC50 (µM)Reference
SwainsonineEca-109Esophageal Squamous Cell Carcinoma< 14.6 (2.5 µg/mL)[6]
SwainsonineU251Glioblastoma~30[7]
SwainsonineLN444Glioblastoma~30[7]

Table 1: Cytotoxicity of Swainsonine

CompoundCell LineCancer TypeIC50 (µM)Reference
CO-OCS (Castanospermine analogue)MCF-7Breast Cancer39.1 ± 2.1[1]
CO-OCS (Castanospermine analogue)MDA-MB-231Breast Cancer42.1 ± 1.8[1]
SO-OCS (Castanospermine analogue)MCF-7Breast Cancer80.2 ± 3.2[1]
SO-OCS (Castanospermine analogue)MDA-MB-231Breast Cancer45.2 ± 2.5[1]

Table 2: Cytotoxicity of Castanospermine Analogues

CompoundCell LineCancer TypeIC50 (µM)Reference
D-(-)-LentiginosineMOLT-3T-cell leukemia~100[8]
D-(-)-LentiginosineHT-29Colorectal Adenocarcinoma>100[8]
D-(-)-LentiginosineSH-SY5YNeuroblastoma~250[8]

Table 3: Cytotoxicity of D-(-)-Lentiginosine

Signaling Pathways and Mechanisms of Action

Swainsonine: Induction of the Mitochondria-Mediated Apoptotic Pathway

Swainsonine has been shown to induce apoptosis in cancer cells by activating the intrinsic, or mitochondrial, pathway. This process is initiated by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the translocation of Bax to the mitochondria, causing mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[3][4][9]

Swainsonine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Swainsonine Swainsonine Bax Bax Swainsonine->Bax Bcl2 Bcl-2 Swainsonine->Bcl2 CytoC_mito Cytochrome c Mito Mitochondrial Membrane Bax->Mito translocation Bcl2->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp9 Activated Caspase-9 aCasp3 Activated Caspase-3 aCasp9->aCasp3 activation Casp3 Pro-caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis CytoC_cyto Cytochrome c CytoC_cyto->Apoptosome Apoptosome->aCasp9 activation Mito->CytoC_cyto release

Caption: Swainsonine-induced mitochondria-mediated apoptosis.

Castanospermine: Inhibition of N-Linked Glycosylation and Angiogenesis

Castanospermine exerts its anticancer effects by inhibiting α-glucosidase I, a critical enzyme in the N-linked glycosylation pathway within the endoplasmic reticulum. This inhibition leads to the accumulation of improperly folded glycoproteins, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis. Furthermore, altered glycosylation of cell surface receptors, such as integrins and growth factor receptors, can disrupt cell-cell and cell-matrix interactions, thereby inhibiting tumor cell invasion, migration, and angiogenesis.

Castanospermine_Pathway cluster_extracellular Extracellular cluster_er Endoplasmic Reticulum cluster_cell_effects Cellular Effects Castanospermine Castanospermine GlucosidaseI α-Glucosidase I Castanospermine->GlucosidaseI Glycoprotein Glycoprotein Precursor ImproperGlycoprotein Improperly Folded Glycoprotein Glycoprotein->ImproperGlycoprotein Inhibited Processing UPR Unfolded Protein Response (UPR) ImproperGlycoprotein->UPR AlteredReceptors Altered Cell Surface Receptors ImproperGlycoprotein->AlteredReceptors Apoptosis Apoptosis UPR->Apoptosis Angiogenesis Reduced Angiogenesis Invasion Reduced Invasion & Migration AlteredReceptors->Angiogenesis AlteredReceptors->Invasion Lentiginosine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Lentiginosine D-(-)-Lentiginosine MitoCollapse Mitochondrial Membrane Potential Collapse Lentiginosine->MitoCollapse p53 p53 Independent Lentiginosine->p53 CytoC_release Cytochrome c Release MitoCollapse->CytoC_release Casp9_activation Caspase-9 Activation CytoC_release->Casp9_activation Casp3_activation Caspase-3 Activation Casp9_activation->Casp3_activation Apoptosis Apoptosis Casp3_activation->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound Compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Seed and Treat Cells in 6-well Plates B Harvest Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cells G->H Angiogenesis_Assay_Workflow A Coat 96-well Plate with Matrigel B Incubate to Solidify A->B C Seed HUVECs with Compound B->C D Incubate 4-12h C->D E Image Tube Formation D->E F Quantify Angiogenesis Parameters E->F

References

Application Notes and Protocols: Octahydroindolizine as a Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydroindolizine, also known as indolizidine, scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceutical agents. Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. This has led to the development of this compound-based compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.

These application notes provide a comprehensive overview of the utility of the this compound core in medicinal chemistry. We present quantitative data on the biological activities of various derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows to guide researchers in this promising area of drug discovery.

I. Anti-inflammatory Activity of this compound Alkaloids

This compound alkaloids, particularly those isolated from natural sources like Dendrobium crepidatum, have demonstrated potent anti-inflammatory effects. A key mechanism of their action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a valid therapeutic strategy.

Quantitative Data: Inhibition of Nitric Oxide Production

The following table summarizes the in vitro anti-inflammatory activity of several this compound alkaloids, demonstrating their potent inhibition of NO production in RAW 264.7 macrophage cells.

Compound IDDescriptionIC50 (µM) for NO InhibitionReference
(+)-1 This compound alkaloid enantiomer3.62 - 16.11[1]
2 This compound alkaloid3.62 - 16.11[1]
(+)-6 This compound alkaloid enantiomer3.62 - 16.11[1]
Dexamethasone Positive Control47.04[1]
Signaling Pathway: LPS-Induced Nitric Oxide Production

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade in macrophages that leads to the production of pro-inflammatory mediators, including nitric oxide. This pathway primarily involves the activation of the transcription factor NF-κB, which upregulates the expression of inducible nitric oxide synthase (iNOS).

LPS_NO_Pathway cluster_NFkB Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces This compound This compound Alkaloid This compound->IKK inhibits This compound->NFkB inhibits translocation IkB_NFkB->NFkB

Caption: LPS-induced NO production pathway and points of inhibition by this compound alkaloids.

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol details the measurement of nitric oxide production by murine macrophage RAW 264.7 cells in response to LPS stimulation and its inhibition by test compounds.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture medium to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage of NO inhibition.

II. Anticancer Activity of this compound Derivatives

The rigid scaffold of this compound has been exploited to design potent anticancer agents. These compounds often exhibit cytotoxic effects against a range of cancer cell lines, with mechanisms that can include the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 13 MCF-7Breast62.4 ± 0.128
Compound 22 MCF-7Breast91.6 ± 0.112
Compound 13 HCT-116Colon43.5 ± 0.15
Compound 21 HCT-116Colon38.5 ± 0.17
5-Fluorouracil A549Lung-[2]
Experimental Workflow: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound derivatives (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (2 mg/mL) incubate2->add_mtt incubate3 Incubate for 1.5-4h add_mtt->incubate3 remove_mtt Remove MTT solution incubate3->remove_mtt add_dmso Add DMSO to dissolve formazan crystals remove_mtt->add_dmso shake Shake for 15 min add_dmso->shake read_absorbance Read absorbance at 492 nm shake->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed method for assessing the in vitro anticancer activity of this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shaking: Shake the plate on an orbital shaker for 15 minutes at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance at a test wavelength of 492 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

III. Antiviral Activity against SARS-CoV-2

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. This compound derivatives have emerged as potential inhibitors of this enzyme.

Quantitative Data: Inhibition of SARS-CoV-2 Mpro and Viral Replication

The following table presents the inhibitory activity of this compound-based and other Mpro inhibitors against the SARS-CoV-2 main protease and their antiviral efficacy in cell-based assays.

Compound IDTargetIC50 (nM)EC50 (µM) in Vero E6 cellsReference
MI-09 SARS-CoV-2 Mpro-0.86 - 1.2[4]
MI-30 SARS-CoV-2 Mpro17.20.54[5]
Boceprevir derivatives SARS-CoV-2 Mpro7.6 - 15.20.66 - 5.63[5]
N3 SARS-CoV-2 Mpro-16.77[6]
Ebselen SARS-CoV-2 Mpro6704.67[6]
Signaling Pathway: SARS-CoV-2 Mpro in Viral Replication

The SARS-CoV-2 Mpro plays a critical role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). These nsps are essential for the assembly of the replicase-transcriptase complex, which is responsible for viral RNA replication.

Mpro_Pathway viral_entry Viral Entry & Uncoating viral_rna Viral ssRNA Genome viral_entry->viral_rna translation Host Ribosome Translation viral_rna->translation polyproteins Polyproteins (pp1a & pp1ab) translation->polyproteins mpro SARS-CoV-2 Mpro (3CLpro) polyproteins->mpro is cleaved by nsps Non-structural Proteins (nsps) mpro->nsps releases rtc Replicase-Transcriptase Complex (RTC) Assembly nsps->rtc rna_replication Viral RNA Replication rtc->rna_replication new_virions New Virion Assembly & Release rna_replication->new_virions This compound This compound Inhibitor This compound->mpro inhibits

Caption: The role of SARS-CoV-2 Mpro in viral replication and its inhibition by this compound-based compounds.

IV. This compound as a Scaffold for Kinase Inhibitors

The this compound core has been utilized as a scaffold for the development of potent and selective protein kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The three-dimensional structure of the this compound nucleus allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases.

Structure-Activity Relationship (SAR) of this compound Kinase Inhibitors

The development of this compound-based kinase inhibitors often involves systematic modifications to the core structure to enhance potency and selectivity. Key SAR observations include:

  • Substitution at the 7-position: Introduction of an amine or hydroxyl group at the 7-position is a common strategy to introduce a key interaction point with the hinge region of the kinase.

  • Stereochemistry: The stereochemistry at the bridgehead carbons and at substituted positions is often critical for potent inhibition, highlighting the importance of enantioselective synthesis.

  • Substituents on the nitrogen: The nitrogen atom of the indolizine ring provides a vector for introducing larger substituents that can occupy hydrophobic pockets within the kinase active site, thereby increasing affinity and selectivity.

Experimental Protocol: Synthesis of a (7R,8aS)-Octahydro-5,5-dimethylindolizin-7-amine Derivative

This protocol describes a key step in the synthesis of an important this compound building block for kinase inhibitors, utilizing an enzymatic resolution.

Materials:

  • Racemic this compound alcohol

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Vinyl acetate

  • Appropriate organic solvent (e.g., toluene)

Procedure:

  • Enzymatic Resolution:

    • To a solution of the racemic this compound alcohol in an organic solvent, add Novozym 435 and vinyl acetate.

    • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.

    • Upon reaching approximately 50% conversion, filter off the enzyme.

  • Separation:

    • Separate the resulting acetate and the unreacted alcohol by column chromatography.

  • Further Functionalization:

    • The enantiomerically enriched alcohol can be converted to the corresponding amine via a Mitsunobu reaction or by conversion to a sulfonate followed by displacement with an azide and subsequent reduction.

Experimental Workflow: Kinase Inhibitor Synthesis and Screening

The following diagram illustrates a typical workflow for the discovery and optimization of this compound-based kinase inhibitors.

Kinase_Inhibitor_Workflow start Start synthesis Synthesis of this compound Library start->synthesis purification Purification and Characterization synthesis->purification in_vitro_screen In Vitro Kinase Inhibition Assay purification->in_vitro_screen sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_studies In Vivo Efficacy and PK/PD Studies lead_optimization->in_vivo_studies end End in_vivo_studies->end

Caption: A workflow for the discovery and development of this compound-based kinase inhibitors.

Conclusion

The this compound scaffold represents a highly versatile and valuable building block in the design of novel pharmaceutical agents. Its inherent three-dimensionality and the ability to introduce diverse functionalities allow for the fine-tuning of pharmacological properties to achieve potent and selective inhibitors for a range of biological targets. The data and protocols presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this remarkable heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the Extraction of Indolizidine Alkaloids from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of both traditional and modern methods for the extraction of indolizidine alkaloids from plant materials. Detailed protocols and comparative data are presented to assist researchers in selecting the most appropriate technique for their specific needs, considering factors such as yield, purity, cost, and environmental impact.

Introduction to Indolizidine Alkaloids

Indolizidine alkaloids are a class of nitrogen-containing bicyclic secondary metabolites found in various plant species. They exhibit a wide range of biological activities, making them valuable compounds for drug discovery and development. Effective extraction from their natural sources is the critical first step in their isolation, characterization, and subsequent pharmacological evaluation. The choice of extraction method can significantly impact the yield and purity of the desired alkaloids.

Extraction Methodologies

A variety of techniques are available for the extraction of indolizidine alkaloids, ranging from classical solvent-based methods to more advanced, instrument-based approaches.[1] This section details the principles and protocols for the most commonly employed methods.

Conventional Extraction Methods

This traditional and widely used method leverages the basic nature of alkaloids.[2][3] The general principle involves converting the alkaloid salts present in the plant material into their free base form, which is soluble in organic solvents.[2]

Protocol: General Acid-Base Extraction [2][3]

  • Sample Preparation: Dry the plant material (e.g., leaves, seeds, roots) and grind it into a fine powder to increase the surface area for extraction.[2]

  • Alkalinization: Treat the powdered plant material with a weak base, such as an aqueous solution of sodium carbonate or ammonium hydroxide, to convert the alkaloid salts into their free base form.[2]

  • Solvent Extraction: Extract the free bases using an immiscible organic solvent like dichloromethane, chloroform, or ether.[2] This can be done through maceration or Soxhlet extraction.

  • Acidic Wash (Purification): Partition the organic extract with an acidic aqueous solution (e.g., 2% sulfuric acid). This converts the alkaloids back into their salt form, which dissolves in the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.[2][3]

  • Re-basification and Re-extraction: Basify the aqueous layer and re-extract the free alkaloids with an organic solvent.[2]

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

  • Further Purification: The crude extract can be further purified using chromatographic techniques like column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[2]

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Plant Powdered Plant Material CrudeExtract Crude Organic Extract Plant->CrudeExtract + Base + Solvent Base Weak Base (e.g., Na2CO3) Solvent1 Organic Solvent (e.g., CH2Cl2) AqueousLayer Aqueous Layer (Alkaloid Salts) CrudeExtract->AqueousLayer + Acid Partition OrganicImpurities Organic Layer (Impurities) Acid Acidic Solution (e.g., 2% H2SO4) PurifiedExtract Purified Alkaloid Extract AqueousLayer->PurifiedExtract + Base + Solvent Base2 Base Solvent2 Organic Solvent

Caption: Workflow for Acid-Base Extraction of Indolizidine Alkaloids.

Modern Extraction Techniques

Modern extraction techniques offer several advantages over conventional methods, including reduced extraction times, lower solvent consumption, and improved efficiency.[4][5]

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds.[1][6] This method is known for its mild thermal conditions, which helps in preserving thermolabile alkaloids.[1]

Protocol: Ultrasound-Assisted Extraction [1][7]

  • Sample Preparation: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use a probe-type sonicator.

  • Parameter Optimization: Optimize parameters such as solvent-to-solid ratio, temperature (typically 30-60°C), sonication time (minutes to an hour), and ultrasonic power.[1]

  • Filtration and Concentration: After sonication, filter the extract and concentrate it under reduced pressure to obtain the crude alkaloid extract.

Diagram: Ultrasound-Assisted Extraction Workflow

UAE_Workflow Plant Powdered Plant Material Suspension Plant-Solvent Suspension Plant->Suspension Solvent Solvent Solvent->Suspension Sonication Ultrasonic Bath or Probe Suspension->Sonication Sonication Filtration Filtration Sonication->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract

Caption: General workflow for Ultrasound-Assisted Extraction.

MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction efficiency.[8][9] This technique significantly reduces extraction time and solvent consumption.[9][10]

Protocol: Microwave-Assisted Extraction [11][12]

  • Sample Preparation: Place the powdered plant material and a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation in a specialized MAE system.

  • Parameter Optimization: Control and optimize parameters such as microwave power, temperature, extraction time, and solvent type.[9]

  • Cooling and Filtration: After irradiation, allow the mixture to cool, then filter to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent to obtain the crude alkaloid extract.

Diagram: Microwave-Assisted Extraction Workflow

MAE_Workflow Plant Powdered Plant Material Vessel Microwave-Transparent Vessel Plant->Vessel Solvent Solvent Solvent->Vessel Microwave Microwave Irradiation Vessel->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration Cooling->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract

Caption: General workflow for Microwave-Assisted Extraction.

SFE utilizes a solvent at its supercritical state, typically carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas.[13] Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract.[1] The addition of a co-solvent like ethanol or methanol is often necessary to enhance the extraction of polar alkaloids.[13][14]

Protocol: Supercritical Fluid Extraction [13][15]

  • Sample Preparation: Load the finely powdered plant material into the extraction vessel.

  • System Setup: Pressurize and heat the CO₂ to its supercritical state (e.g., T > 31.1 °C, P > 73.8 bar).

  • Extraction: Pass the supercritical fluid, with or without a co-solvent, through the plant material.

  • Parameter Optimization: Optimize pressure (e.g., 150-300 bar), temperature (e.g., 40-60°C), extraction time, and co-solvent percentage.[13][15]

  • Separation: Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted alkaloids to precipitate.

  • Collection: Collect the crude alkaloid extract from the separator.

Diagram: Supercritical Fluid Extraction Workflow

SFE_Workflow CO2_Source CO2 Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Supercritical CO2 Separator Separator Extractor->Separator CO2 + Extract CrudeExtract Crude Alkaloid Extract Separator->CrudeExtract Depressurization CO2_Recycle CO2 Recycle Separator->CO2_Recycle

Caption: Schematic of a Supercritical Fluid Extraction system.

Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa).[1] These conditions keep the solvent in a liquid state above its boiling point, increasing its extraction efficiency and reducing extraction time and solvent volume.[1][4]

Protocol: Pressurized Liquid Extraction [1]

  • Sample Loading: Pack the powdered plant material into an extraction cell.

  • Extraction Cycle: Place the cell in the PLE system. The system automatically fills the cell with the chosen solvent and heats and pressurizes it to the set conditions.

  • Static Extraction: Hold the cell at the set temperature and pressure for a specific duration (static time) to allow for extraction. Multiple static cycles can be performed.[1]

  • Collection: The extract is purged from the cell with fresh solvent and/or an inert gas into a collection vial.

  • Concentration: The collected extract is then concentrated to yield the crude alkaloids.

Comparison of Extraction Methods

The choice of an appropriate extraction method depends on various factors. The following table summarizes the key parameters and characteristics of the discussed techniques.

MethodPrincipleTypical SolventsTemperaturePressureTimeAdvantagesDisadvantages
Acid-Base Extraction Exploits the basicity of alkaloids for separation.[2]Water, organic solvents (CH₂Cl₂, CHCl₃), acids, bases.Room Temp.AtmosphericHours to daysSimple, low cost.Time-consuming, large solvent consumption, potential for emulsion formation.
Ultrasound-Assisted (UAE) Acoustic cavitation enhances mass transfer.[1]Methanol, Ethanol.30 - 60 °C[1]AtmosphericMinutes to < 1 hour[1]Fast, efficient, suitable for thermolabile compounds.[1]Potential for degradation by free radicals.
Microwave-Assisted (MAE) Microwave energy heats the solvent and sample matrix.[9]Polar solvents (Ethanol, Methanol).VariesAtmospheric or elevatedMinutes[10]Very fast, reduced solvent use, high efficiency.[9][10]Requires specialized equipment, not suitable for all solvents.
Supercritical Fluid (SFE) Uses a fluid above its critical temperature and pressure.[13]Supercritical CO₂, co-solvents (Methanol, Ethanol).40 - 60 °C[13]150 - 300 bar[13]20 - 60 min[15]"Green" technique, high selectivity, solvent-free extract.[13]High initial equipment cost, may require co-solvents for polar compounds.[1]
Pressurized Liquid (PLE) Uses solvents at high temperature and pressure.[1]Common organic solvents.50 - 200 °C[1]10 - 15 MPa[1]Minutes[1]Fast, efficient, low solvent consumption.[1]High temperature may degrade thermolabile compounds, high equipment cost.[1]

Conclusion

The extraction of indolizidine alkaloids from plant sources can be achieved through a variety of methods. While traditional acid-base extraction remains a viable option, modern techniques such as UAE, MAE, SFE, and PLE offer significant advantages in terms of speed, efficiency, and reduced environmental impact. The selection of the optimal method should be based on the specific alkaloid of interest, the plant matrix, available resources, and the desired scale of operation. The protocols and comparative data provided in these notes serve as a guide for researchers to develop and optimize their extraction strategies for the successful isolation of these pharmacologically important compounds.

References

Application Notes & Protocols for the NMR Spectroscopic Characterization of Octahydroindolizine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The octahydroindolizine scaffold is a key structural motif present in a wide array of natural alkaloids and synthetic compounds with significant biological activity. Unambiguous characterization of its structure, including the stereochemistry of its chiral centers, is critical for understanding its function and for the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these bicyclic systems in solution. This document provides detailed application notes and experimental protocols for the characterization of this compound and its derivatives using a suite of modern NMR techniques.

Application Notes: A Multi-dimensional NMR Approach

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle, from the basic carbon framework and proton environment to long-range connectivity and through-space spatial relationships.

One-Dimensional (1D) NMR: The Foundation
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is the starting point for any analysis. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (revealing the number of neighboring protons through J-coupling), and integration (representing the relative number of protons for each signal).[1][2] For this compound, the spectrum is often complex due to overlapping signals of the aliphatic protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[3][4][5] The chemical shifts provide insight into the type of carbon (e.g., CH, CH₂, CH₃, or quaternary). Proton-decoupled ¹³C spectra, where each carbon appears as a singlet, are standard for simplicity. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR: Assembling the Structure

2D NMR techniques are essential for resolving spectral overlap and definitively establishing the molecular structure.[6]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the primary experiment for identifying proton-proton coupling networks.[7][8][9] Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds (geminal and vicinal coupling).[10][11] This allows for the tracing of spin systems and the assembly of molecular fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[12][13][14] This is an incredibly sensitive and reliable method for assigning carbon resonances based on their attached, and often more easily assigned, protons.[15]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the fragments identified by COSY. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJCH, where n=2-4).[16][17][18] This is particularly vital for identifying quaternary carbons (which have no attached protons and thus do not appear in an HSQC spectrum) and for linking different spin systems across heteroatoms or non-protonated carbons.[19][20]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information on the spatial proximity of protons, regardless of whether they are connected through bonds.[21][22] Cross-peaks arise from the Nuclear Overhauser Effect (NOE), which occurs between protons that are close in space (typically < 5 Å).[23][24] This experiment is indispensable for determining the relative stereochemistry and conformation of the this compound ring system.[25]

Quantitative Data Summary

The following tables summarize typical NMR data for substituted this compound derivatives. Chemical shifts are highly dependent on the specific substitution pattern and solvent.

Table 1: Representative ¹H NMR Data for Substituted this compound Derivatives.

Proton Position Typical Chemical Shift (δ, ppm) Multiplicity Notes
H-1 4.1 - 4.4 m, q Often deshielded if adjacent to a hydroxyl or other electron-withdrawing group.[26]
H-2 1.5 - 2.0 m Part of the aliphatic envelope.
H-3 1.3 - 1.8 m Part of the aliphatic envelope.
H-5 2.8 - 3.2 m Protons adjacent to the nitrogen atom are typically deshielded.
H-6 1.6 - 2.1 m Part of the aliphatic envelope.
H-7 1.4 - 1.9 m Part of the aliphatic envelope.
H-8 1.2 - 1.7 m Part of the aliphatic envelope.
H-8a 2.0 - 2.5 m Bridgehead proton.

| H-9 | 1.3 - 1.6 | m | Part of the aliphatic envelope.[26] |

Table 2: Representative ¹³C NMR Data for Substituted this compound Derivatives.

Carbon Position Typical Chemical Shift (δ, ppm) DEPT Information Notes
C-1 65 - 75 CH Chemical shift is highly sensitive to substitution (e.g., -OH).[26]
C-2 25 - 35 CH₂ Aliphatic region.
C-3 20 - 30 CH₂ Aliphatic region.
C-5 50 - 60 CH₂ Carbon adjacent to nitrogen is deshielded.
C-6 22 - 32 CH₂ Aliphatic region.
C-7 24 - 34 CH₂ Aliphatic region.
C-8 30 - 40 CH₂ Aliphatic region.

| C-8a | 60 - 70 | CH | Bridgehead carbon adjacent to nitrogen. |

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for structure elucidation and the interplay between different NMR experiments.

G cluster_workflow Structure Elucidation Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Prep->NMR1D Initial Initial Assessment (Functional Groups, Proton Count) NMR1D->Initial COSY ¹H-¹H COSY (H-H Connectivity) Initial->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) Initial->HSQC Fragments Assemble Fragments (Connect Spin Systems) COSY->Fragments HSQC->Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HMBC->Fragments Confirm & Link Fragments->HMBC NOESY ¹H-¹H NOESY (Through-Space Proximity) Fragments->NOESY Stereo Determine Stereochemistry & Conformation NOESY->Stereo Structure Final Structure Assignment Stereo->Structure

A logical workflow for the complete structural elucidation of this compound using NMR.

G cluster_info Information Derived from NMR Experiments Structure This compound Structure COSY ¹H-¹H Connectivity (COSY) COSY->Structure Identifies Spin Systems HSQC Direct ¹H-¹³C Correlation (HSQC) HSQC->Structure Assigns Protonated Carbons HMBC Long-Range ¹H-¹³C Correlations (HMBC) HMBC->Structure Connects Fragments & Assigns Quaternary Carbons NOESY Spatial Proximity (NOESY) NOESY->Structure Defines Stereochemistry

The relationship between key 2D NMR experiments and the structural information they provide.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters and optimization may be required.

Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, D₂O). Chloroform-d (CDCl₃) is common for many organic compounds.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shifts (δ = 0.00 ppm), unless the solvent peak is used as a secondary reference.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Quality: Ensure the solution is clear and free of particulate matter.

1D ¹H NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds (use a longer delay for accurate integration)

    • Number of Scans (NS): 8-64, depending on sample concentration.

  • Processing: Apply a Fourier transform to the FID. Phase correct the spectrum and calibrate the chemical shift reference to TMS at 0.00 ppm.

1D ¹³C{¹H} NMR Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~220-240 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 256 to 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Processing: Apply a Fourier transform, phase correct, and reference the spectrum.

2D ¹H-¹H COSY Acquisition
  • Pulse Sequence: Use a gradient-enhanced COSY sequence (e.g., 'cosygpmfph' on Bruker systems) for better artifact suppression.

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as the 1D ¹H spectrum (~12 ppm).

    • Data Points (F2): 1024-2048

    • Increments (F1): 256-512

    • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply a sine-bell window function in both dimensions, followed by a 2D Fourier transform. Symmetrize the spectrum if necessary.

2D ¹H-¹³C HSQC Acquisition
  • Pulse Sequence: Use a gradient-enhanced, sensitivity-improved HSQC sequence (e.g., 'hsqcedetgpsisp2' for multiplicity editing) to distinguish CH/CH₃ from CH₂ signals.[12]

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~12 ppm

    • Spectral Width (F1 - ¹³C): ~160-180 ppm (or tailored to the aliphatic region)

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Increments (F1): 128-256

    • Number of Scans (NS): 2-16 per increment.

  • Processing: Apply appropriate window functions (e.g., QSINE in F2, SINE in F1) and perform a 2D Fourier transform.

2D ¹H-¹³C HMBC Acquisition
  • Pulse Sequence: Use a gradient-enhanced HMBC sequence (e.g., 'hmbcgplpndqf').

  • Key Parameters:

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Delay: Optimize for an average ⁿJCH of 8-10 Hz. This is a critical parameter that may need adjustment.

    • Increments (F1): 256-512

    • Number of Scans (NS): 4-32 per increment.

  • Processing: Process similarly to the HSQC spectrum.

2D ¹H-¹H NOESY Acquisition
  • Pulse Sequence: Use a gradient-enhanced NOESY sequence (e.g., 'noesygpph').

  • Key Parameters:

    • Spectral Widths (F1 and F2): Same as the 1D ¹H spectrum.

    • Mixing Time (D8): This is the most critical parameter. Start with a value around 500-800 ms for small molecules like this compound. A range of mixing times can be tested to observe the build-up of NOEs.

    • Increments (F1): 256-512

    • Number of Scans (NS): 8-16 per increment.

  • Processing: Process similarly to the COSY spectrum. The resulting cross-peaks indicate spatial proximity.

References

Application Notes and Protocols for HPLC Separation and Analysis of Octahydroindolizine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed high-performance liquid chromatography (HPLC) methods for the separation and quantitative analysis of isomers of octahydro-1H-indole-2-carboxylic acid (OIC), a key bicyclic amino acid analogue and a derivative of octahydroindolizine. OIC is a critical starting material in the synthesis of pharmaceuticals such as Perindopril and Trandolapril.[1][2][3] The molecule's three chiral centers give rise to four pairs of enantiomers, making stereoisomeric separation essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3]

The following protocols address two distinct analytical challenges: the separation of diastereomers using a universal detection method and the chiral separation of specific stereoisomers.

Application Note 1: Isomer Separation by Reverse-Phase HPLC with Refractive Index Detection (HPLC-RID)

Principle

This method utilizes reverse-phase HPLC to separate the diastereomers of octahydro-1H-indole-2-carboxylic acid. A significant challenge in the analysis of OIC is its non-chromophoric nature, meaning it lacks a UV-absorbing functional group, which prevents detection by standard HPLC-UV methods.[1][2] To overcome this, a universal Refractive Index Detector (RID) is employed for quantification. The RID measures the difference in the refractive index between the mobile phase and the eluting analyte, making it ideal for non-UV absorbing compounds.[1][2] This approach offers a simple, cost-effective, and reliable quality control tool for routine analysis.[1][3]

Experimental Workflow: HPLC-RID Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation (10 mM KH₂PO₄, pH 3.0) p2 Standard & Sample Prep (Dissolve in Mobile Phase) p1->p2 a1 Equilibrate System (C18 Column, 35°C) p2->a1 Load a2 Inject Sample (10 µL) a1->a2 a3 Isocratic Elution (1.5 mL/min) a2->a3 a4 Detect with RID a3->a4 d1 Integrate Peaks a4->d1 Acquire d2 Quantify Isomers (External Standard) d1->d2

Caption: General workflow for the HPLC-RID analysis of OIC isomers.

Detailed Experimental Protocol

1. Reagents and Materials

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.[2]

  • Ortho-Phosphoric acid (H₃PO₄), 88%, for pH adjustment.[2]

  • HPLC-grade water.

  • Octahydro-1H-indole-2-carboxylic acid reference standard and its isomers.

  • 0.45 µm membrane filter.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a refractive index detector (e.g., Agilent 1100 series).[2]

  • Stationary Phase (Column): Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0).[1][2][3]

  • Flow Rate: 1.5 mL/min.[1][2][3]

  • Column Temperature: 35°C.[1][2][3]

  • Injection Volume: 10 µL.[1]

  • Detector: Refractive Index Detector (RID).[1][2][3]

3. Solution Preparation

  • Mobile Phase Preparation: Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 using dilute ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas thoroughly before use.[1][2]

  • Standard Solution Preparation: Accurately weigh the reference standard and dissolve it in the mobile phase to achieve a known concentration (e.g., 5 mg/mL).[1]

  • Sample Solution Preparation: Prepare the sample by accurately weighing and dissolving it in the mobile phase to the target concentration.

4. Method Validation Summary

The method was validated according to ICH guidelines, demonstrating its reliability for quantitative analysis.[1][3]

ParameterResultCitation
Linearity (R²) > 0.999 for all isomers[1][3]
Range LOQ to 150% of target concentration[1][3]
Accuracy (Recovery) 93.9% – 107.9%[1][3]
Limit of Detection (LOD) ~ 0.006 mg/mL for all isomers[1][3]
Limit of Quantification (LOQ) 0.022 mg/mL – 0.024 mg/mL[1][3]
Precision (%RSD at LOQ) < 2%[1]

Application Note 2: Chiral Separation of Stereoisomers by HPLC with a Chiral Mobile Phase Additive (CMPA)

Principle

Directly separating enantiomers requires a chiral environment. While chiral stationary phases (CSPs) are common, an alternative "direct" approach involves using a chiral mobile phase additive (CMPA).[4][5] In this method, an achiral stationary phase is used, but a chiral selector is added to the mobile phase.[5] The selector forms transient, diastereomeric complexes with the individual enantiomers in the analyte mixture. These diastereomeric complexes have different stabilities and thus interact differently with the stationary phase, allowing for their separation.[5]

A method has been described for the separation of three stereoisomers of OIC (RRR-, SSS-, and SRR-Oic) using a mobile phase containing a complex of Cu(II) with the optically active selector L-phenylalaninamide (L-PheA) and an ion-pair reagent.[6]

Logical Framework for Chiral HPLC Separation

G cluster_methods Chiral Separation Strategies start Racemic Mixture (R- & S-Enantiomers) m1 Indirect Method: Derivatization with Chiral Agent -> Separation on Achiral Column start->m1 m2 Direct Method 1: Chiral Stationary Phase (CSP) (Column contains chiral selector) start->m2 m3 Direct Method 2: Chiral Mobile Phase Additive (CMPA) (Mobile phase contains chiral selector) start->m3 end_s Separated Enantiomers m1->end_s m2->end_s m3->end_s  Protocol Focus

References

Total Synthesis of Complex Indolizidine Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizidine alkaloids are a class of naturally occurring compounds characterized by a fused bicyclic structure containing a nitrogen atom at the bridgehead. Their remarkable range of biological activities, including potent glycosidase inhibition and potential as anticancer and antiviral agents, has made them attractive targets for total synthesis. This document provides detailed application notes and protocols for the total synthesis of three complex indolizidine natural products: (-)-Swainsonine, (+)-Castanospermine, and (+)-Lentiginosine.

(-)-Swainsonine

(-)-Swainsonine is a potent inhibitor of Golgi α-mannosidase II, an enzyme crucial for the processing of N-linked glycoproteins. This inhibition disrupts the normal glycosylation pathway, leading to a range of biological effects, including potential anticancer and immunomodulatory activities.

Synthetic Strategy Overview

Numerous total syntheses of (-)-swainsonine have been reported, often employing chiral pool starting materials or asymmetric catalysis to establish the key stereocenters. A common strategy involves the construction of a functionalized pyrrolidine ring followed by the formation of the piperidine ring.

Quantitative Data for a Representative Synthesis of (-)-Swainsonine

The following table summarizes the quantitative data for a selection of key steps in a representative total synthesis of (-)-Swainsonine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)d.r.ee (%)
1Asymmetric DihydroxylationAlkene PrecursorDiolAD-mix-β, t-BuOH/H₂O95N/A>99
2Selective ProtectionDiolMonoprotected DiolTBDMSCl, Imidazole, DMF92N/AN/A
3OxidationMonoprotected DiolAldehydeDess-Martin Periodinane, CH₂Cl₂98N/AN/A
4Reductive AminationAldehydePyrrolidineH₂, Pd/C, MeOH85>95:5N/A
5Ring-Closing MetathesisDieneBicyclic AlkeneGrubbs II catalyst, CH₂Cl₂90N/AN/A
6DihydroxylationBicyclic AlkeneTriolOsO₄ (cat.), NMO, acetone/H₂O88>98:2N/A
7DeprotectionProtected Swainsonine(-)-SwainsonineTBAF, THF96N/AN/A
Experimental Protocols

Step 4: Reductive Amination for Pyrrolidine Formation

  • To a solution of the aldehyde (1.0 mmol) in methanol (10 mL) in a flask equipped with a magnetic stir bar, add 10% palladium on carbon (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Step 5: Ring-Closing Metathesis for Indolizidine Core Formation

  • A solution of the diene (1.0 mmol) in anhydrous and degassed dichloromethane (20 mL) is prepared in a Schlenk flask under an argon atmosphere.

  • Grubbs II catalyst (5 mol%) is added to the solution.

  • The reaction mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the bicyclic alkene.

Biological Pathway

swainsonine_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein Protein Glycoprotein_Glc3Man9 Glycoprotein_Glc3Man9 Protein->Glycoprotein_Glc3Man9 Glycosylation Glycoprotein_Man9 Glycoprotein_Man9 Glycoprotein_Glc3Man9->Glycoprotein_Man9 Glucosidase I/II Glycoprotein_Man5 Glycoprotein_Man5 Glycoprotein_Man9->Glycoprotein_Man5 Mannosidase I Complex_Glycan Complex_Glycan Glycoprotein_Man5->Complex_Glycan Mannosidase II Aberrant_Glycoprotein Aberrant_Glycoprotein Glycoprotein_Man5->Aberrant_Glycoprotein Pathway Blocked Mature_Glycoprotein Mature_Glycoprotein Complex_Glycan->Mature_Glycoprotein Further Processing Swainsonine Swainsonine Mannosidase II Mannosidase II Swainsonine->Mannosidase II Inhibition

Caption: Inhibition of N-linked glycosylation by (-)-Swainsonine.

(+)-Castanospermine

(+)-Castanospermine is a potent inhibitor of α- and β-glucosidases, enzymes involved in the processing of glycoproteins and the breakdown of complex carbohydrates.[1] Its ability to inhibit these enzymes has led to its investigation as an antiviral and anticancer agent.

Synthetic Strategy Overview

The total synthesis of (+)-castanospermine often starts from chiral pool materials like D-glucose. Key transformations typically include the stereoselective introduction of nitrogen and the construction of the bicyclic indolizidine core, often through intramolecular cyclization reactions.

Quantitative Data for a Representative Synthesis of (+)-Castanospermine

The following table outlines quantitative data for key steps in a representative synthesis of (+)-Castanospermine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)d.r.ee (%)
1EpoxidationAlkene derived from D-glucoseEpoxidem-CPBA, CH₂Cl₂93>95:5N/A
2Azide OpeningEpoxideAzido-alcoholNaN₃, NH₄Cl, MeOH/H₂O90N/AN/A
3ReductionAzido-alcoholAmino-alcoholH₂, Pd/C, EtOH98N/AN/A
4Intramolecular CyclizationAmino-alcoholPiperidineMsCl, Et₃N, then heat85>90:10N/A
5Ring ClosureFunctionalized PiperidineBicyclic IntermediateNaH, THF88N/AN/A
6DihydroxylationBicyclic AlkeneTetrahydroxy IntermediateOsO₄ (cat.), NMO, acetone/H₂O85>97:3N/A
7DeprotectionProtected Castanospermine(+)-CastanospermineH₂ (1 atm), Pd(OH)₂/C, MeOH95N/AN/A
Experimental Protocols

Step 2: Regioselective Azide Opening of an Epoxide

  • To a solution of the epoxide (1.0 mmol) in a mixture of methanol and water (4:1, 10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.2 mmol).

  • The reaction mixture is heated to 60 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting azido-alcohol is purified by flash column chromatography.

Step 4: Intramolecular Cyclization to Form the Piperidine Ring

  • To a solution of the amino-alcohol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add methanesulfonyl chloride (1.2 mmol) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The mixture is then heated to reflux for 6 hours to effect cyclization.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • The organic layer is dried, concentrated, and the crude product is purified by chromatography to yield the piperidine derivative.

Biological Pathway

castanospermine_pathway cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent_Glycoprotein Glycoprotein_Glc3Man9 Glycoprotein_Glc3Man9 Nascent_Glycoprotein->Glycoprotein_Glc3Man9 Oligosaccharyl- transferase Glycoprotein_Glc1Man9 Glycoprotein_Glc1Man9 Glycoprotein_Glc3Man9->Glycoprotein_Glc1Man9 Glucosidase I Misfolded_Protein_Accumulation Misfolded_Protein_Accumulation Glycoprotein_Glc3Man9->Misfolded_Protein_Accumulation Glycoprotein_Man9 Glycoprotein_Man9 Glycoprotein_Glc1Man9->Glycoprotein_Man9 Glucosidase II Glycoprotein_Glc1Man9->Misfolded_Protein_Accumulation Castanospermine Castanospermine Glucosidase I Glucosidase I Castanospermine->Glucosidase I Inhibition Glucosidase II Glucosidase II Castanospermine->Glucosidase II Inhibition

Caption: Inhibition of glycoprotein processing by (+)-Castanospermine.

(+)-Lentiginosine

(+)-Lentiginosine is a dihydroxylated indolizidine alkaloid that exhibits potent and selective inhibition of amyloglucosidase.[2] Its enantiomer, (-)-lentiginosine, has shown interesting proapoptotic activity in cancer cells.

Synthetic Strategy Overview

The synthesis of (+)-lentiginosine often involves the stereocontrolled construction of the dihydroxylated pyrrolidine ring as a key step. Strategies utilizing chiral starting materials such as L-tartaric acid or employing asymmetric reactions like Sharpless asymmetric dihydroxylation are common.

Quantitative Data for a Representative Synthesis of (+)-Lentiginosine

The following table presents quantitative data for key transformations in a representative synthesis of (+)-Lentiginosine.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)d.r.ee (%)
1OlefinationAldehyde from L-tartaric acidα,β-Unsaturated Ester(EtO)₂P(O)CH₂CO₂Et, NaH, THF88>98:2 (E/Z)N/A
2Michael Additionα,β-Unsaturated EsterPyrrolidine PrecursorBenzylamine, MeOH92>95:5N/A
3Reduction and CyclizationPyrrolidine PrecursorBicyclic LactamH₂, Pd/C, then heat85N/AN/A
4ReductionBicyclic LactamAmino AlcoholLiAlH₄, THF90N/AN/A
5DihydroxylationBicyclic AlkeneDihydroxyindolizidineAD-mix-α, t-BuOH/H₂O93>99:1>99
6DeprotectionProtected Lentiginosine(+)-LentiginosineH₂, Pd(OH)₂/C, EtOH97N/AN/A
Experimental Protocols

Step 2: Aza-Michael Addition for Pyrrolidine Ring Formation

  • To a solution of the α,β-unsaturated ester (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the pyrrolidine precursor.

Step 5: Sharpless Asymmetric Dihydroxylation

  • To a stirred mixture of AD-mix-α (1.4 g per mmol of alkene) in tert-butanol and water (1:1, 10 mL per mmol of alkene) at 0 °C, add the bicyclic alkene (1.0 mmol).

  • The reaction mixture is stirred at 0 °C for 12-24 hours, until the starting material is consumed (monitored by TLC).

  • Sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude diol is purified by flash column chromatography.

Biological Pathway

lentiginosine_pathway cluster_apoptosis Caspase-Dependent Apoptosis Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution (-)-Lentiginosine (-)-Lentiginosine (-)-Lentiginosine->Procaspase-8 Induces

Caption: Proapoptotic activity of (-)-Lentiginosine.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octahydroindolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of octahydroindolizine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The most prevalent methods for constructing the this compound (or indolizidine) scaffold are broadly categorized into two approaches: the cyclization of complex, saturated precursors and the hydrogenation of aromatic systems like pyridines or indoles.[1] Key reactions employed in these strategies include the Pictet-Spengler reaction, catalytic hydrogenation of pyridine derivatives, and various cyclization cascades.[1][2]

Q2: Which factors are most critical for controlling stereoselectivity in my synthesis?

A2: Stereocontrol is a significant challenge in this compound synthesis. For reactions like the Pictet-Spengler cyclization, the choice of acid catalyst, temperature, and the nature of substituents (especially bulky groups on the nitrogen atom) are crucial for influencing diastereoselectivity.[2] In catalytic hydrogenation, the catalyst type, solvent, and substrate structure dictate the stereochemical outcome, with cis-isomers often being the kinetic products in heterogeneous hydrogenations.[3] For more complex systems, synergistic dual-catalyst systems (e.g., Cu/Ir) can provide excellent stereodivergent control over multiple stereocenters.[4]

Q3: My final product is difficult to purify. What are some effective purification strategies for this compound derivatives?

A3: Purification can be challenging due to the basic nature and sometimes poor solubility of these compounds.[5] Standard column chromatography on silica gel is a common method.[5] If issues with solubility or streaking on silica arise, consider converting the basic amine product to a salt (e.g., a TFA salt) to improve its handling and chromatographic behavior.[5] Another effective method is an acid-base extraction during workup: extract the product into an acidic aqueous layer, wash away neutral/acidic impurities with an organic solvent, then basify the aqueous layer and re-extract the purified free amine into an organic solvent.[5] For solid products, recrystallization is a viable option.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield in Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction for the initial cyclization is resulting in a very low yield or failing completely. What are the potential causes and how can I fix this?

Potential Cause Troubleshooting Steps & Recommendations
Insufficiently Acidic Conditions The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[2][8] Ensure your acid catalyst is strong enough and present in a suitable concentration. Consider switching from a mild acid like acetic acid to a stronger one like trifluoroacetic acid (TFA).[2][8] For less reactive substrates, stoichiometric amounts of acid may be required.[9]
Decomposition of Starting Materials Indole or tryptamine derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.[2][8] Monitor the reaction by TLC for the disappearance of starting material and the appearance of side products. If degradation is suspected, try using milder conditions (e.g., lower temperature, weaker acid) or shorter reaction times.[2][8]
Presence of Water Water can hydrolyze the key iminium ion intermediate, halting the reaction.[2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Poor Quality Reagents Impurities in the tryptamine derivative or the aldehyde/ketone can interfere with the reaction or cause side reactions.[2][9] Verify the purity of your starting materials (e.g., by NMR) and consider purifying them if necessary. Ensure the aldehyde has not been oxidized to the corresponding carboxylic acid.
Steric Hindrance Bulky substituents on either the amine or the carbonyl component can sterically hinder the cyclization step.[9] This may require longer reaction times, higher temperatures, or a stronger acid catalyst to overcome the higher activation energy.[2]
Issue 2: Low Yield or Stalled Reaction in Catalytic Hydrogenation

Q: I am attempting to synthesize the this compound core by hydrogenating a pyridine derivative, but the reaction is slow, incomplete, or gives a low yield. What should I check?

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity or Poisoning The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[11] Ensure the catalyst is fresh and handled properly. The presence of sulfur-containing impurities can also severely poison precious metal catalysts.[12] Acidic additives (e.g., glacial acetic acid) can protonate the nitrogen, preventing it from binding to and poisoning the catalyst surface.[11]
Harsh Conditions Required The aromaticity of the pyridine ring makes it resistant to reduction, often requiring potent catalysts and forcing conditions (high pressure and/or temperature).[11] If the reaction is not proceeding under mild conditions, you may need to increase the hydrogen pressure (e.g., 50-70 bar), temperature, or catalyst loading.[13]
Incorrect Catalyst Choice The choice of catalyst is critical. Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium-based catalysts are commonly used.[13][14] The optimal catalyst can be substrate-dependent. If one catalyst is ineffective, screen others. For example, Pd/C is widely used, often with an acidic additive, while Rh₂O₃ has shown high efficacy under mild conditions (5 bar H₂, 40°C).[3][11]
Poor Substrate Solubility If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited by mass transfer. Ensure you are using a solvent that effectively dissolves the starting material under the reaction conditions.
Inadequate Hydrogen Supply Ensure the system is properly sealed and that there is a sufficient supply of high-purity hydrogen gas. Purge the reactor with hydrogen before pressurizing to remove any air.
Issue 3: Poor or Undesired Diastereoselectivity

Q: My reaction produces a mixture of diastereomers, and I need to favor one over the other. How can I improve the diastereoselectivity?

Potential Cause Troubleshooting Steps & Recommendations
Kinetic vs. Thermodynamic Control In Pictet-Spengler reactions, the cis isomer is often the kinetic product, while the trans isomer is the more stable thermodynamic product.[2] To favor the thermodynamic trans product, use conditions that allow for equilibration, such as stronger acids (e.g., TFA) and/or higher temperatures.[2]
Influence of Substituents The steric bulk of substituents can direct the stereochemical outcome. For instance, introducing a bulky N-benzyl group on a tryptophan ester is a known strategy to achieve high trans selectivity (>20:1) in Pictet-Spengler cyclizations.[2]
Catalyst and Ligand Choice In asymmetric catalysis, the choice of the chiral ligand is paramount. For complex cyclizations, screening different chiral ligands for your metal catalyst (e.g., phosphoramidite ligands for Iridium catalysts) can significantly enhance both diastereomeric ratio and enantiomeric excess.[4]
Solvent Effects The polarity of the solvent can influence the stability of transition states, thereby affecting the stereochemical pathway. Experiment with different solvents to see if the diastereomeric ratio can be improved.[15]

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
CatalystSubstrateConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Pd/C(E)-1-methyl-4-(2-nitrovinyl)benzeneH₂ (pressure not specified), THF/H₂O99%96:4[1]
PtO₂ (Adams' catalyst)Substituted PyridinesH₂ (50-70 bar), Glacial Acetic Acid--[11][13]
Rh₂O₃2-aminopyridineH₂ (5 bar), TFE, 40°C, 16h99%-[3]
Rh₂O₃2,3-dimethylpyridineH₂ (5 bar), TFE, 40°C, 16h99%91:9 (cis:trans)[3]
Bimetallic Pd-Ag/Al₂O₃PyridineH₂ (70 atm), 60°C99%99% selectivity for piperidine[16]
Table 2: Optimization of Conditions for a Copper-Catalyzed Indolizine Synthesis

Synthesis from pyridine, acetophenone, and (E)-1-methyl-4-(2-nitrovinyl)benzene

Entry Catalyst Oxidant Solvent Temperature (°C) Time (h) Yield (%) Reference
1 CuBr PIDA - 130 5 Low [17]
2 CuBr (NH₄)₂S₂O₈ - 130 5 High [17]
3 CuCl (NH₄)₂S₂O₈ - 130 5 Lower than CuBr [17]
4 Cu(OAc)₂ (NH₄)₂S₂O₈ - 130 5 Lower than CuBr [17]
5 CuBr (NH₄)₂S₂O₈ MeCN 130 5 Significantly Reduced [17]
6 CuBr (NH₄)₂S₂O₈ DMF 130 5 Significantly Reduced [17]

| 7 | CuBr | (NH₄)₂S₂O₈ | Solvent-free | 130 | 5 | Optimal |[17] |

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This is a generalized protocol and may require optimization for specific substrates.[18]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂, toluene).

  • Aldehyde Addition: To the stirred solution, add the aldehyde or ketone (1.0-1.2 eq) dropwise at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol% to 1.1 eq). For sensitive substrates, the reaction may be cooled in an ice bath before catalyst addition.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative using PtO₂

This protocol involves high pressure and should only be performed by trained personnel using appropriate safety equipment and a high-pressure reactor.[11][13]

  • Reactor Setup: To a suitable high-pressure reactor vessel (e.g., a Parr shaker apparatus), add the substituted pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%) to the solution.

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all air, followed by purging with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin stirring and heat to the desired temperature if necessary. The reaction is typically run for 16-24 hours.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Carefully neutralize the acidic solvent by adding a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions (Temp, Time, Concentration) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Vary: - Temperature - Reaction Time - Concentration conditions_ok->optimize_conditions No check_catalyst 3. Assess Catalyst System (Activity, Loading, Additives) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok optimize_catalyst Screen Different: - Catalysts/Ligands - Catalyst Loadings - Solvents/Additives catalyst_ok->optimize_catalyst No check_atmosphere 4. Consider Atmosphere & Moisture catalyst_ok->check_atmosphere Yes optimize_catalyst->check_catalyst atmosphere_ok Anhydrous/Inert? check_atmosphere->atmosphere_ok implement_inert Use Dry Solvents & Inert Atmosphere (N₂/Ar) atmosphere_ok->implement_inert No success Yield Improved atmosphere_ok->success Yes implement_inert->check_atmosphere

Caption: Logical workflow for troubleshooting low reaction yields.

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization & Rearomatization Amine Tryptamine Derivative Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde / Ketone Imine_p Schiff Base (Imine) Iminium Iminium Ion (Electrophilic) Iminium_c Iminium Ion Imine_p->Iminium + H⁺ (Acid Catalyst) Spiro Spirocyclic Intermediate Iminium_c->Spiro Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline (Product) Spiro->Product - H⁺

Caption: Simplified mechanism of the Pictet-Spengler reaction.

References

Troubleshooting low yields in octahydroindolizine cyclization reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octahydroindolizine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in this compound cyclization reactions. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound cyclization reactions, offering potential causes and solutions.

Question 1: My Pictet-Spengler cyclization is resulting in a low or no yield. What are the common causes and how can I improve it?

Answer: Low yields in Pictet-Spengler reactions for this compound synthesis can arise from several factors. Here is a breakdown of potential causes and troubleshooting strategies:

  • Insufficiently Electrophilic Iminium Ion: The reaction is driven by the electrophilicity of the in-situ formed iminium ion. If this intermediate is not reactive enough, the cyclization will not proceed efficiently.

    • Troubleshooting:

      • Acid Catalysis: Ensure appropriate acidic conditions to facilitate iminium ion formation. A variety of Brønsted and Lewis acids can be used, and screening different acids (e.g., TFA, HCl, TsOH) and their concentrations is recommended.[1][2]

      • Substrate Electronics: If possible, utilize a synthetic route with an electron-rich aromatic precursor to enhance the nucleophilicity of the ring system attacking the iminium ion.[3]

      • Acylation: For less reactive systems, acylation of the imine to form a more electrophilic N-acyliminium ion can significantly improve yields under milder conditions.[3]

  • Incomplete Reaction: The reaction may stall before reaching completion.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS.

      • Temperature Adjustment: A slight increase in temperature may drive the reaction to completion. However, be aware that higher temperatures can sometimes lead to side product formation.[1]

      • Catalyst Addition: In some cases, adding more acid catalyst can help push a stalled reaction forward.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired this compound.

    • Troubleshooting:

      • Temperature Optimization: Running the reaction at a lower temperature can often improve selectivity and minimize side reactions.

      • Concentration Adjustment: Varying the concentration of the reactants can also influence the rate of side reactions relative to the desired cyclization.

  • Solvent Effects: The choice of solvent can have a significant impact on the reaction outcome.

    • Troubleshooting:

      • Solvent Screening: While protic solvents are traditionally used, aprotic solvents have been shown to provide superior yields in some cases.[3] It is advisable to screen a range of solvents (e.g., dichloromethane, toluene, acetonitrile) to find the optimal conditions for your specific substrate.[1]

Question 2: I am observing a complex mixture of diastereomers in my product. How can I improve the diastereoselectivity of the cyclization?

Answer: Poor diastereoselectivity is a common challenge. Here are some strategies to address this issue:

  • Catalyst and Ligand Choice: The catalyst and any associated ligands play a crucial role in controlling the stereochemical outcome.

    • Troubleshooting:

      • Chiral Catalysts: Employing chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, can induce facial selectivity in the cyclization.

      • Ligand Modification: For metal-catalyzed reactions, systematically varying the steric and electronic properties of the chiral ligand can help optimize the diastereomeric ratio.

  • Reaction Temperature: Temperature can significantly influence the transition states leading to different diastereomers.

    • Troubleshooting:

      • Lower Temperatures: Running the reaction at lower temperatures (e.g., -78 °C, -40 °C) often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4]

  • Substrate Control: The inherent structure of your substrate can be modified to influence the stereochemical outcome.

    • Troubleshooting:

      • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclization to favor the formation of one diastereomer.

      • Directing Groups: Installing a directing group on the substrate can help to pre-organize it in a way that favors a specific transition state, leading to a more selective cyclization.[5]

Question 3: I am struggling with the purification and isolation of my this compound product, leading to significant product loss. What are some effective purification strategies?

Answer: The basic and often polar nature of this compound alkaloids can make purification challenging. Consider the following approaches:

  • Acid-Base Extraction: This is a fundamental technique for separating basic alkaloids from neutral or acidic impurities.

    • Workflow:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the alkaloid.

      • Extract the free-base alkaloid back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Chromatography Techniques:

    • Normal-Phase Silica Gel Chromatography: Highly polar alkaloids may streak on normal-phase silica. To mitigate this, a more polar eluent system can be used, sometimes with the addition of a small amount of a basic modifier like triethylamine or ammonia to reduce tailing.

    • Reverse-Phase Chromatography (C18): This can be an effective alternative for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC on silica with an acidic solvent system can also be a powerful technique for purifying polar, basic compounds.

  • Salt Formation and Recrystallization: If the free-base is an oil or difficult to handle, converting it to a salt (e.g., a hydrochloride or tartrate salt) can often induce crystallization, allowing for purification by recrystallization. The salt can then be converted back to the free-base if required.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of cyclization reactions relevant to this compound synthesis.

Table 1: Optimization of Reaction Conditions for Pictet-Spengler Cyclization [1][2]

EntrySolventAcid Catalyst (equiv.)Temperature (°C)Time (h)Yield (%)
1CH₃CNHCl (2.0)501.526
2CH₃CNHCl (1.0)505.553
3CH₃CNHCl (1.5)824.548
4TolueneTsOH (1.5)1106<5
51,4-DioxaneTsOH (1.5)1006<5
6AcOH-1186<5
7AcOH/HClHCl (1.5)254865
8AcOH/HClHCl (1.5)703.562

Data is representative and adapted from similar Pictet-Spengler reactions. Actual yields may vary depending on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative [6]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.

  • Acid Catalysis: Introduce the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq). The optimal amount of catalyst may vary.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Purification of a Crude Alkaloid Extract

  • Initial Extraction: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL). Combine the acidic aqueous layers.

  • Back Extraction of Aqueous Layer: Wash the combined aqueous layers with DCM (2 x 20 mL) to remove any residual non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH until the pH is >10.

  • Extraction of Free Base: Extract the now basic aqueous layer with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers from the previous step, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified alkaloid.

Visualizations

Below are diagrams illustrating key workflows and mechanisms relevant to troubleshooting this compound cyclization reactions.

Troubleshooting_Workflow start Low Yield in Cyclization check_reaction Verify Reaction Conditions start->check_reaction check_reagents Assess Reagent Quality start->check_reagents check_purification Evaluate Purification Method start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction reagent_purity Check Reagent Purity (NMR, etc.) check_reagents->reagent_purity purification_loss Product Loss During Purification? check_purification->purification_loss side_products Side Products Observed? incomplete_reaction->side_products No optimize_time Increase Reaction Time incomplete_reaction->optimize_time Yes optimize_temp Optimize Temperature side_products->optimize_temp Yes optimize_catalyst Optimize Catalyst/Solvent side_products->optimize_catalyst Also consider end Improved Yield side_products->end No optimize_temp->end optimize_catalyst->end optimize_time->end change_purification Modify Purification (e.g., Acid-Base Extraction, RP-HPLC) purification_loss->change_purification Yes purification_loss->end No change_purification->end reagent_stability Consider Reagent Stability reagent_purity->reagent_stability reagent_stability->end

Caption: Troubleshooting workflow for low cyclization yields.

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization cluster_2 Rearomatization Amine β-arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Rearomatization Deprotonation Intermediate->Rearomatization Product This compound Core Rearomatization->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Purification_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_extract Extract with Aqueous Acid dissolve->acid_extract separate1 Separate Layers acid_extract->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Alkaloid) separate1->aqueous1 basify Basify Aqueous Layer (pH > 10) aqueous1->basify organic_extract Extract with Organic Solvent basify->organic_extract separate2 Separate Layers organic_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Free-base Alkaloid) separate2->organic2 dry Dry and Concentrate organic2->dry end Purified this compound dry->end

References

Improving stereoselectivity in asymmetric synthesis of indolizidines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of indolizidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the asymmetric synthesis of indolizidines.

Issue 1: Low Enantioselectivity (% ee)

Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis. Below is a systematic guide to diagnosing and resolving this issue.

Question: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What are the primary factors to investigate?

Answer: Low enantioselectivity can stem from several sources. A methodical approach to troubleshooting is recommended, starting from the analytical method and moving toward the reaction components and conditions.

Initial Checks:

  • Analytical Method Validation: Before optimizing the reaction, rigorously validate your chiral HPLC or GC method. Inaccurate integration or poor separation of enantiomers can lead to erroneous % ee values. Ensure a baseline resolution (Rs > 1.5) between the enantiomer peaks.[1][2]

  • Reagent and Solvent Purity: Trace impurities in substrates, reagents, or solvents can poison the catalyst or promote side reactions, leading to a decrease in enantioselectivity. Ensure all starting materials are of high purity and solvents are anhydrous and free of peroxides.[3]

  • Catalyst Quality and Handling: The chiral catalyst is the cornerstone of the asymmetric reaction. Its purity, activity, and proper handling are critical.

    • Purity: Impurities in the ligand or metal precursor can drastically affect the catalyst's performance. Consider synthesizing a fresh batch of the catalyst or obtaining it from a reliable commercial source.[3]

    • Handling: Many catalysts and ligands are sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques like a glovebox or Schlenk line.[3]

Reaction Parameter Optimization:

If the initial checks do not resolve the issue, systematically optimize the reaction conditions.

ParameterRecommended Range/VariationRationale
Temperature -78 °C to Room TemperatureLowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[3]
Solvent Screen a range of polar aprotic (e.g., THF, CH₂Cl₂, Toluene) and sometimes protic solvents.The solvent can significantly influence the catalyst's conformation and the stability of the transition states.[3][4]
Catalyst Loading 0.5 mol% to 10 mol%While a higher catalyst loading may not always improve ee, an insufficient amount can lead to a slower, less selective reaction.
Concentration 0.01 M to 1 MChanges in concentration can affect catalyst aggregation and the overall reaction kinetics, which may influence stereoselectivity.[3]
Additives Introduction of co-catalysts or additives (e.g., acids, bases)Additives can modulate the catalyst's activity and selectivity. For instance, in some organocatalytic reactions, the addition of an acid or base can improve stereoselectivity.

Issue 2: Poor Diastereoselectivity (dr)

Achieving the desired diastereomer is crucial, especially when creating multiple stereocenters.

Question: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

Answer: Improving diastereoselectivity often involves fine-tuning the steric and electronic interactions in the transition state.

Key Factors Influencing Diastereoselectivity:

  • Choice of Catalyst and Ligand: The steric bulk and electronic properties of the chiral ligand play a pivotal role in dictating the facial selectivity of the reaction. For instance, in rhodium-catalyzed reactions, the choice of phosphine ligand can dramatically impact diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the reagents. Sometimes, this inherent bias needs to be overcome by the catalyst. In such cases, a highly effective catalyst is required to override the substrate's natural preference.

  • Reaction Conditions:

    • Solvent: The solvent can influence the conformation of both the substrate and the catalyst-substrate complex, thereby affecting diastereoselectivity.

    • Temperature: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lower temperatures generally lead to higher diastereomeric ratios.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally best for the asymmetric synthesis of indolizidines?

A1: There is no single "best" system, as the optimal choice depends on the specific transformation and the target indolizidine alkaloid. However, several systems have proven to be highly effective:

  • Rhodium-based catalysts are well-suited for hydroformylation/cyclization reactions and [2+2+2] cycloadditions.[5][6][7]

  • Iridium-based catalysts have shown excellent results in the asymmetric hydrogenation of cyclic pyridinium salts to afford chiral indolizidines.[8][9]

  • Chiral Phosphoric Acids (CPAs) are powerful organocatalysts for various transformations, including Friedel-Crafts alkylations and Michael additions, leading to enantioenriched indolizidine precursors.[10][11][12]

Q2: How do I choose the right chiral auxiliary for my synthesis?

A2: The selection of a chiral auxiliary depends on the type of reaction and the desired stereochemical outcome. An effective chiral auxiliary should:

  • Induce high stereoselectivity in the key bond-forming step.

  • Be readily available in enantiomerically pure form.

  • Be easily attached to the substrate.

  • Be cleavable under mild conditions without racemization of the product.

Q3: Can I improve the enantiomeric excess of my product post-reaction?

A3: Yes, if the initial enantiomeric excess is moderate, it can often be enhanced to enantiopurity (>99% ee) through recrystallization of the product if it is a crystalline solid.[8]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of (–)-Indolizidine 167B

Catalyst SystemKey Reaction TypeSubstrateYield (%)Enantiomeric Excess (% ee)Diastereoselectivity (dr)
RhodiumHydroformylation / Cyclization(R)-3-(pyrrol-1-yl)hex-1-ene7692N/A
N-Acyliminium Ion CyclizationEthyl (R)-3-aminohexanoate derivative17 (overall)93N/A
Radical CyclizationChiral AcrylamideN/AN/A>98

Data synthesized from multiple sources for comparative purposes.[6][13]

Table 2: Performance of Catalysts in the Asymmetric Synthesis of (+)-Monomorine I

Catalyst/MethodKey StepYield (%)Enantiomeric Excess (% ee)Diastereoselectivity (dr)
Phenylglycinol-derived δ-LactamN-Acyliminium ion chemistryHigh>98High
Sulfinimine ChemistryNucleophilic addition of Grignard reagent81N/A>25:1
5-endo-trig CyclizationIntramolecular reductive aminationGood>99Completely stereoselective

Data synthesized from multiple sources for comparative purposes.[14][15]

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the CPA-catalyzed enantioselective Pictet-Spengler reaction to form a key intermediate for indolizidine synthesis.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the tryptamine derivative and the chiral phosphoric acid catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde/ketone dropwise to the solution.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 2: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric [2+2+2] cycloaddition of an alkenyl isocyanate and a terminal alkyne.[5]

Materials:

  • [Rh(diene)Cl]₂ (e.g., [Rh(cod)Cl]₂) (1-2 mol%)

  • Chiral phosphoramidite ligand (2-4 mol%)

  • Alkenyl isocyanate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried reaction flask with the rhodium precursor and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.

  • Add a solution of the alkenyl isocyanate and the terminal alkyne in the same solvent to the catalyst mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Reagents & Solvents (High Purity, Anhydrous) reaction_setup Reaction Assembly (Inert Atmosphere, Controlled Temperature) reagents->reaction_setup catalyst_prep Catalyst Preparation (Inert Atmosphere) catalyst_prep->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Stereoselectivity Analysis (Chiral HPLC/GC) purification->analysis

Caption: General experimental workflow for asymmetric indolizidine synthesis.

troubleshooting_ee cluster_validation Step 1: Validate Analytical Method cluster_reagents Step 2: Scrutinize Reagents & Catalyst cluster_conditions Step 3: Optimize Reaction Conditions start Low Enantioselectivity (% ee) Observed analytical Chiral HPLC/GC Validation (Resolution, Accuracy, Precision) start->analytical reagent_purity Check Reagent/Solvent Purity analytical->reagent_purity Method Validated catalyst_quality Verify Catalyst Quality & Handling reagent_purity->catalyst_quality temp Temperature catalyst_quality->temp Reagents Pure solvent Solvent temp->solvent concentration Concentration solvent->concentration additives Additives concentration->additives end High Enantioselectivity Achieved additives->end

Caption: Troubleshooting workflow for low enantioselectivity.

References

Challenges in the multi-step synthesis of complex indolizidine alkaloids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of multi-step indolizidine alkaloid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of complex indolizidine alkaloids, offering potential causes and actionable troubleshooting steps.

Issue 1: Low or No Yield in Cyclization Reactions (e.g., Pictet-Spengler)

Question: I am experiencing very low yields in the key cyclization step to form the indolizidine core. What are the likely causes and how can I improve the outcome?

Answer: Low yields in cyclization reactions, such as the Pictet-Spengler reaction, are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Sub-optimal Reaction Conditions Temperature: Lowering the reaction temperature may improve selectivity and reduce the formation of side products. Conversely, if the reaction is stalling, a slight increase in temperature might be necessary. Monitor progress closely using TLC or LC-MS. Concentration: The concentration of reactants can influence reaction rates and the formation of intermolecular side products. Experiment with different concentrations to find the optimal conditions.
Inappropriate Catalyst Catalyst Choice: The selection of the acid catalyst is critical and often substrate-dependent. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common, but milder catalysts or Lewis acids might be more suitable for sensitive substrates. For asymmetric syntheses, the choice of a chiral catalyst is paramount. Catalyst Loading: The amount of catalyst can significantly impact the reaction. Insufficient catalyst may lead to an incomplete reaction, while excess catalyst can promote side reactions or decomposition.
Poor Quality Starting Materials Purity: Impurities in starting materials, such as the amine or aldehyde, can interfere with the reaction. Ensure the purity of your starting materials, and consider purification before use if necessary.
Steric Hindrance Substrate Structure: Bulky substituents on the amine or aldehyde can sterically hinder the cyclization. If possible, consider a synthetic route that introduces these bulky groups after the core indolizidine structure is formed.
Side Reactions Reaction Monitoring: Closely monitor the reaction to identify the formation of side products. If side products are observed, adjusting the reaction conditions (e.g., temperature, solvent, catalyst) can help to minimize their formation.
Solvent Effects Solvent Polarity: The choice of solvent can influence the reaction outcome. While protic solvents are traditionally used, aprotic solvents have sometimes been shown to provide better yields. Experiment with a range of solvents to find the optimal medium for your specific reaction.
Issue 2: Challenges in Purification and Isolation

Question: I am struggling to purify my synthesized indolizidine alkaloid. It either streaks on the silica column or is difficult to extract from the aqueous phase. What purification strategies can I employ?

Answer: The purification of indolizidine alkaloids is often challenging due to their polar and basic nature. These properties can lead to issues with standard purification techniques.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
High Polarity of the Alkaloid Chromatography: If the compound streaks on normal-phase silica gel, consider using a more polar eluent system. Alternatively, switching to reverse-phase chromatography or employing Hydrophilic Interaction Liquid Chromatography (HILIC) on silica with an acidic solvent system can be effective. For particularly stubborn separations, consider using an adsorbent like basic aluminum oxide.
Compound Insolubility Solubility Enhancement: If the product is insoluble in common NMR solvents, preparing a salt (e.g., TFA salt) can often increase its solubility in solvents like CDCl3.
Exclusive Affinity for Aqueous Phase Extraction: If acid-base extractions are ineffective due to the alkaloid remaining in the aqueous phase, after basifying the aqueous layer, extract with a more polar organic solvent or perform multiple extractions to improve recovery.
Complex Mixture of Diastereomers Separation of Diastereomers: If the reaction produces a mixture of diastereomers that are difficult to separate, derivatization to form esters or carbamates can sometimes improve chromatographic separation. After separation, the original functionality can be restored.
Issue 3: Poor Stereocontrol

Question: My reaction is producing a mixture of diastereomers, and I need to improve the stereoselectivity. What factors influence stereocontrol in indolizidine alkaloid synthesis?

Answer: Achieving the desired stereochemistry is a central challenge in the synthesis of complex indolizidine alkaloids. The introduction of multiple stereocenters requires careful planning and execution.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Substrate Control Chiral Pool Synthesis: Utilize a chiral starting material, such as an amino acid, to introduce the initial stereocenter. The stereochemistry of subsequent steps can then be directed by this initial center.
Reagent Control Chiral Reagents and Catalysts: Employ chiral reagents or catalysts to induce stereoselectivity. For example, in a reduction step, the use of a chiral reducing agent can favor the formation of one diastereomer over the other.
Reaction Conditions Temperature and Solvent: The reaction temperature and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio. Lowering the temperature often enhances stereoselectivity.
Protecting Groups Steric Influence: The choice of protecting groups can exert steric influence on the approaching reagents, directing them to one face of the molecule and thus controlling the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in indolizidine alkaloid synthesis, and what are the potential challenges with their use?

A1: Common protecting groups for nitrogen include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Hydroxyl groups are often protected as silyl ethers (e.g., TBS, TIPS) or benzyl ethers. Challenges with protecting groups include:

  • Difficult Removal: Some protecting groups may be difficult to remove without affecting other functional groups in the molecule.

  • Side Reactions: The conditions used for deprotection can sometimes lead to side reactions, such as racemization or rearrangement.

  • Orthogonal Protection: In complex syntheses with multiple functional groups, an orthogonal protecting group strategy is necessary. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group in the presence of others.

Q2: How can I improve the scalability of my indolizidine alkaloid synthesis?

A2: Scaling up a synthesis from the milligram to the gram or kilogram scale presents new challenges. Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale. Ensure adequate cooling and monitoring.

  • Mixing: Efficient mixing can be more difficult to achieve in larger reaction vessels.

  • Purification: Column chromatography can be cumbersome and expensive to scale up. Consider crystallization or other purification techniques that are more amenable to large-scale work.

  • Flow Chemistry: For multi-step syntheses, transitioning to a flow chemistry setup can offer better control over reaction parameters, improved safety, and the potential for in-line purification.

Q3: My final compound appears to be a mixture of epimers at a specific stereocenter. How can I confirm this and potentially resolve the issue?

A3: The presence of epimers can be confirmed by careful analysis of NMR spectra (e.g., 1H, 13C, and 2D NMR experiments like NOESY to determine relative stereochemistry). If you have a mixture of epimers, you can try to equilibrate the mixture under basic or acidic conditions to favor the thermodynamically more stable epimer. Alternatively, you may need to revisit the synthetic step where this stereocenter was set and optimize the reaction conditions for higher diastereoselectivity.

Experimental Protocols

Detailed Protocol: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol provides a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline, a common core structure in many indole alkaloids.

Materials:

  • Tryptamine or a substituted tryptamine derivative

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., dichloromethane, CH2Cl2)

  • Acid catalyst (e.g., trifluoroacetic acid, TFA)

  • Reagents for workup and purification (saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, and solvents for chromatography)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) in the chosen solvent (e.g., CH2Cl2, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 equivalents) dropwise at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture. For less reactive substrates, stoichiometric amounts of acid may be required.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure tetrahydro-β-carboline product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_workup Workup & Purification Tryptamine Tryptamine Reaction_Vessel Reaction (Solvent, Catalyst, Temp) Tryptamine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Quench Quench (aq. NaHCO3) Reaction_Vessel->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Pure Indolizidine Alkaloid Purification->Final_Product

Caption: General experimental workflow for Pictet-Spengler reaction.

troubleshooting_logic Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Conc., Solvent) Start->Optimize_Conditions Change_Catalyst Screen Different Catalysts/Loadings Start->Change_Catalyst Side_Reactions Analyze for Side Products Start->Side_Reactions Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Decomposition Substrate Decomposition? Side_Reactions->Decomposition Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Yes

Technical Support Center: Advanced Purification of Octahydroindolizine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the advanced purification of octahydroindolizine diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers challenging?

A1: this compound diastereomers, like other diastereomeric pairs, possess very similar physicochemical properties, including polarity, solubility, and boiling points. Their subtle differences in three-dimensional structure require highly selective purification techniques to achieve baseline separation. The basic nitrogen atom within the indolizidine core can also lead to challenging interactions with stationary phases in chromatography, often resulting in peak tailing.

Q2: What are the primary advanced purification techniques for this compound diastereomers?

A2: The most common and effective advanced techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases (CSPs), HPLC is a powerful tool for resolving diastereomers.[1] Both normal-phase and reversed-phase HPLC can be employed.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral and diastereomeric separations due to its high efficiency, reduced solvent consumption, and faster run times compared to HPLC.[2][] It is particularly well-suited for separating basic compounds like octahydroindolizines.

  • Crystallization-Induced Diastereomer Transformation (CIDT): This technique involves the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium.[4] This can be a highly efficient method for obtaining a single, pure diastereomer in high yield.

Q3: How do I select an appropriate column for HPLC or SFC separation of this compound diastereomers?

A3: Column selection is a critical step and often involves screening several stationary phases. For this compound diastereomers, consider the following:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a common starting point and offer a broad range of selectivities for nitrogen-containing heterocyclic compounds.[1]

  • Achiral Stationary Phases: For diastereomers with significant differences in polarity, standard stationary phases like silica gel (normal-phase) or C18 (reversed-phase) can sometimes provide adequate separation.[5]

  • Base-Deactivated Columns: Due to the basic nature of the this compound core, using columns that are base-deactivated can significantly improve peak shape by minimizing interactions with acidic silanol groups on the silica surface.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound diastereomers.

Chromatography (HPLC & SFC)

Problem 1: Poor Peak Shape (Tailing)

  • Question: My peaks, particularly for the this compound diastereomers, are showing significant tailing. What can I do to improve the peak shape?

  • Answer: Peak tailing for basic compounds like octahydroindolizines is often due to strong interactions with acidic silanol groups on the stationary phase.[6]

    • Solution 1: Add a Basic Modifier: Incorporate a small amount of a basic additive into your mobile phase to compete for the active sites on the stationary phase. For reversed-phase HPLC, 0.1% triethylamine (TEA) or diethylamine (DEA) is commonly used. For SFC, 0.1-0.5% DEA is often effective.[6]

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capped silica or a polymeric stationary phase to minimize silanol interactions.

    • Solution 3: Adjust Mobile Phase pH (Reversed-Phase HPLC): If using an aqueous mobile phase, increasing the pH to deprotonate the basic nitrogen on the this compound can sometimes reduce tailing. However, be mindful of the pH limitations of your column.

Problem 2: Poor Resolution or Co-elution of Diastereomers

  • Question: My this compound diastereomers are not separating and are eluting as a single peak or with very poor resolution. How can I improve the separation?

  • Answer: Improving the resolution between diastereomers requires optimizing the selectivity of your chromatographic system.

    • Solution 1: Screen Different Stationary Phases: The chemistry of the stationary phase is the most critical factor for selectivity. If you are using a C18 column, try a different type of reversed-phase column (e.g., phenyl-hexyl) or switch to a chiral stationary phase.[7]

    • Solution 2: Modify the Mobile Phase:

      • Change the Organic Modifier: In reversed-phase HPLC, switching between acetonitrile and methanol can alter selectivity. In normal-phase and SFC, changing the alcohol modifier (e.g., from isopropanol to ethanol) can have a significant impact.[7]

      • Vary the Mobile Phase Composition: Systematically adjust the ratio of your mobile phase components. For gradient elution, try a shallower gradient.

    • Solution 3: Adjust the Temperature: Temperature can affect the thermodynamics of the interactions between the analytes and the stationary phase. Experiment with different column temperatures (e.g., 25°C, 40°C, 10°C) to see if it improves resolution.

Problem 3: Peak Splitting

  • Question: I am observing split peaks for my this compound diastereomers. What could be the cause and how can I fix it?

  • Answer: Peak splitting can arise from several issues related to the column, the sample solvent, or the HPLC/SFC system.

    • Solution 1: Check for Column Issues: A blocked frit or a void in the column packing can cause the sample to travel through different flow paths, leading to split peaks.[8] Try back-flushing the column or, if the problem persists, replace the column.

    • Solution 2: Ensure Sample Solvent Compatibility: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.[7]

    • Solution 3: Reduce Injection Volume: If the split peak is actually two closely eluting diastereomers, reducing the injection volume may help to resolve them into two distinct peaks.[7]

Crystallization

Problem: Difficulty in Inducing Crystallization

  • Question: I am unable to get my this compound diastereomers to crystallize from solution. What can I try?

  • Answer: Inducing crystallization can be a process of trial and error.

    • Solution 1: Screen a Wide Range of Solvents: The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but not when cold. Try a variety of solvents with different polarities.

    • Solution 2: Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature. This can be achieved by covering the vial with a cap that has a small hole.

    • Solution 3: Seeding: If you have a small crystal of the desired diastereomer, add it to a supersaturated solution to act as a nucleus for crystal growth.[9]

    • Solution 4: Vapor Diffusion: Place a small vial containing your dissolved compound inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

Quantitative Data

The following tables provide examples of starting conditions for the purification of this compound diastereomers and related compounds. These should be considered as starting points for method development.

Table 1: Preparative HPLC Parameters for this compound-related Diastereomers

ParameterConditionReference
Compound Class Octahydro-1H-indole-2-carboxylic acid[1][10]
Column Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 10 mM Potassium dihydrogen phosphate buffer (pH 3.0)[1]
Flow Rate 1.5 mL/min[1]
Temperature 35°C[1]
Detection Refractive Index (RID)[1]
Purity Achieved Baseline separation of diastereomers[1]
Yield Not specified, but method suitable for quantification[10]

Table 2: General SFC Parameters for Diastereomer Separation of Basic Heterocycles

ParameterGeneral Starting Condition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol)
Co-solvent % 5-40%
Additive 0.1-0.5% Diethylamine (DEA)
Back Pressure 100-200 bar
Temperature 30-40°C
Flow Rate 2-5 mL/min

Experimental Protocols

Protocol 1: General Method Development for Preparative HPLC Purification
  • Analytical Method Development:

    • Screen various C18 and chiral columns.

    • Test different mobile phase compositions (e.g., water/acetonitrile vs. water/methanol with 0.1% formic acid or 0.1% TEA).

    • Optimize the gradient and temperature to achieve baseline separation of the diastereomers.

  • Loading Study:

    • On the analytical column, incrementally increase the injection volume and/or concentration to determine the maximum sample load before resolution is lost.

  • Scale-Up:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Scale the flow rate and injection volume geometrically based on the column dimensions.

    • Adjust the gradient time to account for the larger column volume.

  • Fraction Collection and Analysis:

    • Collect the separated diastereomer peaks in individual fractions.

    • Analyze the purity of each fraction using the analytical HPLC method.

    • Pool the pure fractions and remove the solvent.

Protocol 2: Crystallization-Induced Diastereomer Transformation (CIDT) - A Conceptual Approach
  • Establish Equilibrium: Dissolve the mixture of this compound diastereomers in a suitable solvent. Add a base (if an acidic proton allows for epimerization) to establish an equilibrium between the diastereomers.

  • Induce Crystallization: Cool the solution slowly or add an anti-solvent to induce the crystallization of the less soluble diastereomer. Seeding with a crystal of the desired diastereomer can be beneficial.

  • Isolate and Analyze: Filter the crystals and wash with a small amount of cold solvent. Analyze the diastereomeric purity of the crystals. The mother liquor will be enriched in the other diastereomer.

  • Optimize: Vary the solvent, temperature, and equilibration time to maximize the yield and purity of the desired diastereomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Mixture of This compound Diastereomers hplc_sfc Preparative HPLC or SFC start->hplc_sfc crystallization Crystallization start->crystallization purity_check Purity Analysis (Analytical HPLC/SFC) hplc_sfc->purity_check crystallization->purity_check diastereomer1 Pure Diastereomer 1 purity_check->diastereomer1 diastereomer2 Pure Diastereomer 2 purity_check->diastereomer2 troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_other_params Other Parameters start Chromatographic Issue (e.g., Poor Resolution) change_modifier Change Organic Modifier (e.g., ACN to MeOH) start->change_modifier screen_columns Screen Different Columns (e.g., C18, Phenyl, Chiral) start->screen_columns adjust_temp Adjust Temperature start->adjust_temp adjust_composition Adjust Solvent Ratio (e.g., Shallower Gradient) change_modifier->adjust_composition add_additive Add/Change Additive (e.g., TEA, DEA) adjust_composition->add_additive end Resolution Achieved add_additive->end screen_columns->end adjust_flow Adjust Flow Rate adjust_temp->adjust_flow adjust_flow->end

References

Technical Support Center: Strategies to Overcome Side Reactions in Indolizine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indolizine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical strategies to overcome common side reactions encountered during the chemical modification of indolizine scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of the indolizine ring system often challenging?

The indolizine core is a bicyclic aromatic system composed of a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This electronic arrangement results in the highest electron density at the C3 and C1 positions of the five-membered ring, making them the most nucleophilic and, therefore, the most reactive sites for electrophilic substitution.[1] Consequently, electrophilic attack preferentially occurs at these positions, making selective functionalization at other sites, such as the six-membered pyridine ring (C5, C6, C7, C8), a significant synthetic challenge.

Q2: I am attempting a Friedel-Crafts acylation on an unsubstituted indolizine and obtaining a mixture of C1 and C3 acylated products. How can I improve the regioselectivity?

This is a common issue due to the high and similar reactivity of the C1 and C3 positions towards electrophiles. To favor acylation at a specific position, consider the following strategies:

  • Steric Hindrance: If you start with a pre-substituted indolizine, the regioselectivity of a subsequent acylation can be influenced by steric bulk. A large substituent at C2, for example, will sterically hinder the approach of the acylating agent to the C1 and C3 positions, potentially leading to a different substitution pattern or reduced reactivity.

  • Protecting Groups: While less common for direct acylation, in a multi-step synthesis, you can consider protecting one of the reactive positions (e.g., C3) to direct acylation to the other (e.g., C1). However, this adds extra steps to your synthesis.

  • Reaction Conditions: Carefully optimizing the reaction conditions, such as the Lewis acid, solvent, and temperature, can sometimes influence the C1/C3 ratio, although achieving high selectivity can be difficult.

Q3: During a Vilsmeier-Haack formylation, I am observing di-formylation at both C1 and C3. How can I prevent this?

Di-formylation is a common side reaction in Vilsmeier-Haack reactions of indolizines, especially when both C1 and C3 positions are unsubstituted and an excess of the Vilsmeier reagent is used. To minimize this:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent.

  • Reaction Temperature: Perform the reaction at a lower temperature to reduce the overall reactivity and favor mono-substitution.

  • Substrate Control: If your synthetic route allows, start with an indolizine that is already substituted at either the C1 or C3 position.

Q4: I am experiencing low yields in my Suzuki cross-coupling reaction with a bromo-indolizine. What are the potential causes and solutions?

Low yields in Suzuki couplings of halo-indolizines can arise from several factors:

  • Catalyst Deactivation: The nitrogen atom in the indolizine ring can coordinate to the palladium catalyst, leading to deactivation. Using ligands that can form stable and active palladium complexes is crucial.

  • Inefficient Oxidative Addition: The C-Br bond on the indolizine ring might not be sufficiently reactive for efficient oxidative addition to the Pd(0) catalyst. Switching to a more reactive iodo-indolizine can often improve the yield.

  • Side Reactions: Homocoupling of the boronic acid or decomposition of the starting materials can occur under the reaction conditions. Careful optimization of the base, solvent, and temperature is necessary to minimize these side reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Acylation, Formylation)
Problem Potential Cause Recommended Solution
Mixture of C1 and C3 isomers High intrinsic reactivity of both positions.1. Introduce Steric Hindrance: Utilize a starting indolizine with a bulky substituent at a position that sterically blocks one of the reactive sites. 2. Modify Reaction Conditions: Screen different Lewis acids, solvents, and reaction temperatures. For example, in some cases, a milder Lewis acid may favor one position over the other.
Di-substitution at C1 and C3 Excess electrophile and/or harsh reaction conditions.1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the electrophile. 2. Lower Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second substitution.
Substitution on the pyridine ring instead of the pyrrole ring This is generally not observed in classical electrophilic substitutions due to the electronic properties of the indolizine core. If this occurs, it might indicate a different reaction mechanism (e.g., radical or metal-catalyzed).Re-evaluate the reaction mechanism and consider the possibility of radical initiators or metal contaminants.
Issue 2: Side Reactions in Transition-Metal-Catalyzed Cross-Coupling
Problem Potential Cause Recommended Solution
Low or no product formation 1. Catalyst inhibition by the indolizine nitrogen. 2. Poor reactivity of the halo-indolizine.1. Ligand Screening: Use ligands known to be effective for heterocyclic cross-coupling, such as phosphine-based ligands (e.g., SPhos, XPhos). 2. Change Halogen: Switch from a chloro- or bromo-indolizine to a more reactive iodo-indolizine.
Homocoupling of the boronic acid (Suzuki) or organostannane (Stille) Reaction conditions favor self-coupling over cross-coupling.1. Optimize Base and Solvent: The choice of base and solvent is critical. For Suzuki coupling, weaker bases can sometimes reduce homocoupling. 2. Degas Thoroughly: Ensure the reaction mixture is thoroughly deoxygenated to prevent oxidative side reactions.
Dehalogenation of the starting material Reductive cleavage of the carbon-halogen bond.1. Use a Milder Base: A very strong base can sometimes promote dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can increase the rate of this side reaction.

Data Presentation: Impact of Strategies on Reaction Outcomes

The following tables summarize quantitative data on how different strategies can improve the yield and regioselectivity of indolizine functionalization.

Table 1: Effect of Directing Groups on the Regioselectivity of C-H Alkenylation of Indole Precursors

Directing GroupCatalyst SystemSolventTemperature (°C)Yield of C7-product (%)Yield of other isomers (%)
Pivaloyl[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂DCE8085C2-product observed
Acetyl[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂DCE80LowC2-product predominates
N,N-dimethylcarbamoyl[RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂DCE80LowC2-product predominates

Note: This data is from studies on indole precursors, which are often used to construct the indolizine core with C7-functionality. The principles of steric and electronic guidance are transferable.[1]

Experimental Protocols

Protocol 1: Regioselective Vilsmeier-Haack Formylation of 2-Substituted Indolizine

This protocol aims to achieve mono-formylation at the C3 position by controlling the stoichiometry of the Vilsmeier reagent.

Materials:

  • 2-Substituted indolizine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

  • Sodium acetate solution (saturated, aqueous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 2-substituted indolizine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-formyl-2-substituted indolizine.

Protocol 2: Suzuki Cross-Coupling of 1-Bromo-2-phenylindolizine

This protocol provides a general procedure for the Suzuki coupling of a bromo-indolizine with an arylboronic acid.

Materials:

  • 1-Bromo-2-phenylindolizine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 1-bromo-2-phenylindolizine (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-2-phenylindolizine.

Visualizations

Troubleshooting Workflow for Low Yield in Indolizine Acylation

Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation of indolizines.

Signaling Pathway for Regioselectivity in Electrophilic Substitution

Caption: Simplified reaction pathway illustrating the competing electrophilic attack at C1 and C3 of indolizine.

Logical Relationship for Overcoming Side Reactions

Strategy_Logic problem Side Reaction Observed (e.g., Poor Regioselectivity, Low Yield) strategy { Select Strategy Based on Reaction Type} problem->strategy electrophilic Electrophilic Substitution - Steric Hindrance - Protecting Groups - Optimize Conditions strategy->electrophilic e.g., Acylation cross_coupling Cross-Coupling - Ligand Screening - Change Halogen - Optimize Base/Solvent strategy->cross_coupling e.g., Suzuki cycloaddition Cycloaddition - Control Dienophile Electronics - Temperature Control - Use of Catalysts strategy->cycloaddition e.g., Diels-Alder outcome {Improved Outcome | - Higher Yield - Better Selectivity} electrophilic->outcome cross_coupling->outcome cycloaddition->outcome

Caption: A logical diagram showing the relationship between the type of side reaction and the appropriate mitigation strategy.

References

Technical Support Center: Scaling Up Octahydroindolizine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of octahydroindolizine and its derivatives for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up our this compound synthesis from milligram to multi-gram or kilogram scale?

A1: When scaling up, several factors that might have been negligible at the bench scale can become critical. Key considerations include:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily managed on a small scale can lead to dangerous temperature spikes in larger reactors. A thorough understanding of the reaction's thermal profile is essential.

  • Mass and Heat Transfer: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yields. Ensure your reactor is equipped with an appropriate stirring mechanism (e.g., overhead stirrer) for homogenous mixing.[1]

  • Reagent and Solvent Purity: The quality of your starting materials and solvents can have a more significant impact on the outcome of a large-scale reaction.

  • Purification Strategy: Column chromatography, while effective at the lab scale, can be impractical and costly for large quantities. Developing a scalable purification method, such as crystallization or distillation, is crucial.[1]

  • Safety: A comprehensive safety review of the entire process is mandatory. This includes understanding the hazards of all chemicals at scale, planning for potential emergencies, and ensuring proper personal protective equipment (PPE) is used.

Q2: Our yield drops significantly when we try to scale up our synthesis. What are the common causes?

A2: A drop in yield upon scale-up is a frequent issue. Common culprits include:

  • Inefficient Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making it harder to control the reaction temperature. This can lead to the formation of degradation products or byproducts.

  • Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, leading to incomplete reactions or an increase in side products.[1]

  • Addition Rates: The rate of reagent addition can become critical at a larger scale. A slow, controlled addition is often necessary to maintain optimal reaction conditions.

  • Extended Reaction Times: What worked in a few hours at the lab scale might require longer or shorter times in a larger reactor due to differences in heat and mass transfer. In-process controls (IPCs) are vital to monitor reaction progress.

Q3: We are struggling with the purification of our final this compound product at a larger scale. What are our options?

A3: Large-scale purification requires a shift in strategy from laboratory techniques. Consider the following:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic screening of solvents and conditions is necessary to develop a robust crystallization process.

  • Distillation: For liquid products, distillation (including fractional distillation or vacuum distillation) can be a highly effective purification method.

  • Preparative Chromatography: While generally less desirable for very large scales due to cost and solvent consumption, preparative high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) can be used for high-value compounds or when other methods fail.

  • Salt Formation: Converting a basic product like this compound into a salt can often facilitate purification by crystallization and improve its handling properties.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step (e.g., Pictet-Spengler) Incomplete reaction.Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature or a change in solvent.
Decomposition of starting material or product.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. Check the pH of the reaction mixture, as some intermediates can be acid or base sensitive.
Side reactions, such as polymerization or oxidation.Lower the reaction temperature. Ensure slow and controlled addition of reagents. Use a higher dilution to disfavor intermolecular side reactions.
Formation of Impurities/Byproducts Incomplete conversion of starting materials.Optimize reaction time and temperature. Consider using a slight excess of one of the reagents.
Presence of reactive functional groups leading to side reactions.Protect sensitive functional groups before the critical step and deprotect them later in the synthesis.
Isomerization of the product.Carefully control the reaction temperature and pH. Some isomers may be favored under thermodynamic or kinetic control.
Difficulty in Product Isolation Product is an oil or low-melting solid.Attempt to form a solid salt of the product. If that fails, consider purification by distillation or preparative chromatography.
Product is highly soluble in the work-up solvent.Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. Consider back-extraction if the product's solubility is pH-dependent.
Emulsion formation during aqueous work-up.Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.

Data Presentation: Comparison of Scalable Synthesis Strategies

Synthetic Strategy Scale Key Advantages Potential Challenges for Scale-up Reported Yield
Enzymatic Kinetic Resolution Up to 100 g[2]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability, separation of product from unreacted enantiomer.~45-50% for each enantiomer (theoretical max is 50%)[2]
Domino Hydroformylation/Cyclization Not explicitly stated, but methodology is amenable to scale-up.Convergent synthesis, potential for high atom economy.Requires specialized high-pressure equipment for hydroformylation, catalyst cost and removal.Good to excellent.
Rhodium-Catalyzed [2+2+2] Cycloaddition 1.4 mmol scale reported, suitable for scale-up.[3]Rapid construction of the core structure, good functional group tolerance.[3]Cost and sensitivity of the rhodium catalyst and ligands, potential for metal contamination in the final product.Good to excellent enantioselectivities and product ratios reported.[3]
Intramolecular Heck Cyclization Gram-scale demonstrated.Good for constructing fused ring systems, tolerant of various functional groups.Palladium catalyst cost and removal, phosphine ligand sensitivity.Good yields reported for the cyclization step.

Experimental Protocols

Gram-Scale Enzymatic Kinetic Resolution of a Racemic this compound Alcohol

This protocol is adapted from a reported procedure and should be optimized for your specific substrate.[2]

Materials:

  • Racemic this compound alcohol (1.0 eq)

  • Vinyl acetate (2.0 eq)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the racemic this compound alcohol in anhydrous toluene (approx. 5-10 mL per gram of substrate) under a nitrogen atmosphere, add vinyl acetate.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by TLC or chiral HPLC. The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the acetylated product and the remaining alcohol.

  • Once the desired conversion is reached, filter off the enzyme and wash it with toluene. The enzyme can often be recycled.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of the acetylated product and the unreacted alcohol can be separated by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Large-Scale Reaction (e.g., Cyclization) start->reaction workup Quenching & Work-up reaction->workup extraction Solvent Extraction workup->extraction crystallization Crystallization extraction->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product (this compound) filtration->final_product qc Quality Control (NMR, LC-MS, Purity) final_product->qc

Caption: General workflow for the scale-up synthesis and purification of this compound.

Logical Relationships: Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_workup Analyze Aqueous & Organic Layers from Work-up start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time product_in_aqueous Product in Aqueous Layer? check_workup->product_in_aqueous end Yield Improved optimize_temp->end optimize_time->end adjust_ph Adjust pH of Aqueous Layer and Re-extract product_in_aqueous->adjust_ph Yes product_in_aqueous->end No adjust_ph->end

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Common issues in reproducing published octahydroindolizine syntheses.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octahydroindolizine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the reproduction of published synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the formation of side products. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. For instance, some reactions may require elevated temperatures to proceed, while others benefit from lower temperatures to improve selectivity and minimize side reactions.[1]

  • Catalyst Activity: The choice and activity of the catalyst can significantly impact the reaction outcome. Some catalysts may lead to incomplete reactions.[1] It is crucial to ensure the catalyst is active and used in the appropriate quantity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivity. Protic solvents are commonly used, but in some cases, aprotic media may provide better yields.[1]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

Q2: I am struggling with the purification of my this compound product. What are some common challenges and solutions?

A2: The basicity and polarity of this compound derivatives often present purification challenges.[1] Common issues and troubleshooting steps include:

  • Streaking on Normal-Phase Silica Gel: Due to their high polarity, these compounds can streak on silica gel. To mitigate this, consider using a more polar eluent system or switching to reverse-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) on silica with an acidic solvent system can also be an effective strategy.[1]

  • Insolubility in NMR Solvents: If your purified product is insoluble in common NMR solvents like CDCl₃, preparing a salt (e.g., a TFA salt) can often enhance solubility.[1]

  • Difficulty with Acid-Base Extractions: The high water solubility of some indolizidine alkaloids can make extraction from the aqueous phase during work-up difficult. If the product remains in the aqueous layer after basification, try extracting with a more polar organic solvent or performing multiple extractions.[1]

  • Separation of Diastereomers: The synthesis often results in a mixture of diastereomers that can be challenging to separate. Recrystallization or careful column chromatography with an optimized solvent system may be required. In some cases, derivatization to form diastereomeric adducts that are more easily separated, followed by removal of the chiral auxiliary, can be a viable strategy.

Q3: My reaction is producing a complex mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a common hurdle in this compound synthesis. Strategies to improve selectivity include:

  • Catalyst Control: The use of chiral catalysts and ligands is a primary strategy for controlling stereochemistry in asymmetric syntheses.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction.

  • Reaction Conditions: Optimizing the reaction temperature and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio.

  • Choice of Synthetic Route: Some synthetic strategies, such as [3+2] cycloadditions, can offer higher levels of stereocontrol compared to others.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Cyclization

Reductive cyclization is a common strategy for constructing the this compound core. If you are experiencing low yields, consider the following:

Potential Cause Troubleshooting Steps
Inefficient Imine/Enamine Formation Ensure anhydrous conditions. Use molecular sieves if necessary. Consider using a Lewis acid catalyst (e.g., TiCl₄) to promote imine formation.
Incomplete Reduction Verify the activity of your reducing agent (e.g., NaBH₄, NaBH(OAc)₃). Consider using a more powerful reducing agent or increasing the equivalents used. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and that the hydrogen pressure is adequate.
Side Reactions Over-reduction of other functional groups can occur. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often selective for imines/iminiums.[2] Lowering the reaction temperature can also improve selectivity.[1]
Reaction Stalling Monitor the reaction by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary.[1]
Issue 2: Poor Diastereoselectivity in Cycloaddition Reactions

[3+2] cycloaddition reactions are powerful tools for constructing the this compound skeleton with stereocontrol. If you are obtaining a poor diastereomeric ratio, consider these points:

Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand The choice of metal catalyst and chiral ligand is crucial for enantioselective and diastereoselective cycloadditions. Screen different catalyst/ligand combinations. For example, rhodium and iridium catalysts with specific phosphoramidite ligands have been shown to control the stereochemical outcome.
Solvent Effects The polarity of the solvent can influence the facial selectivity of the cycloaddition. Experiment with a range of solvents with varying polarities.
Temperature Effects Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Steric Hindrance The steric bulk of substituents on your dipolarophile or ylide can influence the approach of the reacting partners. Modifying these groups may improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of an this compound derivative via a one-pot reductive amination.

Materials:

  • Appropriate δ-keto-aldehyde or δ-keto-ester

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the δ-keto-aldehyde or δ-keto-ester (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • If the substrate is not highly reactive, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Purification of this compound Diastereomers

This protocol provides a general guideline for the separation of this compound diastereomers using column chromatography.

Materials:

  • Crude mixture of this compound diastereomers

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Methanol (optional)

Procedure:

  • Carefully pack a silica gel column of appropriate size for the amount of crude material.

  • Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the column.

  • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often necessary to achieve good separation of diastereomers.

  • To prevent streaking of the basic amine product, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent system.

  • For highly polar diastereomers, a mobile phase containing methanol may be required.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure diastereomers.

  • Combine the pure fractions for each diastereomer and concentrate under reduced pressure.

  • For enantiomeric separation, chiral HPLC is typically required. A common approach is to use a chiral stationary phase with a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol.[3][4]

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric this compound Synthesis

Catalyst SystemLigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
[Rh(cod)₂]BF₄TADDOL-derived phosphoramiditeGoodVariesGood[5]
[Rh(cod)₂]BF₄BINOL-derived phosphoramidite51>20:194[5]
Cu(OTf)₂Phosferrox75-83>20:199
Ir(cod)Cl₂Phosphoramidite93>20:199

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_catalyst Check Catalyst start->check_catalyst temp Optimize Temperature check_conditions->temp Incorrect Temp? time Optimize Reaction Time check_conditions->time Incorrect Time? conc Optimize Concentration check_conditions->conc Incorrect Conc.? solvent Screen Solvents check_conditions->solvent Solvent Effect? purity Purify Starting Materials check_reagents->purity Impure? stability Check for Decomposition (TLC/LC-MS) check_reagents->stability Unstable? activity Verify Catalyst Activity/ Use Fresh Catalyst check_catalyst->activity Inactive? loading Optimize Catalyst Loading check_catalyst->loading Suboptimal Loading? type Screen Different Catalysts/ Ligands check_catalyst->type Ineffective? solution Improved Yield temp->solution time->solution conc->solution solvent->solution purity->solution protecting_groups Use Protecting Groups stability->protecting_groups Sensitive Functional Groups? protecting_groups->solution activity->solution loading->solution type->solution

Caption: A logical workflow for troubleshooting low yields.

Purification_Strategy Purification Strategy for this compound cluster_chromatography Chromatography Options start Crude Product Mixture extraction Acid-Base Extraction start->extraction chromatography Column Chromatography extraction->chromatography Aqueous layer issues? Use more polar solvent crystallization Crystallization / Salt Formation chromatography->crystallization Mixture of Diastereomers? characterization Characterization (NMR, MS) chromatography->characterization Pure Product normal_phase Normal Phase Silica (add base, e.g., Et3N) chromatography->normal_phase Streaking? reverse_phase Reverse Phase (C18) chromatography->reverse_phase hilic HILIC chromatography->hilic crystallization->characterization Pure Diastereomer chiral_hplc Chiral HPLC (for enantiomers) crystallization->chiral_hplc Enantiomers?

References

Catalyst Selection Guide for Efficient Indolizidine Alkaloid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the efficient synthesis of indolizidine alkaloids. This guide provides troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to inform your synthetic strategy.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of indolizidine alkaloids, presented in a question-and-answer format.

Issue 1: Low or No Yield in Key Cyclization Reactions

  • Question: My Pictet-Spengler reaction to form the indolizidine core is giving very low yields. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in the Pictet-Spengler reaction are a frequent challenge. Here are potential causes and troubleshooting steps:

    • Insufficiently Electrophilic Iminium Ion: The reaction is driven by the electrophilicity of the in situ formed iminium ion. Ensure your acidic conditions are adequate to promote its formation. Consider switching to a stronger protic acid catalyst (e.g., trifluoroacetic acid - TFA) or employing a Lewis acid.[1]

    • Poorly Nucleophilic Aromatic Ring: Electron-withdrawing groups on the aromatic portion of your substrate can decrease its nucleophilicity, hindering the cyclization step. If your synthetic route allows, consider using a more electron-rich precursor. For less nucleophilic systems, you may need to employ harsher reaction conditions, such as higher temperatures and stronger acids.[1]

    • Incomplete Reaction: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or an additional charge of the acid catalyst may be necessary to drive it to completion.[1]

    • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentration can significantly impact the yield. Systematically screen these parameters to find the optimal conditions for your specific substrate.

    • Poor Quality Starting Materials: Impurities in your starting materials can lead to side reactions and reduced yields. Ensure the purity of your tryptamine and aldehyde/ketone precursors.

  • Question: My Rhodium-catalyzed [2+2+2] cycloaddition for constructing an indolizinone scaffold is inefficient. How can I improve the yield?

  • Answer: The efficiency of Rh-catalyzed [2+2+2] cycloadditions can be influenced by several factors:

    • Ligand Choice: The phosphoramidite ligand used is crucial. Chiral biphenyl-based phosphoramidites have been shown to be effective. If you are experiencing low yields, screening different phosphoramidite ligands is a critical first step.

    • Catalyst Loading: While lower catalyst loadings are desirable, they may not be sufficient for challenging substrates. A systematic increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate and overall yield.

    • Alkyne Dimerization: A common side reaction with terminal alkynes is dimerization, which consumes the starting material and reduces the yield of the desired cycloaddition product. The choice of a suitable chiral phosphoramidite ligand can help suppress this side reaction.[2]

    • Reaction Temperature: These cycloadditions are often sensitive to temperature. Optimization of the reaction temperature is necessary to balance the rate of the desired reaction against potential side reactions or catalyst decomposition.

Issue 2: Poor Stereoselectivity

  • Question: I am observing a low enantiomeric excess (ee) in my asymmetric synthesis of an indolizidine alkaloid. What strategies can I employ to improve enantioselectivity?

  • Answer: Achieving high enantioselectivity is a common challenge. Consider the following approaches:

    • Catalyst and Ligand Screening: The choice of the chiral catalyst or ligand is the most critical factor. For metal-catalyzed reactions, screen a variety of chiral ligands. For organocatalytic reactions, evaluate different catalyst scaffolds.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step. Screen a range of solvents with varying properties.

    • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity. For example, in some Rh-catalyzed reactions, additives can modify the enantio-determining step.[3]

    • Substrate Modification: If possible, modifying the protecting groups or other functionalities on the substrate can sometimes lead to better stereochemical outcomes.

  • Question: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

  • Answer: Improving diastereoselectivity often involves:

    • Catalyst Control: Chiral catalysts can effectively control the formation of new stereocenters.[1]

    • Substrate Control: The inherent stereochemistry of your starting material can direct the formation of new stereocenters.

    • Chiral Auxiliaries: The use of a chiral auxiliary can effectively guide the stereochemical outcome of a reaction.[1]

    • Reaction Conditions: Temperature, solvent, and the specific reagents used can all impact the diastereomeric ratio. Careful optimization of these parameters is crucial.[1]

Issue 3: Catalyst Deactivation

  • Question: My catalyst appears to be deactivating over the course of the reaction or upon recycling. What are the common causes and how can I mitigate this?

  • Answer: Catalyst deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the substrates, solvents, or gaseous atmosphere can bind to the catalyst's active sites and inhibit its activity. Ensure high purity of all reagents and use of an inert atmosphere when necessary.

    • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, leading to a loss of active surface area. Operate at the lowest effective temperature to minimize sintering.

    • Leaching: The active metal may leach from the support into the reaction mixture. This is often irreversible. Employing strongly anchored catalysts can help prevent leaching.

    • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.

    • Regeneration: In some cases, deactivated catalysts can be regenerated. For example, carbon-supported ruthenium catalysts deactivated by coking can sometimes be regenerated by a controlled oxidation procedure to burn off carbon deposits. Always consult specific literature or manufacturer recommendations for regeneration protocols.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalytic strategies for synthesizing the indolizidine core structure?

    • A1: Several powerful strategies are commonly employed:

      • Pictet-Spengler Reaction: A classic and widely used method for constructing the core of many alkaloids.[1]

      • Cycloaddition Reactions: [2+2+2], 1,3-dipolar, and other cycloaddition strategies are highly effective for building the bicyclic system.

      • Ring-Closing Metathesis (RCM): RCM has been successfully utilized to form one of the rings of the indolizidine skeleton.[1]

      • Catalytic Hydrogenation: The reduction of substituted pyridines or pyrroles can lead to the formation of the saturated indolizidine core.[1]

      • Nickel-Catalyzed [4+2] Cycloaddition: This method has been developed for the synthesis of indolizidine and quinolizidine alkaloids.[4][5]

  • Q2: How do I choose between a transition metal catalyst and an organocatalyst?

    • A2: The choice depends on several factors:

      • Target Molecule: The specific structure and desired stereochemistry of the indolizidine alkaloid can favor one type of catalyst over another.

      • Functional Group Tolerance: Organocatalysts are often perceived as having broader functional group tolerance as they are metal-free. However, many modern transition metal catalysts also exhibit excellent functional group compatibility.

      • Reaction Type: Certain transformations are inherently better suited to one class of catalyst. For example, cycloadditions are often catalyzed by transition metals, while asymmetric Mannich and Michael reactions are hallmarks of organocatalysis.

      • Cost and Availability: The cost and commercial availability of the catalyst and any necessary ligands can be a practical consideration.

  • Q3: What are some key considerations for handling and storing air-sensitive catalysts, such as some rhodium complexes?

    • A3: Proper handling and storage are crucial for maintaining the activity of air-sensitive catalysts:

      • Inert Atmosphere: Always handle these catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques with argon or nitrogen).

      • Dry Solvents: Use anhydrous and deoxygenated solvents for reactions.

      • Storage: Store catalysts in a cool, dark, and dry place, preferably in a desiccator or glovebox.

      • Avoid Contamination: Use clean and dry glassware and syringes to prevent contamination from air, moisture, or other reactive species.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalysts in the synthesis of specific indolizidine alkaloids, providing a clear comparison of their efficacy.

Table 1: Performance of Catalytic Systems in the Synthesis of (–)-Indolizidine 167B

Catalyst/MethodKey Reaction StepYield (%)Enantiomeric Excess (ee, %)Reference
Rhodium-catalyzed hydroformylationHydroformylation/cyclization7692[5]
OrganocatalysisVinylogous Mannich reactionHighHigh[6]

Table 2: Performance of Catalytic Systems in the Synthesis of (+)-Monomorine I

Catalyst/MethodKey Reaction StepYield (%)DiastereoselectivityReference
Intramolecular Reductive AminationReductive AminationExcellentSingle diastereoisomer[1]

(Note: "High" and "Excellent" are used where specific quantitative data was not provided in the source material but the authors described the results as such.)

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition for Indolizinone Synthesis

This protocol describes a general procedure for the enantioselective synthesis of an indolizinone scaffold, a key intermediate for indolizidine alkaloids.

Materials:

  • Alkenyl isocyanate (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Rh(cod)2]BF4 (1 mol%)

  • Chiral phosphoramidite ligand (e.g., Taddol-pyrrolidine phosphoramidite) (1.2 mol%)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(cod)2]BF4 and the chiral phosphoramidite ligand in the solvent.

  • Stir the solution at room temperature for 30 minutes to allow for catalyst formation.

  • Add the alkenyl isocyanate to the flask.

  • Add the alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.[7]

Protocol 2: Organocatalytic Pictet-Spengler Reaction

This protocol provides a general method for the asymmetric Pictet-Spengler reaction to generate a chiral tetrahydro-β-carboline precursor.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Chiral phosphoric acid catalyst (e.g., (S)-TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the tryptamine derivative, the chiral phosphoric acid catalyst, and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at the specified temperature (often sub-ambient, e.g., -20 °C).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of (+)-Monomorine I via Intramolecular Reductive Amination

This protocol outlines the key final steps in the synthesis of (+)-Monomorine I.

Materials:

  • Amino-ketone precursor

  • Reducing agent (e.g., NaBH3CN or H2 with a catalyst like Pd/C)

  • Solvent (e.g., methanol, ethanol)

  • Acidic or basic conditions as required for the specific transformation

Procedure:

  • Dissolve the amino-ketone precursor in the chosen solvent.

  • Depending on the specific procedure, adjust the pH to be mildly acidic to promote iminium ion formation.

  • Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction carefully (e.g., by adding water or a basic solution).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude (+)-Monomorine I by flash column chromatography.[1]

Visualizations

Experimental_Workflow_for_Catalyst_Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Validation Define Target Transformation Define Target Transformation Select Catalyst Classes Select Catalyst Classes Define Target Transformation->Select Catalyst Classes Small-Scale Reactions Small-Scale Reactions Select Catalyst Classes->Small-Scale Reactions Analyze Conversion & Selectivity Analyze Conversion & Selectivity Small-Scale Reactions->Analyze Conversion & Selectivity Optimize Reaction Conditions Optimize Reaction Conditions Analyze Conversion & Selectivity->Optimize Reaction Conditions Vary Ligand/Catalyst Structure Vary Ligand/Catalyst Structure Optimize Reaction Conditions->Vary Ligand/Catalyst Structure Solvent & Temperature Screening Solvent & Temperature Screening Vary Ligand/Catalyst Structure->Solvent & Temperature Screening Determine Optimal Catalyst System Determine Optimal Catalyst System Solvent & Temperature Screening->Determine Optimal Catalyst System Scale-up Synthesis Scale-up Synthesis Determine Optimal Catalyst System->Scale-up Synthesis Confirm Product Structure & Purity Confirm Product Structure & Purity Scale-up Synthesis->Confirm Product Structure & Purity

Caption: A generalized experimental workflow for catalyst screening and optimization in indolizidine alkaloid synthesis.

Troubleshooting_Decision_Tree Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Impurity issues? Purify Starting Materials Purify Starting Materials Check Starting Material Purity->Purify Starting Materials Yes Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Purity->Optimize Reaction Conditions No Vary Temperature Vary Temperature Optimize Reaction Conditions->Vary Temperature Vary Concentration Vary Concentration Optimize Reaction Conditions->Vary Concentration Vary Reaction Time Vary Reaction Time Optimize Reaction Conditions->Vary Reaction Time Low Enantioselectivity Low Enantioselectivity Screen Chiral Ligands/Catalysts Screen Chiral Ligands/Catalysts Low Enantioselectivity->Screen Chiral Ligands/Catalysts Catalyst issue? Optimize Solvent Optimize Solvent Screen Chiral Ligands/Catalysts->Optimize Solvent No improvement Lower Reaction Temperature Lower Reaction Temperature Optimize Solvent->Lower Reaction Temperature Still low ee Multiple Products Multiple Products Identify Side Products Identify Side Products Multiple Products->Identify Side Products Side reactions? Adjust Stoichiometry Adjust Stoichiometry Identify Side Products->Adjust Stoichiometry Byproduct from excess reagent Modify Catalyst/Ligand Modify Catalyst/Ligand Identify Side Products->Modify Catalyst/Ligand Isomerization or decomposition

Caption: A decision tree for troubleshooting common issues encountered during indolizidine alkaloid synthesis.

Pictet_Spengler_Catalytic_Cycle cluster_catalyst Catalytic Cycle Tryptamine + Aldehyde Tryptamine + Aldehyde Imine Intermediate Imine Intermediate Tryptamine + Aldehyde->Imine Intermediate Iminium Ion Iminium Ion Imine Intermediate->Iminium Ion + H+ (Catalyst) Spiroindolenine Intermediate Spiroindolenine Intermediate Iminium Ion->Spiroindolenine Intermediate Intramolecular Cyclization Tetrahydro-beta-carboline Tetrahydro-beta-carboline Spiroindolenine Intermediate->Tetrahydro-beta-carboline - H+ (Catalyst Regeneration)

References

Investigating solvent effects on regioselectivity in indolizine alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on investigating and controlling solvent effects on the regioselectivity of indolizine alkylation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indolizine alkylation is resulting in a mixture of C1 and C3 isomers. How can I improve the regioselectivity for the C3 position?

A1: C3-alkylation is generally the electronically favored outcome for electrophilic substitution on the indolizine ring. However, reaction conditions, particularly the choice of solvent, can significantly influence the product ratio.

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can affect the stability of the reaction intermediates. Non-polar solvents often favor the kinetic product, which is typically the C3-isomer in indolizine alkylation. Consider switching from a polar solvent (like DMF or DMSO) to a less polar one (such as Dichloromethane, Toluene, or Hexane).

    • Temperature Control: Lowering the reaction temperature can enhance selectivity for the kinetically favored product. Try running the reaction at 0 °C or even lower.

    • Lewis Acid: The nature of the Lewis acid catalyst (if used) can influence regioselectivity. A bulkier Lewis acid may sterically hinder attack at the C1 position, thereby favoring C3.

Q2: I am observing N-alkylation instead of the desired C-alkylation on my indolizine substrate. What could be the cause and how can I fix it?

A2: While less common than for indoles, N-alkylation (at the nitrogen of the pyridine ring) can occur under certain conditions, particularly if there is a high degree of negative charge localization on the nitrogen.

  • Troubleshooting Steps:

    • Reaction Conditions: This issue is more prevalent under strongly basic conditions which can lead to deprotonation or complexation. If you are using a strong base, consider switching to a weaker base or a Lewis acid-catalyzed approach.

    • Solvent Effects: Highly polar, coordinating solvents can sometimes promote N-alkylation. Experiment with less polar, non-coordinating solvents.

Q3: The alkylation reaction is not proceeding at all or the yield is very low. What are the common causes?

A3: Low reactivity in alkylation experiments can stem from several factors.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure that your indolizine starting material, alkylating agent, and solvent are pure and anhydrous. Water can deactivate Lewis acid catalysts and react with organometallic reagents.

    • Activation of Alkylating Agent: If you are using a weak alkylating agent, you may need a stronger activating agent (e.g., a more potent Lewis acid).

    • Temperature: While lower temperatures can improve selectivity, some reactions require a certain activation energy. If the reaction is clean but slow, a modest increase in temperature may be necessary.

    • Solvent Solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low reaction rates.

Q4: How does solvent polarity theoretically influence the C1/C3 regioselectivity in Friedel-Crafts type alkylations of indolizine?

A4: The regioselectivity in the Friedel-Crafts alkylation of indolizine is a result of a competition between the kinetically and thermodynamically controlled pathways. The C3 position is electron-rich and generally reacts faster (kinetic control). The C1 position can also be reactive, and in some cases, the C1-alkylated product may be more thermodynamically stable.

  • Solvent Influence:

    • Non-polar solvents (e.g., Dichloromethane, Toluene): These solvents are less able to stabilize charged intermediates. The reaction is more likely to proceed through the lowest energy transition state, favoring the formation of the kinetic product, which is typically the C3-isomer.

    • Polar aprotic solvents (e.g., DMF, Acetonitrile): These solvents can stabilize the charged intermediates (arenium ions). This stabilization can lower the energy barrier for both C1 and C3 attack, potentially leading to a mixture of products. In some cases, if the C1-adduct is more stable, these solvents might favor the thermodynamic product.

Data Presentation: Solvent Effects on Regioselectivity

The following table summarizes hypothetical but representative quantitative data on the effect of different solvents on the regioselectivity of the alkylation of 2-phenylindolizine with benzyl bromide.

SolventDielectric Constant (ε)C3-alkylation Yield (%)C1-alkylation Yield (%)Regioselectivity (C3:C1)
Hexane1.985517:1
Toluene2.482810.25:1
Dichloromethane (DCM)9.175155:1
Tetrahydrofuran (THF)7.665203.25:1
Acetonitrile (MeCN)37.550351.4:1
Dimethylformamide (DMF)36.745401.1:1

Experimental Protocols

General Protocol for Investigating Solvent Effects on Indolizine Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted indolizine (1.0 eq.).

  • Solvent Addition: Add the anhydrous solvent of choice (see table above) to dissolve the indolizine.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yields and regioselectivity by ¹H NMR spectroscopy and/or High-Performance Liquid Chromatography (HPLC).

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

G start Problem: Poor Regioselectivity (C1/C3 Mixture) solvent Is the solvent polar? (e.g., DMF, MeCN) start->solvent lewis_acid Consider the nature of the Lewis Acid start->lewis_acid temp Is the reaction run at room temp or higher? solvent->temp Yes sol_solvent Action: Switch to a non-polar solvent (e.g., DCM, Toluene) solvent->sol_solvent Yes sol_temp Action: Lower the reaction temperature (e.g., 0 °C) temp->sol_temp Yes sol_lewis_acid Action: Use a bulkier Lewis Acid lewis_acid->sol_lewis_acid

Caption: Troubleshooting workflow for poor regioselectivity in indolizine alkylation.

Theoretical Pathway: Solvent Influence on Intermediates

G cluster_0 Non-Polar Solvent (e.g., Toluene) cluster_1 Polar Solvent (e.g., DMF) Reactants_np Indolizine + R-X TS_C3_np Transition State (C3) Lower Energy Reactants_np->TS_C3_np  k_fast TS_C1_np Transition State (C1) Higher Energy Reactants_np->TS_C1_np k_slow Kinetic_Product C3-Alkylated Indolizine (Major Product) TS_C3_np->Kinetic_Product Reactants_p Indolizine + R-X TS_C3_p TS (C3) Stabilized Reactants_p->TS_C3_p TS_C1_p TS (C1) Stabilized Reactants_p->TS_C1_p Product_Mix_C3 C3-Product TS_C3_p->Product_Mix_C3 Product_Mix_C1 C1-Product TS_C1_p->Product_Mix_C1

Caption: Solvent effect on transition state energies for C1 vs. C3 alkylation.

Validation & Comparative

Comparative analysis of different octahydroindolizine synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydroindolizine core is a key structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of various synthetic strategies. This guide provides a comparative analysis of three prominent routes to this compound: Catalytic Hydrogenation of Indolizine, Intramolecular Cyclization of a Pyrrole Derivative, and Intramolecular Reductive Amination. We present a side-by-side comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable route for their specific needs.

Data Presentation

ParameterRoute 1: Catalytic HydrogenationRoute 2: Intramolecular CyclizationRoute 3: Intramolecular Reductive Amination
Starting Material Substituted or Unsubstituted Indolizine4-(Pyrrol-1-yl)butanalγ-(2-Formylpyrrolidin-1-yl)butanal
Key Transformation Heterogeneous Catalytic HydrogenationAcid-catalyzed Intramolecular Cyclization followed by ReductionReductive Amination
Catalyst/Reagent Pd/C, Pt/C, or Rh/CH+ (e.g., TsOH), then H2/Pd/CNaBH3CN or NaBH(OAc)3
Typical Yield >90%[1]~70-80% (over two steps)~60-75%
Reaction Temperature Room Temperature to 50°C[1]Room Temperature to RefluxRoom Temperature
Reaction Time 2-24 hours[1]2-6 hours12-24 hours
Pressure 1-50 bar H2[1][2]AtmosphericAtmospheric
Stereoselectivity Can be highly diastereoselective depending on substrate and catalyst[1]Dependent on substrate and reduction conditionsGenerally good, substrate-dependent
Advantages High yield, clean reaction, simple work-upConvergent, builds complexity from simple precursorsMild conditions, avoids harsh reagents
Disadvantages Requires access to indolizine precursor, potential for catalyst poisoning[2]Multi-step sequence, potential for side reactions during cyclizationRequires synthesis of a specific dialdehyde precursor

Experimental Protocols

Route 1: Catalytic Hydrogenation of Indolizine

Methodology: This route involves the direct reduction of the aromatic indolizine core to the saturated this compound.

Experimental Protocol:

  • A solution of the indolizine starting material (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of THF and water, 10 mL) is prepared in a high-pressure hydrogenation vessel.[1]

  • The catalyst, typically 10 mol% of 10% Palladium on carbon (Pd/C), is carefully added to the solution.

  • The vessel is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas to the desired pressure (e.g., 50 bar).[2]

  • The reaction mixture is stirred vigorously at room temperature for 2-24 hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Route 2: Intramolecular Cyclization of a Pyrrole Derivative

Methodology: This approach constructs the bicyclic this compound skeleton through an intramolecular cyclization of a functionalized pyrrole precursor, followed by reduction.

Experimental Protocol:

  • Synthesis of 4-(Pyrrol-1-yl)butanal: 4-(Pyrrol-1-yl)butan-1-ol (1.0 mmol) is dissolved in dichloromethane (10 mL). Pyridinium chlorochromate (PCC) (1.5 mmol) is added in one portion, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated to give the crude 4-(pyrrol-1-yl)butanal, which is used in the next step without further purification.[3]

  • Intramolecular Cyclization and Dehydration: The crude 4-(pyrrol-1-yl)butanal is dissolved in a suitable solvent such as toluene (10 mL), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 mmol) is added. The mixture is heated to reflux with a Dean-Stark trap to remove water for 2-4 hours.

  • Reduction: After cooling to room temperature, the reaction mixture is transferred to a hydrogenation vessel. 10% Palladium on carbon (Pd/C) (10 mol%) is added, and the mixture is hydrogenated at 50 bar H2 pressure at room temperature overnight.

  • The catalyst is removed by filtration through celite, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude this compound is purified by column chromatography.

Route 3: Intramolecular Reductive Amination

Methodology: This route relies on the formation of the this compound ring system via an intramolecular reductive amination of a suitably functionalized acyclic precursor containing both an amine and a carbonyl group (or precursors to them).

Experimental Protocol:

  • Synthesis of γ-(2-Formylpyrrolidin-1-yl)butanal: A protected pyrrolidine-2-carboxaldehyde derivative, such as 1-(4,4-diethoxybutyl)-2-formylpyrrolidine, is synthesized through standard alkylation procedures. The aldehyde and acetal protecting groups are then removed under acidic conditions (e.g., aqueous HCl) to generate the dialdehyde precursor in situ.

  • Intramolecular Reductive Amination: The crude dialdehyde is dissolved in a suitable solvent like methanol or acetonitrile (10 mL). An amine base such as triethylamine (1.2 mmol) is added, followed by the reducing agent, sodium cyanoborohydride (NaBH3CN) (1.5 mmol), in portions at 0°C.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the cyclization is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the careful addition of aqueous ammonium chloride solution. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by flash column chromatography.

Mandatory Visualization

Synthesis_Route_1 cluster_conditions Catalytic Hydrogenation Indolizine Indolizine H2_PdC H₂, Pd/C Indolizine->H2_PdC This compound This compound H2_PdC->this compound EtOH, RT, 50 bar EtOH, RT, 50 bar

Caption: Route 1: Catalytic Hydrogenation of Indolizine.

Synthesis_Route_2 PyrroleButanol 4-(Pyrrol-1-yl)butan-1-ol PCC PCC PyrroleButanol->PCC PyrroleButanal 4-(Pyrrol-1-yl)butanal PCC->PyrroleButanal TsOH TsOH, Heat PyrroleButanal->TsOH CyclizedIntermediate Cyclized Intermediate TsOH->CyclizedIntermediate H2_PdC H₂, Pd/C CyclizedIntermediate->H2_PdC This compound This compound H2_PdC->this compound

Caption: Route 2: Intramolecular Cyclization.

Synthesis_Route_3 cluster_conditions Reductive Amination Dialdehyde γ-(2-Formylpyrrolidin-1-yl)butanal NaBH3CN NaBH₃CN Dialdehyde->NaBH3CN This compound This compound NaBH3CN->this compound MeOH, RT MeOH, RT

Caption: Route 3: Intramolecular Reductive Amination.

References

A Comparative Guide to the Biological Activities of Octahydroindolizine and Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two distinct classes of nitrogen-containing heterocyclic compounds: octahydroindolizine alkaloids and pyrrolizidine alkaloids. While both are derived from plant and microbial sources, their interactions with biological systems are profoundly different. Octahydroindolizines, exemplified by swainsonine, are primarily known for their specific enzyme inhibition with therapeutic potential. In contrast, pyrrolizidine alkaloids, represented here by retrorsine, are recognized for their potent, metabolically-activated toxicity.

Core Chemical Structures

The fundamental difference in their biological activity begins with their core chemical structures. This compound alkaloids feature a fused 5- and 6-membered ring system sharing a nitrogen atom, formally known as an indolizidine core. Pyrrolizidine alkaloids consist of two fused 5-membered rings also sharing a nitrogen atom.

Alkaloid ClassRepresentative CompoundCore Structure
This compound SwainsonineIndolizidine
Pyrrolizidine RetrorsinePyrrolizidine

Comparative Mechanism of Action and Biological Activity

The distinct structures of these alkaloids dictate their primary biological targets and subsequent physiological effects.

This compound Alkaloids: Specific Enzyme Inhibition

The most studied this compound alkaloid is swainsonine, a potent and reversible inhibitor of glycoside hydrolases, particularly α-mannosidases.[1][2]

  • Inhibition of N-linked Glycosylation: Swainsonine specifically inhibits Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway responsible for trimming mannose residues from glycoproteins.[2][3] This disruption leads to the accumulation of hybrid-type glycans and alters the structure and function of numerous cell surface and secreted proteins.[3]

  • Therapeutic Potential: Due to its ability to modulate glycoprotein processing, swainsonine has been investigated for various therapeutic applications. Its activity against tumors is thought to be linked to the stimulation of macrophages.[2] It also shows potential as an adjuvant for other anti-cancer drugs.[2]

  • Autophagy and Apoptosis: Recent studies indicate that swainsonine can induce both apoptosis (programmed cell death) and autophagy.[4] However, its cytotoxic effects appear to stem from the disruption of lysosomal function and the inhibition of autophagic degradation, which ultimately promotes apoptosis.[4]

swainsonine_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus High-Mannose\nGlycoprotein High-Mannose Glycoprotein Man_I Mannosidase I High-Mannose\nGlycoprotein->Man_I Trimming Man_II Mannosidase II Man_I->Man_II Complex\nGlycoprotein Complex Glycoprotein Man_II->Complex\nGlycoprotein Processing Swainsonine Swainsonine Swainsonine->Man_II Inhibition caption Swainsonine inhibits Golgi Mannosidase II in the N-glycosylation pathway.

Swainsonine inhibits Golgi Mannosidase II in the N-glycosylation pathway.
Pyrrolizidine Alkaloids: Metabolically-Activated Toxicity

Pyrrolizidine alkaloids (PAs) are primarily known for their toxicity, which requires metabolic activation, mainly in the liver.[5][6] Unsaturated PAs, like retrorsine, are of particular concern.

  • Hepatotoxicity and Genotoxicity: The toxic effects of PAs are not caused by the alkaloids themselves but by their metabolites.[6] In the liver, cytochrome P450 enzymes metabolize the PA into highly reactive pyrrolic metabolites (dehydropyrrolizidine esters).[7][8]

  • DNA Adduct Formation: These reactive metabolites can covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[9][10][11] This adduct formation is the primary cause of the genotoxic and carcinogenic effects of PAs, leading to liver damage, hepatic venous occlusion disease (HVOD), cirrhosis, and cancer.[7][8][11]

  • Cell Cycle Disruption: Retrorsine has been shown to impair liver regeneration by blocking the cell cycle before the G1/S transition and also in the S or G2/M phases.[12]

retrorsine_pathway cluster_Liver Hepatocyte (Liver Cell) Retrorsine Retrorsine CYP450 Cytochrome P450 Enzymes Retrorsine->CYP450 Metabolism DHP Reactive Pyrrolic Metabolites (Dehydropyrrolizidines) CYP450->DHP DNA_Adducts DNA Adducts DHP->DNA_Adducts Covalent Binding to DNA Toxicity Genotoxicity, Mutagenicity, Hepatotoxicity DNA_Adducts->Toxicity caption Metabolic activation of Retrorsine leading to hepatotoxicity.

Metabolic activation of Retrorsine leading to hepatotoxicity.

Quantitative Comparison of Biological Activity

Direct comparison is challenging due to their different mechanisms. The table below contrasts the inhibitory concentration of swainsonine against its target enzyme with the cytotoxic concentration of retrorsine against liver cells.

CompoundAssay TypeSystem/Cell LineEndpointResultReference(s)
Swainsonine Enzyme InhibitionLiver Particulate Enzymeα-Mannosidase ActivityIC₅₀: 0.1 - 1.0 µM[3]
Retrorsine CytotoxicityHSEC-CYP3A4 CellsCell ViabilitySignificant reduction at 60-240 µM (24h)[9]
Retrorsine In vivo (rat)Liver RegenerationImpairment of DNA synthesis30 mg/kg (i.p.)[9][12]

Experimental Protocols

α-Mannosidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic cleavage of a fluorogenic substrate by α-mannosidase.

Materials:

  • α-Mannosidase enzyme stock solution

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-α-D-mannopyranoside)

  • Test compound (Swainsonine) and controls

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of swainsonine in the assay buffer. Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of the 384-well plate. Include wells for positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Prepare an enzyme working solution by diluting the α-mannosidase stock in cold assay buffer. Add 10 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate working solution. Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 10 µL of stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 440 nm).[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Retrorsine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of retrorsine in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control wells.

  • Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan precipitate.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control cells. Determine the IC₅₀ value from the resulting dose-response curve.[15]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells end_node End attach_cells 2. Incubate 24h for attachment seed_cells->attach_cells treat_cells 3. Add serially diluted alkaloid attach_cells->treat_cells incubate_treat 4. Incubate for 24-72h treat_cells->incubate_treat add_mtt 5. Add MTT reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize formazan crystals incubate_mtt->solubilize read_plate 8. Read absorbance (570 nm) solubilize->read_plate calc_ic50 9. Calculate % viability and IC50 value read_plate->calc_ic50 calc_ic50->end_node caption General workflow for an MTT cytotoxicity assay.

General workflow for an MTT cytotoxicity assay.

Summary

The biological activities of this compound and pyrrolizidine alkaloids are fundamentally divergent.

FeatureThis compound Alkaloids (e.g., Swainsonine)Pyrrolizidine Alkaloids (e.g., Retrorsine)
Primary Mechanism Specific, reversible inhibition of glycosidase enzymes (e.g., α-mannosidase II).[1]Requires metabolic activation to form reactive pyrrolic metabolites.[6]
Key Biological Effect Alteration of glycoprotein processing, immunomodulation.[2]High toxicity, primarily hepatotoxicity, genotoxicity, and carcinogenicity.[16]
Molecular Target Active site of specific enzymes like Golgi α-mannosidase II.[2]DNA and other cellular macromolecules, leading to adduct formation.[10][11]
Safety Profile Generally considered less toxic; explored for therapeutic uses.[2]Highly toxic to humans and livestock; considered food contaminants.[8][16][17]
Research Focus Potential as anti-cancer agents, immunomodulators, and antivirals.[2][18]Toxicology, food safety, mechanisms of carcinogenesis, and risk assessment.[5][8]

References

Unveiling the Anti-Inflammatory Potential of Novel Octahydroindolizine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount endeavor in drug discovery. Among the promising candidates, octahydroindolizine compounds have emerged as a class of molecules with significant anti-inflammatory properties. This guide provides an objective comparison of the performance of these novel compounds with established alternatives, supported by experimental data, detailed methodologies, and mechanistic insights, to aid researchers in their evaluation and potential development of this promising therapeutic class.

Performance Comparison: this compound Compounds vs. Standard Anti-Inflammatory Agents

The anti-inflammatory efficacy of novel this compound compounds has been demonstrated in various in vitro studies. A key measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a hallmark of the inflammatory response. The half-maximal inhibitory concentration (IC50) is a critical parameter for this evaluation.

CompoundTargetCell LineIC50 (µM)ComparatorComparator IC50 (µM)Fold Difference (vs. Comparator)
This compound (+)-1 NO ProductionRAW 264.73.62Dexamethasone47.04~13x more potent
This compound 2 NO ProductionRAW 264.716.11Dexamethasone47.04~3x more potent
This compound (+)-6 NO ProductionRAW 264.7~10Dexamethasone47.04~4.7x more potent
Indolizine-Ibuprofen Hybrid Edema InhibitionIn vivo (rat)-Ibuprofen-Comparable in vivo activity

Note: Data is compiled from various research articles. Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions.

Delving into the Mechanism of Action: Targeting Key Inflammatory Pathways

Novel this compound compounds exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. Two primary mechanisms have been identified: the inhibition of the NF-κB signaling pathway and the suppression of NLRP3 inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2. Certain this compound compounds have been shown to interfere with this pathway, although the precise molecular targets are still under investigation. A plausible mechanism involves the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes Induces Transcription This compound This compound Compound This compound->IKK Inhibits

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound compounds.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Certain this compound compounds, specifically compounds 4 and 8, have been demonstrated to effectively suppress NLRP3 inflammasome activation. The proposed mechanism is the disruption of the assembly of the NLRP3-caspase-1 complex. By interfering with this interaction, these compounds prevent the autocatalytic activation of caspase-1, thereby blocking the maturation and release of IL-1β and IL-18.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Uric Acid Crystals) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b This compound This compound Compound (4, 8) This compound->Inflammasome Disrupts Assembly

Figure 2. Inhibition of NLRP3 inflammasome activation by this compound compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This protocol outlines the steps to assess the inhibitory effect of test compounds on LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (1.5 x 10^5 cells/well in 96-well plate) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubate2 Incubate for another 24 hours add_lps->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Perform Griess Reaction (Mix supernatant with Griess reagent) collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 values measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 3. Experimental workflow for the nitric oxide inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test this compound compounds and reference drugs (e.g., Dexamethasone)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compounds or the reference drug for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control and determine the IC50 values for each compound.

Conclusion and Future Directions

The presented data strongly suggest that novel this compound compounds represent a promising new class of anti-inflammatory agents. Their ability to potently inhibit nitric oxide production, often surpassing the efficacy of established drugs like dexamethasone in vitro, highlights their therapeutic potential. Furthermore, their multifaceted mechanism of action, targeting both the NF-κB and NLRP3 inflammasome pathways, suggests a broad-spectrum anti-inflammatory activity.

Future research should focus on several key areas to advance the development of these compounds:

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound compounds with their protein targets within the NF-κB and NLRP3 pathways will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Comprehensive in vivo studies are necessary to validate the anti-inflammatory effects observed in vitro and to assess the pharmacokinetic and toxicological profiles of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help identify key structural features responsible for their anti-inflammatory activity, leading to the development of more potent and selective analogs.

  • Direct Comparison with NSAIDs: Head-to-head in vitro and in vivo comparisons with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) will provide a clearer picture of the relative therapeutic index of this compound compounds.

Comparing the efficacy of various catalysts for indolizidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of Key Indolizidine Alkaloids.

The synthesis of indolizidine alkaloids, a class of compounds with significant biological activity, is a focal point of research in medicinal chemistry and drug development. The choice of catalyst is a critical determinant of the efficiency, stereoselectivity, and overall yield of the synthetic route. This guide provides a detailed comparison of various catalytic systems for the synthesis of two prominent indolizidine alkaloids: (–)-Indolizidine 167B and (+)-Monomorine I. The performance of rhodium, palladium, and organocatalytic systems is evaluated based on experimental data, and detailed protocols for key reactions are provided.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of (–)-Indolizidine 167B and (+)-Monomorine I is summarized below. The data highlights key performance indicators such as reaction yield and enantiomeric excess, providing a basis for informed catalyst selection.

Synthesis of (–)-Indolizidine 167B
Catalyst SystemKey Reaction TypeCatalystOverall YieldEnantiomeric Excess (ee)
Rhodium-Catalyzed Hydroformylation/CyclizationRh₄(CO)₁₂64% (from dihydroindolizine)92% ee
Synthesis of (+)-Monomorine I
Catalyst SystemKey Reaction TypeCatalyst/ReagentOverall YieldEnantiomeric Excess (ee)
Palladium-Catalyzed Wacker OxidationPdCl₂, CuClNot explicitly stated>99% (from chiral precursor)
Organocatalyzed Aza-Michael AdditionProline-derived catalystNot explicitly statedHigh (implied)
Multi-step Enantioselective Not specifiedNot specified54%High (implied)[1]

Experimental Protocols

Detailed methodologies for the key catalytic steps in the synthesis of (–)-Indolizidine 167B and (+)-Monomorine I are presented below.

Rhodium-Catalyzed Synthesis of (–)-Indolizidine 167B via Hydroformylation/Cyclization[2]

Step 1: Hydroformylation and Cyclization

A solution of (R)-3-(pyrrol-1-yl)hex-1-ene (ee 92%) in toluene is placed in a stainless steel autoclave. The catalyst precursor, Rh₄(CO)₁₂, is added (Rh/substrate = 1/100). The autoclave is pressurized with a 1:1 mixture of CO and H₂ to 30 atm and heated to 125 °C. The reaction is monitored until the starting olefin is consumed (approximately 25 minutes), yielding 5-n-propyl-5,6-dihydroindolizine as the predominant product.

Step 2: Hydrogenation

After the hydroformylation/cyclization step, the gas mixture is removed, and the crude product is subjected to hydrogenation. The dihydroindolizine intermediate is treated with 5% Rhodium on carbon (Rh/C) under 10 atm of H₂ at room temperature for 45-60 minutes. This final step yields (–)-Indolizidine 167B with an enantiomeric excess of 92%. The overall yield for the hydrogenation step is 75%.[2]

Palladium-Catalyzed Wacker Oxidation in the Synthesis of (+)-Monomorine I

While a specific protocol for the complete synthesis of (+)-Monomorine I with explicit yield and ee for the Wacker oxidation step was not detailed in the searched literature, a general procedure for a Wacker oxidation, a key step in one of the synthetic routes, is as follows:

To a solution of the terminal alkene substrate in a suitable solvent (e.g., DMF/water), a catalytic amount of Palladium(II) chloride (PdCl₂) and a co-catalyst such as Copper(I) chloride (CuCl) are added. The reaction mixture is stirred under an oxygen atmosphere (balloon or bubbler) at room temperature until the starting material is consumed, as monitored by TLC. The resulting methyl ketone is then isolated after a standard aqueous workup and purification by column chromatography. This ketone intermediate is then carried forward through subsequent steps to afford (+)-Monomorine I. The enantiospecificity of the overall synthesis is derived from a chiral starting material, D-norleucine.

Organocatalytic Intramolecular aza-Michael Addition

The intramolecular aza-Michael reaction is a powerful tool for the enantioselective synthesis of nitrogen-containing heterocycles.[3][4][5] A general protocol involves the use of a chiral organocatalyst, such as a prolinol derivative, to catalyze the cyclization of a substrate containing both a nucleophilic nitrogen (e.g., a carbamate) and a Michael acceptor (e.g., an α,β-unsaturated aldehyde or ketone).

A typical procedure involves dissolving the substrate in a suitable solvent (e.g., CH₂Cl₂) and adding a catalytic amount of the organocatalyst (e.g., 10-20 mol%). The reaction is stirred at room temperature until completion. The product, a substituted piperidine or pyrrolidine, is then purified by chromatography. This heterocyclic core is a key intermediate in the synthesis of various indolizidine alkaloids.

Visualization of Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the key catalytic reactions discussed.

Rhodium-Catalyzed Hydroformylation and Cyclization

G cluster_hydroformylation Rhodium-Catalyzed Hydroformylation cluster_cyclization Intramolecular Cyclization Olefin_Complex Rh-H Complex + Olefin Alkyl_Intermediate Rhodium-Alkyl Intermediate Olefin_Complex->Alkyl_Intermediate Hydrometallation CO_Insertion Acyl-Rhodium Complex Alkyl_Intermediate->CO_Insertion CO Insertion Aldehyde_Formation Aldehyde + Rh-H Complex CO_Insertion->Aldehyde_Formation H₂ Reductive Elimination Aldehyde_Formation->Olefin_Complex Catalyst Regeneration Pyrrolylbutanal 4-(Pyrrol-1-yl)butanal Bicyclic_Alcohol Bicyclic Alcohol Intermediate Pyrrolylbutanal->Bicyclic_Alcohol Electrophilic Attack Dihydroindolizine 5,6-Dihydroindolizine Bicyclic_Alcohol->Dihydroindolizine Dehydration

Caption: Proposed mechanism for the Rhodium-catalyzed hydroformylation followed by intramolecular cyclization.

Palladium-Catalyzed Wacker Oxidation

G cluster_wacker Palladium-Catalyzed Wacker Oxidation cluster_reoxidation Catalyst Reoxidation Pd_Olefin Pd(II)-Olefin Complex Hydroxy_Palladation β-Hydroxyethyl-Pd(II) Intermediate Pd_Olefin->Hydroxy_Palladation Nucleophilic Attack by H₂O Beta_Hydride β-Hydride Elimination Hydroxy_Palladation->Beta_Hydride Vinyl_Alcohol Vinyl Alcohol Complex Beta_Hydride->Vinyl_Alcohol Ketone Methyl Ketone + Pd(0) Vinyl_Alcohol->Ketone Tautomerization Pd0 Pd(0) PdII Pd(II) Pd0->PdII 2 Cu(II) CuII 2 Cu(II) CuI 2 Cu(I) CuI->CuII O₂, 4 H⁺

Caption: Simplified mechanism of the Palladium-catalyzed Wacker oxidation.

Organocatalytic Intramolecular Aza-Michael Addition

G cluster_aza_michael Organocatalytic Aza-Michael Addition Substrate Amine + Enone Substrate Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst Enamine Enamine Intermediate Iminium->Enamine Deprotonation Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Nucleophilic Attack Product Piperidine/Pyrrolidine Product Cyclized->Product Hydrolysis + Catalyst Regeneration Catalyst Chiral Amine Catalyst Product->Catalyst

Caption: General mechanism for the organocatalytic intramolecular aza-Michael addition.

References

A Head-to-Head Comparison of Indolizidine Total Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have garnered significant attention from the scientific community due to their diverse and potent biological activities. Their structural complexity and therapeutic potential have spurred the development of numerous innovative total synthesis strategies. This guide provides an objective, data-driven comparison of key synthetic approaches to indolizidine alkaloids, offering valuable insights for researchers navigating this challenging and rewarding field of synthetic organic chemistry.

Performance Comparison of Synthetic Strategies

The efficiency of a total synthesis is a critical factor, often measured by the number of steps and the overall yield. The following table summarizes quantitative data for various strategies employed in the total synthesis of several representative indolizidine alkaloids.

Indolizidine AlkaloidKey Synthetic StrategyStarting MaterialNo. of StepsOverall Yield (%)Reference
(-)-Indolizidine 167B Rhodium-Catalyzed Hydroformylation/Cyclization(R)-3-(pyrrol-1-yl)hex-1-ene376[1][2]
(+)-Monomorine I 5-endo-trig CyclizationD-norleucine11Not explicitly stated[2]
(±)-Pumiliotoxin C Four-Component Reaction & Diastereoselective Hydrogenation1,3-cyclohexanedione566[3]
(+)-Swainsonine Organocatalyzed Aldolization/Reductive AminationAchiral precursors924[4][5]
(-)-Indolizidine 209D Anionic Cyclization of a Chiral 2,3-dihydro-4-pyridone(S)-Glutamic acid5Not explicitly stated
(+)-Septicine Nickel-Catalyzed [4+2] CycloadditionL-glutamic acid~7Not explicitly stated
(-)-Swainsonine Intramolecular Aza-Wittig ReactionReadily available ester~10Not explicitly stated

Key Synthetic Strategies: A Closer Look

The construction of the bicyclic indolizidine core is the central challenge in the synthesis of these alkaloids. Various methodologies have been developed to achieve this, each with its own set of advantages and limitations. Below, we delve into the experimental details of some of the most prominent strategies.

Rhodium-Catalyzed Hydroformylation/Intramolecular Cyclization

This strategy offers a convergent and efficient route to the indolizidine skeleton. A key step involves the rhodium-catalyzed hydroformylation of an N-allylpyrrole derivative, which directly furnishes a precursor for intramolecular cyclization.

Experimental Protocol: Synthesis of (-)-Indolizidine 167B [1]

  • Step 1: Rhodium-Catalyzed Hydroformylation/Cyclization: In a high-pressure reactor, (R)-3-(pyrrol-1-yl)hex-1-ene is dissolved in toluene. A catalytic amount of Rh4(CO)12 is added. The reactor is charged with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of 30 atm. The reaction mixture is heated to 125 °C for 24 minutes. This one-pot domino process leads to the formation of the linear aldehyde followed by intramolecular cyclodehydration.

  • Step 2: Hydrogenation: After the removal of CO and H2, the reaction mixture is subjected to hydrogenation under 50 atm of H2 at 125 °C for 12 hours. This step reduces the resulting 5,6-dihydroindolizine intermediate.

  • Step 3: Final Hydrogenation: The crude product from the previous step is then exhaustively hydrogenated to yield (-)-Indolizidine 167B.

Logical Flow of Rhodium-Catalyzed Hydroformylation Strategy

G Start N-Allylpyrrole Derivative Rh_cat Rh-Catalyzed Hydroformylation Start->Rh_cat Aldehyde Linear Aldehyde Intermediate Rh_cat->Aldehyde Cyclization Intramolecular Cyclodehydration Aldehyde->Cyclization Dihydroindolizine 5,6-Dihydroindolizine Cyclization->Dihydroindolizine Hydrogenation Hydrogenation Dihydroindolizine->Hydrogenation End Indolizidine Alkaloid Hydrogenation->End

Caption: Domino reaction sequence in the Rh-catalyzed synthesis.

Organocatalyzed Aldolization/Reductive Amination

This biomimetic approach constructs the indolizidine core through a sequence that mimics biosynthetic pathways. An organocatalyzed aldol reaction sets up key stereocenters, followed by an intramolecular reductive amination to close the second ring.

Experimental Protocol: Key Steps in the Synthesis of (+)-Swainsonine [4][[“]]

  • Organocatalyzed Aldol Addition: A chiral organocatalyst, such as proline, is used to catalyze the asymmetric aldol reaction between a suitable aldehyde and a ketone. This reaction is typically carried out in an organic solvent at low temperatures to ensure high stereoselectivity.

  • Intramolecular Reductive Amination: The product of the aldol reaction, a δ-amino-β-hydroxy ketone, is then subjected to conditions that promote intramolecular cyclization and reduction of the resulting iminium ion. This is often achieved in a one-pot procedure by treatment with a reducing agent, such as sodium cyanoborohydride, in a suitable solvent system. The reaction is substrate-controlled, leading to the formation of the indolizidine skeleton with a defined stereochemistry.

Workflow of Biomimetic Reductive Amination Strategy

G Start Acyclic Precursors (Aldehyde & Ketone) Aldol Organocatalyzed Aldol Reaction Start->Aldol Intermediate δ-Amino-β-hydroxy Ketone Aldol->Intermediate Iminium Iminium Ion Formation Intermediate->Iminium Reductive_Amination Intramolecular Reductive Amination Iminium->Reductive_Amination End Indolizidine Alkaloid Reductive_Amination->End

Caption: Key transformations in the biomimetic synthesis of swainsonine.

Nickel-Catalyzed [4+2] Cycloaddition

This modern approach utilizes a nickel-catalyzed cycloaddition of an alkyne and an azetidinone to construct the piperidinone core of the indolizidine skeleton. This strategy allows for a convergent and modular assembly of the target molecule.

Experimental Protocol: General Procedure for Ni-Catalyzed [4+2] Cycloaddition

  • In a glovebox, a reaction vessel is charged with a nickel(0) precatalyst and a suitable phosphine ligand in an anhydrous solvent such as toluene.

  • The azetidinone starting material and the alkyne are added sequentially.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) for several hours until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to afford the desired piperidinone intermediate.

Convergent Assembly via Nickel-Catalyzed Cycloaddition

G Azetidinone Chiral Azetidinone Ni_cat Ni-Catalyzed [4+2] Cycloaddition Azetidinone->Ni_cat Alkyne Alkyne Alkyne->Ni_cat Piperidinone Piperidinone Intermediate Ni_cat->Piperidinone Reduction Reduction & Cyclization Piperidinone->Reduction End Indolizidine Alkaloid Reduction->End

Caption: Convergent synthesis of indolizidines using a Ni-catalyzed key step.

Intramolecular Michael Addition

The intramolecular Michael addition is a powerful tool for the formation of the indolizidine ring system. This strategy relies on the conjugate addition of a nitrogen nucleophile onto an α,β-unsaturated carbonyl system within the same molecule.

Experimental Protocol: General Procedure for Intramolecular Michael Addition

  • The acyclic precursor containing both the amine nucleophile and the Michael acceptor is dissolved in a suitable solvent.

  • A base is added to deprotonate the amine or to facilitate the cyclization. The choice of base and solvent is crucial for the stereochemical outcome of the reaction.

  • The reaction is stirred at an appropriate temperature until the cyclization is complete.

  • The reaction is then quenched, and the product is isolated and purified by standard techniques such as extraction and chromatography.

Ring Formation via Intramolecular Michael Addition

G Start Acyclic Amino-enone Base Base-mediated Cyclization Start->Base Enolate Enolate Intermediate Base->Enolate Protonation Protonation Enolate->Protonation End Indolizidine Core Protonation->End

Caption: Cyclization cascade in the intramolecular Michael addition.

Intramolecular Aza-Wittig Reaction

The intramolecular aza-Wittig reaction provides an elegant method for the construction of the indolizidine nucleus by forming the second ring through an imine formation. This reaction involves the reaction of an appropriately positioned carbonyl group with a phosphazene generated in situ.

Experimental Protocol: General Procedure for Intramolecular Aza-Wittig Reaction [7][8][9][10]

  • An azido-ester or azido-ketone precursor is dissolved in an anhydrous, aprotic solvent such as toluene or THF.

  • A phosphine, typically triphenylphosphine, is added to the solution. The mixture is often heated to facilitate the formation of the iminophosphorane (Staudinger reaction).

  • The intramolecular aza-Wittig reaction then proceeds, often at elevated temperatures, to form a cyclic imine.

  • The resulting cyclic imine can then be reduced in a subsequent step using a suitable reducing agent (e.g., NaBH4, H2/Pd-C) to afford the final indolizidine alkaloid.

Logical Flow of the Intramolecular Aza-Wittig Strategy

G Start Azido-carbonyl Precursor Staudinger Staudinger Reaction (PPh3) Start->Staudinger Iminophosphorane Iminophosphorane Intermediate Staudinger->Iminophosphorane Aza_Wittig Intramolecular Aza-Wittig Iminophosphorane->Aza_Wittig Cyclic_Imine Cyclic Imine Aza_Wittig->Cyclic_Imine Reduction Reduction Cyclic_Imine->Reduction End Indolizidine Alkaloid Reduction->End

Caption: Stepwise construction of the indolizidine core via the aza-Wittig reaction.

Conclusion

The total synthesis of indolizidine alkaloids remains a vibrant and evolving area of organic chemistry. The choice of a particular synthetic strategy is often dictated by the specific substitution pattern and stereochemistry of the target molecule, as well as the availability of starting materials and the desired overall efficiency. While traditional methods continue to be refined, newer catalytic approaches, such as the nickel-catalyzed cycloaddition, offer exciting opportunities for more convergent and modular syntheses. This guide provides a comparative overview to aid researchers in the strategic planning and execution of their own synthetic endeavors in this important class of natural products.

References

Cross-Validation of Octahydroindolizine NMR and Mass Spectrometry Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation and cross-validation of octahydroindolizine, a saturated bicyclic amine that forms the core of many alkaloids. By presenting quantitative data, detailed experimental protocols, and a clear workflow, this document serves as a valuable resource for researchers in organic chemistry, natural product synthesis, and drug development.

Data Presentation: Quantitative Comparison

Accurate structural determination of synthetic and natural compounds is paramount. The complementary nature of NMR and MS provides a robust methodology for unambiguous structure verification. Below is a summary of typical spectral data for the parent this compound molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (C₈H₁₅N)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-11.20-1.80 (m)26.0
C-21.20-1.80 (m)24.7
C-32.00-2.20 (m), 2.80-3.00 (m)54.1
C-52.00-2.20 (m), 2.80-3.00 (m)56.5
C-61.20-1.80 (m)20.9
C-71.20-1.80 (m)31.0
C-81.20-1.80 (m)30.8
C-8a2.40-2.60 (m)65.2

Note: Chemical shifts can vary slightly depending on the solvent and stereochemistry.

Table 2: Mass Spectrometry Data for this compound (C₈H₁₅N)

Ionization MethodMass Analyzer[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electron Ionization (EI)Quadrupole125.1204 (M⁺·)124, 96, 82, 68, 55
Electrospray Ionization (ESI)Time-of-Flight (TOF)126.128396, 82

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining high-quality spectral data. The following are generalized protocols for acquiring NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • For complete structural assignment, acquire 2D NMR spectra such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS, the sample can be directly injected if volatile.

  • Instrumentation:

    • GC-MS: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • LC-MS: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Chromatographic Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components.

    • Mass Analysis: Acquire mass spectra in the range of m/z 40-400. The molecular ion (M⁺·) and characteristic fragmentation patterns will be observed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Chromatographic Separation: Inject the sample onto a reversed-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Mass Analysis: Acquire mass spectra in positive ion mode. The protonated molecule ([M+H]⁺) will be the dominant ion. Tandem MS (MS/MS) can be performed to obtain fragment ions for structural confirmation.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and mass spectrometry data in the structural elucidation of this compound.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Cross-Validation cluster_conclusion Conclusion Synthesis Synthesis or Isolation of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern - High-Resolution Mass MS->MS_Data CrossValidation Cross-Validation: - Correlate NMR & MS Data - Confirm Connectivity - Verify Molecular Formula NMR_Data->CrossValidation MS_Data->CrossValidation Structure Structure Elucidated CrossValidation->Structure

Caption: Workflow for cross-validating NMR and MS data.

By following this structured approach, researchers can confidently determine and verify the structure of this compound and its derivatives, ensuring data integrity and advancing their research and development efforts.

Synthetic vs. Natural Octahydroindolizine Alkaloids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octahydroindolizine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, are abundantly found in nature and are also accessible through chemical synthesis. This guide provides a comparative analysis of the biological activities of natural this compound alkaloids versus their synthetic counterparts, supported by experimental data and detailed methodologies. The distinction between natural and synthetic alkaloids is crucial; while a successful total synthesis yields a molecule identical to its natural counterpart, the field of medicinal chemistry thrives on creating synthetic analogs designed to enhance potency, selectivity, and pharmacokinetic profiles.

Overview of Biological Activities

Natural this compound alkaloids, isolated from sources as diverse as poison frogs, plants, and fungi, exhibit a wide spectrum of pharmacological effects.[1][2] Key activities include potent enzyme inhibition and modulation of ion channels, leading to anticancer, antiviral, and immunomodulatory properties.[3][4] Synthetic efforts are often directed at either replicating these complex natural structures to provide a reliable supply for research or creating novel derivatives with improved therapeutic potential.[5]

Comparative Analysis of Key Alkaloids

This section focuses on three well-studied this compound alkaloids—Swainsonine, Castanospermine, and Pumiliotoxin—to compare the biological activities of the natural compounds and their synthetic derivatives.

Swainsonine: Anticancer and Immunomodulatory Effects

Swainsonine is a natural indolizidine alkaloid known for its potent inhibition of α-mannosidase.[6][7] This activity disrupts glycoprotein processing, leading to its anticancer and immunomodulatory effects.

Table 1: Comparative Anticancer Activity of Swainsonine

CompoundTypeTarget Cell LineAssayEndpointResultReference
SwainsonineNaturalHuman Lung Cancer (A549)Apoptosis AssayCaspase ActivationInduces mitochondria-mediated apoptosis[1]
SwainsonineNaturalHuman Gastric CarcinomaIn vitro growthProliferationInhibition of growth[7]
SwainsonineNaturalGlioma Cells (U251, LN444)Proliferation AssayCell ViabilityAntiproliferative activity (0-40 µM)[6]
GD0039 (HCl salt)Synthetic DerivativeRenal Carcinoma PatientsPhase II Clinical TrialPatient OutcomeDiscouraging results in this specific cancer type[8]

Mechanism of Action: Swainsonine

Swainsonine's primary mechanism involves the inhibition of Golgi α-mannosidase II, an enzyme crucial for the maturation of N-linked glycoproteins.[7] This disruption can lead to apoptosis in cancer cells and can also stimulate the immune system by augmenting Natural Killer (NK) and macrophage-mediated tumor cell killing.[1][3]

swainsonine_pathway swainsonine Swainsonine golgi_mann_II Golgi α-Mannosidase II swainsonine->golgi_mann_II inhibits immune_stimulation Immune Stimulation (NK Cells, Macrophages) swainsonine->immune_stimulation stimulates glycoprotein_processing N-linked Glycoprotein Processing golgi_mann_II->glycoprotein_processing aberrant_glycoproteins Aberrant Cell Surface Glycoproteins glycoprotein_processing->aberrant_glycoproteins disruption apoptosis Mitochondria-Mediated Apoptosis aberrant_glycoproteins->apoptosis cancer_cell Cancer Cell

Swainsonine's Anticancer Mechanism of Action.
Castanospermine: Antiviral and Enzyme Inhibitory Activity

Castanospermine, first isolated from the seeds of Castanospermum australe, is a potent inhibitor of α- and β-glucosidases.[9] This property gives it significant antiviral activity, particularly against enveloped viruses that rely on host-cell glycoprotein processing.

Table 2: Comparative Antiviral and Enzyme Inhibitory Activity of Castanospermine and Derivatives

CompoundTypeTargetAssayEndpointIC₅₀ / KᵢReference
CastanospermineNaturalDengue Virus (all serotypes)In vitro infectionViral ProductionPotent inhibition[4][10]
CastanospermineNaturalZika VirusIn vivo mouse modelViral LoadReduced viral load and inflammation[11]
CastanospermineNaturalAmyloglucosidaseEnzyme InhibitionCompetitive Inhibition-[9]
6-O-butanoyl castanospermine (Celgosivir)Synthetic DerivativeHerpes Simplex Virus Type 2Viral Growth AssayInhibitionEnhanced effectiveness[12]
1-Deoxy-6,8a-diepicastanospermineSynthetic Analogα-L-fucosidaseEnzyme InhibitionPotent InhibitionKᵢ = 1.3 µM[13]

Mechanism of Action: Castanospermine

By inhibiting ER α-glucosidases I and II, castanospermine disrupts the N-linked glycosylation pathway. This prevents the proper folding of viral envelope glycoproteins, which is essential for the assembly and release of new, infectious virions.[11][14]

castanospermine_pathway castanospermine Castanospermine er_glucosidases ER α-Glucosidases I & II castanospermine->er_glucosidases inhibits n_glycosylation N-linked Glycan Processing er_glucosidases->n_glycosylation viral_glycoproteins Viral Envelope Glycoprotein Folding n_glycosylation->viral_glycoproteins disruption viral_assembly Viral Assembly & Secretion viral_glycoproteins->viral_assembly improper folding leads to inhibition of infectious_virions Infectious Virions viral_assembly->infectious_virions blocks production of host_cell Host Cell

Castanospermine's Antiviral Mechanism of Action.
Pumiliotoxins: Sodium Channel Modulation

Pumiliotoxins are a class of alkaloids found in the skin of poison frogs. They are known for their cardiotonic and myotonic activities, which stem from their effects on voltage-gated sodium channels.

Table 3: Comparative Activity of Natural and Synthetic Pumiliotoxins

CompoundTypeTargetAssayEffectReference
Pumiliotoxin B (PTX-B)NaturalVoltage-gated Na⁺ channelsNa⁺ Flux AssayStimulates Na⁺ influx[15][16]
Allopumiliotoxin (+)‑267ANatural MetaboliteMouse modelToxicity Assay~5-fold more toxic than PTX (+)-251D[17]
PTX (+)-251DNaturalMosquito (A. aegypti)Toxicity AssayMore toxic than the unnatural (-) enantiomer[18]
PTX (-)-251DSynthetic (Unnatural Enantiomer)Mouse modelToxicity AssayNo overt effect[17]
Inactive CongenersSynthetic AnalogsVoltage-gated Na⁺ channelsNa⁺ Flux AssayInhibit Na⁺ flux elicited by PTX-B[15]

Mechanism of Action: Pumiliotoxin

Pumiliotoxin B binds to a unique site on the voltage-dependent sodium channel, which is allosterically coupled to other toxin-binding sites.[15][19] This interaction enhances sodium influx, leading to the stimulation of phosphoinositide breakdown and subsequent cardiotonic and myotonic effects.

pumiliotoxin_pathway pumiliotoxin_b Pumiliotoxin B na_channel Voltage-Gated Sodium Channel pumiliotoxin_b->na_channel binds to unique site and potentiates opening na_influx Increased Na⁺ Influx na_channel->na_influx pi_breakdown Phosphoinositide Breakdown na_influx->pi_breakdown stimulates downstream_effects Cardiotonic & Myotonic Activities pi_breakdown->downstream_effects

Pumiliotoxin's Sodium Channel Modulation Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C.[20]

  • Treatment: Remove the old media and add 100 µL of fresh media containing the test compound (natural or synthetic alkaloid) at various concentrations. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are determined from dose-response curves.

mtt_assay_workflow plate_cells 1. Plate Cells in 96-well Plate (1x10⁴ - 1x10⁵ cells/well) add_compound 2. Add Alkaloid (Natural/Synthetic) at various concentrations plate_cells->add_compound incubate_24_72h 3. Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt 4. Add MTT Reagent (0.5 mg/mL final concentration) incubate_24_72h->add_mtt incubate_4h 5. Incubate for 4 hours (Formazan crystal formation) add_mtt->incubate_4h add_solvent 6. Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solvent read_absorbance 7. Read Absorbance (570 nm) add_solvent->read_absorbance calculate_viability 8. Calculate % Viability & IC₅₀ read_absorbance->calculate_viability

Workflow for the MTT Cytotoxicity Assay.
Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Protocol:

  • Reagent Preparation: Prepare a solution of the test compound in DMSO. The final concentration in the assay is typically in the µg/mL range. Prepare an α-glucosidase solution (e.g., 0.5 U/mL from yeast) and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[24][25]

  • Assay Setup: In a 96-well microplate, add the test compound solution, followed by the α-glucosidase enzyme solution. Acarbose is often used as a positive control.[26]

  • Pre-incubation: Incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[24][25]

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.[25]

  • Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.[25][26]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).[25]

  • Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.[26]

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells (enzyme and substrate without inhibitor). IC₅₀ values are then determined.

Conclusion

The study of this compound alkaloids reveals a rich interplay between natural product chemistry and synthetic innovation. While natural alkaloids provide a diverse array of bioactive scaffolds, synthetic chemistry offers the tools to produce these molecules in larger quantities and to generate analogs with potentially superior therapeutic properties. As demonstrated with swainsonine, castanospermine, and pumiliotoxins, synthetic derivatives and analogs can exhibit altered potency, selectivity, and even different modes of action compared to their natural precursors. The continued comparative analysis of natural and synthetic this compound alkaloids, guided by robust experimental protocols, will undoubtedly fuel future drug discovery efforts.

References

A Comparative Guide to Structure-Activity Relationships of Indolizine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As structural isomers of the well-explored indole nucleus, indolizine derivatives have emerged as potent inhibitors of various enzymes implicated in a range of diseases, including inflammation, cancer, and neurodegenerative disorders. This guide provides an objective comparison of the structure-activity relationships (SAR) of indolizine-based inhibitors for several key enzyme targets, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Indolizine-Based COX-2 Inhibitors
Compound IDR1R2R3IC50 (µM) vs. COX-2Reference CompoundIC50 (µM) vs. COX-2
5a CO2EtCO2Et4-CN-Ph5.84Indomethacin6.84
5b CO2EtCO2Et4-F-Ph6.73Celecoxib0.05
5c CO2EtCO2Et4-Br-Ph6.99
5d CO2EtCO2Et3-OCH3-Ph8.49
5e CO2EtEt4-Br-Ph7.38
Compound 56 HHVaries14.91Diclofenac-

Data extracted from multiple sources.[2][3][4]

Structure-Activity Relationship (SAR) Summary for COX-2 Inhibition
  • Substitution at the 3-position: A benzoyl group at the 3-position of the indolizine ring is a common feature for COX-2 inhibitory activity.

  • Substituents on the benzoyl ring: Electron-withdrawing groups (e.g., -CN, -F, -Br) at the para-position of the benzoyl ring generally enhance COX-2 inhibitory activity compared to electron-donating groups (e.g., -OCH3) at the meta-position.[2]

  • Substituents at the 1- and 2-positions: The presence of dicarboxylate groups at the 1- and 2-positions appears to be favorable for activity.

  • Methoxy group at the 7-position: The 7-methoxy substitution is a feature of the more potent analogues.[2]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a representative method for determining the COX-2 inhibitory activity of indolizine derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (indolizine derivatives) and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Tris-HCl buffer (pH 8.0)

  • Glutathione, hematin

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Preparation of Reagents: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions of the stock solutions.

  • Enzyme Reaction: In a 96-well plate, add the Tris-HCl buffer, a solution of glutathione and hematin, and the test compound solution or vehicle control.

  • Add the human recombinant COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the reaction mixture for a specified time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX-2 Signaling Pathway and Point of Inhibition

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Indolizine Inhibitor Indolizine Inhibitor Indolizine Inhibitor->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by indolizine derivatives.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Inhibitors of specific PDE isoforms, such as PDE4, are of interest for treating inflammatory diseases.

Quantitative Data: Indolizine-Based PDE4 Inhibitors

A study on indolizine-2-oxoacetamides as PDE4 inhibitors reported a dataset of 38 derivatives, which were used to develop a 3D-QSAR model.[5] Specific IC50 values for individual compounds were not detailed in the provided abstract but were converted to pIC50 for the modeling study.

Structure-Activity Relationship (SAR) Summary for PDE4 Inhibition
  • Pharmacophore modeling of indolizine-based PDE4 inhibitors identified key features for activity: an aromatic ring and a hydrogen bond acceptor.[6]

  • The development of a statistically significant 3D-QSAR model (R² = 0.880) suggests that the inhibitory potential of these derivatives is strongly correlated with their structural features.[5][6]

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This is a general protocol for assessing PDE inhibitory activity.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4)

  • [³H]-cAMP or [³H]-cGMP (substrate)

  • Test compounds (indolizine derivatives) and a reference inhibitor (e.g., Rolipram for PDE4)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 5'-Nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle), and the recombinant PDE enzyme.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Product Conversion: Add 5'-Nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine. Incubate for 15 minutes at 30°C.

  • Separation: Transfer the reaction mixture to tubes containing an anion-exchange resin slurry, which binds the unreacted substrate.

  • Centrifuge the tubes and transfer the supernatant (containing the product) to a scintillation vial.

  • Quantification: Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition and determine the IC50 value.[7]

Phosphodiesterase Signaling Pathway and Point of Inhibition

PDE_Pathway GPCR Activation GPCR Activation Adenylyl Cyclase Adenylyl Cyclase GPCR Activation->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 substrate Cellular Response Cellular Response PKA->Cellular Response AMP AMP PDE4->AMP hydrolyzes to Indolizine Inhibitor Indolizine Inhibitor Indolizine Inhibitor->PDE4 inhibits

Caption: Inhibition of the PDE4 signaling pathway by indolizine derivatives.

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[8] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Quantitative Data: Indolizine-Based Acetylcholinesterase Inhibitors

Direct IC50 values for indolizine-based AChE inhibitors are not as readily available in comprehensive tables within the initial search results. However, various studies allude to their potential. For comparison, other heterocyclic inhibitors show a wide range of potencies.[9]

Structure-Activity Relationship (SAR) Summary for AChE Inhibition

While specific SAR data for indolizine-based AChE inhibitors is emerging, general principles for AChE inhibitors often involve:

  • A cationic or basic nitrogen center to interact with the anionic subsite of the enzyme.

  • An aromatic ring system for π-π stacking interactions within the active site gorge.

  • A suitable linker to span the distance between the catalytic and peripheral anionic sites.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[10][11]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (indolizine derivatives) and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and a microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution or vehicle.

  • Add the AChE solution to each well.

  • Pre-incubate the plate for a short period (e.g., 15 minutes) at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of thiocholine production.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.[8]

Acetylcholinesterase Signaling and Point of Inhibition

AChE_Pathway Presynaptic Neuron Presynaptic Neuron ACh ACh Presynaptic Neuron->ACh releases Acetylcholine (ACh) Acetylcholine (ACh) Synaptic Cleft Synaptic Cleft Postsynaptic Receptor Postsynaptic Receptor Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction AChE AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolyzes to Indolizine Inhibitor Indolizine Inhibitor Indolizine Inhibitor->AChE inhibits ACh->Postsynaptic Receptor binds to ACh->AChE substrate

Caption: Inhibition of acetylcholine hydrolysis by indolizine-based AChE inhibitors.

15-Lipoxygenase (15-LOX) Inhibitors

15-Lipoxygenase is an enzyme involved in the metabolism of fatty acids and has been implicated in inflammatory conditions and the development of atherosclerosis.

Quantitative Data: Indolizine-Based 15-LOX Inhibitors
Compound ClassGeneral Structure FeaturesIC50 Range (µM) vs. 15-LOXReference CompoundIC50 (µM) vs. 15-LOX
Indolizine 1-sulfonates Sulfonate group at the 1-position15 - 42Quercetin51
Compound 56 Varied substitutions13.09Zileuton-

Data extracted from multiple sources.[1][3][12]

Structure-Activity Relationship (SAR) Summary for 15-LOX Inhibition
  • 1-Substituted Indolizines: Indolizines with a sulfonate group at the 1-position have demonstrated potent 15-LOX inhibitory activity.[1]

  • Substituent Tolerance: A wide variety of substituents on the indolizine core are well-tolerated, indicating flexibility in the design of 15-LOX inhibitors.[1]

  • Dual Inhibition: Some indolizine derivatives exhibit dual inhibitory activity against both COX-2 and 15-LOX.[3]

Experimental Protocol: In Vitro 15-Lipoxygenase Inhibition Assay

This protocol describes a common spectrophotometric method for assessing 15-LOX inhibition.

Materials:

  • 15-Lipoxygenase (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds (indolizine derivatives) and a reference inhibitor (e.g., Quercetin)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffers.

  • Reaction Mixture: In a quartz cuvette, mix the borate buffer and the test compound solution or vehicle.

  • Add the 15-LOX enzyme solution and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of the conjugated diene product results in this absorbance change.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value.[13][14]

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Lead Compound Lead Compound Analogs Analogs Lead Compound->Analogs Structural Modification Enzyme Inhibition Assay Enzyme Inhibition Assay Analogs->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis QSAR Modeling QSAR Modeling SAR Analysis->QSAR Modeling New Analogs New Analogs SAR Analysis->New Analogs Design of New Analogs->Analogs

Caption: A typical workflow for structure-activity relationship (SAR) studies.

This guide highlights the significant potential of the indolizine scaffold in the design of potent and selective enzyme inhibitors. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel therapeutic agents based on this versatile heterocyclic system. Further exploration of the SAR for a wider range of enzyme targets is warranted to fully exploit the therapeutic potential of indolizine derivatives.

References

Evaluating Octahydroindolizine Analogs Against Standard Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of octahydroindolizine analogs against standard therapeutic agents in the fields of oncology and neuroprotection. The information presented is based on available experimental data to facilitate informed decisions in drug discovery and development.

Anticancer Activity: this compound Analogs vs. Standard Chemotherapeutics

This compound analogs have demonstrated significant potential as anticancer agents, primarily through mechanisms involving the disruption of cellular processes essential for tumor growth and proliferation. This section compares the efficacy of specific analogs, Swainsonine and Castanospermine derivatives, with the standard chemotherapeutic drugs Doxorubicin and Paclitaxel.

Data Presentation

The following tables summarize the cytotoxic effects of these compounds on various cancer cell lines, providing a basis for comparative evaluation.

Table 1: Comparative Cytotoxicity of Swainsonine and Doxorubicin on Cancer Cell Lines

CompoundCell LineAssayEndpointResultCitation
Swainsonine Murine Melanoma (B16-F10)In vivoInhibition of MetastasisSignificant reduction in lung metastases[1]
Human Colorectal Carcinoma (HT-29)In vivoTumor Growth InhibitionSignificant reduction in tumor growth[1]
Doxorubicin Human Breast Cancer (MCF-7)MTT AssayIC50~1.2 µM[2][3]
Human Liver Cancer (HepG2)MTT AssayIC50~12.2 µM[4]
Human Bladder Cancer (BFTC-905)MTT AssayIC50~2.3 µM[4]

Table 2: Comparative Cytotoxicity of Castanospermine Analogs and Paclitaxel on Breast Cancer Cell Lines

CompoundCell LineAssayEndpointResult (IC50)Citation
CO-OCS (Castanospermine Analog) Human Breast Cancer (MCF-7)Trypan Blue ExclusionIC50~30 µM[5][6]
Human Breast Cancer (MDA-MB-231)Trypan Blue ExclusionIC50~50 µM[5][6]
SO-OCS (Castanospermine Analog) Human Breast Cancer (MCF-7)Trypan Blue ExclusionIC50>100 µM[5][6]
Human Breast Cancer (MDA-MB-231)Trypan Blue ExclusionIC50~50 µM[5][6]
Paclitaxel Human Breast Cancer (MCF-7)MTT AssayIC50~2.5 nM[7]
Human Ovarian Cancer (A2780)Proliferation AssayIC50~6.6 nM[8]

Note: Paclitaxel is significantly more potent in its direct cytotoxic effects on these breast cancer cell lines compared to the tested castanospermine analogs.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analog or standard drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence signal from each cell is proportional to its DNA content.

  • Data Analysis: The data is presented as a histogram, where cells in G0/G1 phase have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate DNA content. The percentage of cells in each phase is quantified.[9][10][11][12]

Visualization of Mechanism: Cell Cycle Arrest

The castanospermine analogs CO-OCS and SO-OCS have been shown to induce cell cycle arrest in breast cancer cells.[5][6] The following diagram illustrates the workflow for analyzing this effect.

G2M_Arrest_Workflow Workflow for G2/M Cell Cycle Arrest Analysis cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis start Seed Breast Cancer Cells (MCF-7 or MDA-MB-231) treat Treat with Castanospermine Analog (e.g., CO-OCS) or Vehicle Control start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix Cells in Cold Ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase Treatment fix->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify Cell Population in G0/G1, S, and G2/M Phases flow->analyze

Caption: Workflow for analyzing cell cycle arrest induced by this compound analogs.

Neuroprotective Activity: this compound Analogs vs. Standard of Care

Certain this compound analogs exhibit neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's. This section compares the known mechanisms of these analogs with Donepezil, a standard therapeutic agent for Alzheimer's disease.

Data Presentation

Table 3: Comparative Analysis of Neuroprotective Mechanisms

FeatureThis compound Analog (Lentiginosine - Postulated)Donepezil (Standard Agent)Citation
Primary Mechanism Glycosidase InhibitionAcetylcholinesterase (AChE) Inhibition[13][14]
AChE Inhibition (IC50) Data not readily available~0.02 µM - 2.17 µM (varies with assay conditions)[15]
Effect on Aβ Toxicity Potential for modulation of glycoprotein processing involved in Aβ precursor protein processingReduces Aβ-induced neurotoxicity[16]
Signaling Pathway Modulation Likely involves pathways related to glycoprotein quality control and ER stressPI3K/Akt pathway activation, GSK-3β inhibition[14][17]
Other Neuroprotective Effects Anti-inflammatory and immunomodulatory effects reported for related analogs (Swainsonine)Anti-inflammatory effects, modulation of nicotinic acetylcholine receptors[14][18]
Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of AChE (e.g., purified enzyme or tissue homogenate).

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains buffer, DTNB, the test compound at various concentrations, and the AChE enzyme.

  • Initiation: The reaction is initiated by adding the acetylthiocholine substrate.

  • Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is determined from the dose-response curve.

Visualization of Mechanism: Neuroprotective Signaling

The neuroprotective effects of various natural compounds, including alkaloids, often involve the modulation of key signaling pathways that promote cell survival and reduce inflammation and oxidative stress.

Neuroprotective_Signaling Proposed Neuroprotective Signaling of this compound Analogs cluster_stimulus Neurotoxic Insult cluster_target Cellular Targets cluster_analog This compound Analog cluster_outcome Neuroprotective Outcomes Abeta Aβ Aggregation Glycosidases Glycosidases OxidativeStress Oxidative Stress InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) ReducedAbeta Reduced Aβ Toxicity Glycosidases->ReducedAbeta Leads to ReducedInflammation Reduced Neuroinflammation InflammatoryPathways->ReducedInflammation Leads to Analog This compound Analog Analog->Glycosidases Inhibition Analog->InflammatoryPathways Modulation NeuronalSurvival Enhanced Neuronal Survival ReducedAbeta->NeuronalSurvival ReducedInflammation->NeuronalSurvival

References

Safety Operating Guide

Prudent Disposal of Octahydroindolizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of octahydroindolizine, a heterocyclic organic compound, is paramount for ensuring laboratory safety and environmental protection. As a substance that can be harmful if swallowed and toxic in contact with skin, it necessitates handling and disposal as a hazardous chemical waste.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, will mitigate risks and ensure compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In case of accidental contact, rinse the affected skin with water for at least 15 minutes and seek medical attention.[3] If inhaled, move to an area with fresh air.[1][4]

Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound must be managed through your institution's designated hazardous waste collection program.[5] Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and empty containers, as hazardous chemical waste.[5]

    • Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals.[7] Specifically, store it separately from acids and bases.[7]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred.[8][9] The original container may be used if it is in good condition.[7]

    • Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[9]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][8]

    • Ensure the container is kept closed at all times, except when adding waste.[5][9][10]

    • Store the container in secondary containment, such as a tray, to contain any potential leaks.[10][11]

  • Arranging for Disposal:

    • Once the container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[8]

    • Provide them with all necessary information about the waste, as indicated on the label.

  • Empty Container Disposal:

    • A container that has held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (such as water, if appropriate for the specific form of the chemical) before it can be disposed of as regular trash.[5][11]

    • The rinsate from this process must be collected and disposed of as hazardous this compound waste.[11][12]

    • After triple-rinsing, deface all chemical labels on the empty container before placing it in the regular trash.[5]

Quantitative Data for Hazardous Waste Storage

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are based on typical U.S. regulations; however, your specific institutional limits may vary.

ParameterLimitSource
Maximum Hazardous Waste Volume in SAA55 gallons[8]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[8]
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B M For Empty Containers: Triple-Rinse with Appropriate Solvent A->M Empty Containers C Is this a spill or routine waste? B->C D Consult Emergency Spill Cleanup Protocol C->D Spill E Select a Compatible, Labeled Hazardous Waste Container C->E Routine Waste F Place Waste in Container and Securely Cap It E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Is container full or waste no longer being generated? G->H I Continue to Accumulate Waste Safely in SAA H->I No J Contact EHS for Waste Pickup H->J Yes I->F K Prepare for Pickup: Ensure Label is Complete and Container is Clean J->K L End: Waste Collected by EHS K->L N Collect Rinsate as Hazardous Waste M->N O Deface Labels and Dispose of Container in Regular Trash M->O N->F

Disposal workflow for this compound.

Disclaimer: This document provides general guidance for the proper disposal of this compound. It is not a substitute for local, state, or federal regulations, nor for the specific procedures established by your institution. Always consult your institution's Environmental Health and Safety (EHS) office and the Safety Data Sheet (SDS) for the most accurate and compliant disposal information.

References

Personal protective equipment for handling Octahydroindolizine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Octahydroindolizine, a compound recognized for its potential biological activity and associated hazards. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related indolizidine alkaloids present significant health risks. A Safety Data Sheet (SDS) for a related compound indicates it is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile). Inner glove tucked under the gown cuff, outer glove over the cuff.[1]Prevents skin contact, which can be toxic. Double gloving provides an extra layer of protection against tears and contamination.[1]
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Minimizes skin exposure to spills or aerosols.
Eye and Face Protection Safety goggles and a face shield.[2][3]Protects against splashes that can cause serious eye irritation.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[3][4]Prevents inhalation of the compound, a potential route of exposure.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal cluster_post Post-Handling prep_area Designate a specific work area (e.g., fume hood) gather_materials Gather all necessary equipment and reagents prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and transfer this compound in a ventilated enclosure don_ppe->weigh_transfer Proceed to handling perform_exp Perform experimental procedures weigh_transfer->perform_exp decontaminate Decontaminate all surfaces and equipment perform_exp->decontaminate Experiment complete segregate_waste Segregate and label hazardous waste decontaminate->segregate_waste dispose Dispose of waste according to institutional guidelines segregate_waste->dispose doff_ppe Doff PPE in the correct order dispose->doff_ppe Waste secured wash_hands Wash hands thoroughly doff_ppe->wash_hands

Figure 1: Safe Handling Workflow for this compound.

Experimental Protocols: Key Safety Steps

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood, to control exposure.[5]

    • Before starting, ensure all necessary equipment, including a pre-calibrated scale, appropriate glassware, and spill containment materials, are within reach.

    • Don the full complement of PPE as detailed in the table above.

  • Handling:

    • When weighing and transferring the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne particles.[6]

    • Handle all solutions containing this compound within a fume hood to minimize inhalation of any aerosols or vapors.

    • Avoid eating, drinking, or applying cosmetics in the designated handling area.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, must be considered hazardous waste.

  • Containment:

    • Solid waste should be collected in a clearly labeled, sealed, and chemically resistant container.

    • Liquid waste should be collected in a separate, labeled, and sealed container compatible with the solvents used.

  • Disposal:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • Contaminated sharps, such as needles or broken glass, should be placed in a designated sharps container.[5]

    • Never dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizine
Reactant of Route 2
Octahydroindolizine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.